2,3-Dimethyl-4-penten-2-ol
Description
Properties
CAS No. |
19781-52-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-2,3-dimethylpent-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-5-6(2)7(3,4)8/h5,8H,1-4H3/b6-5+ |
InChI Key |
PGCNLWGJQKSWAP-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C)(C)O |
Canonical SMILES |
CC(C=C)C(C)(C)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-4-penten-2-ol
Executive Summary
This guide provides a comprehensive technical overview of 2,3-dimethyl-4-penten-2-ol (CAS No. 19781-52-3), a tertiary allylic alcohol of significant interest in synthetic organic chemistry. With a molecular formula of C7H14O, this compound possesses a unique structural architecture, featuring a sterically hindered tertiary alcohol functionality adjacent to a terminal double bond.[1] This arrangement, which also includes a stereocenter at the C3 position, makes it a valuable substrate for investigating complex reaction mechanisms, including regioselective and stereoselective transformations.[1] This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthesis protocol, and explores its characteristic reactivity, positioning it as a versatile building block for more complex molecular architectures.[1]
Physicochemical & Safety Profile
Accurate characterization begins with understanding the fundamental physical properties and safety considerations essential for laboratory handling.
Core Physicochemical Properties
The physical constants of this compound are summarized below. These properties are critical for its purification, handling, and use as a reagent in various reaction conditions.
| Property | Value | Source |
| CAS Registry Number | 19781-52-3 | [1][2][3] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Boiling Point | ~142.8 °C (at 760 mmHg) | [1] |
| Density | ~0.832 g/cm³ | [1] |
| Flash Point | 49.9 °C | [1] |
| InChIKey | PGCNLWGJQKSWAP-AATRIKPKSA-N | [2][3] |
Safety & Handling
This compound is classified as a flammable liquid and is harmful if swallowed.[1][2] Proper laboratory safety protocols must be strictly followed.
| Hazard Category | Information | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Precautionary Measures | Keep away from heat, sparks, and open flames.[4][5] Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][6] | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5] | |
| Incompatible Materials | Strong oxidizing agents.[4] |
Spectroscopic Characterization
The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and purity assessment.
Mass Spectrometry (Electron Ionization)
The EI-MS of this compound is characterized by specific fragmentation patterns. While the molecular ion peak (m/z = 114) may be of low abundance, the spectrum is dominated by fragments resulting from cleavage alpha to the oxygen atom.
-
Key Fragments:
-
m/z = 59 (Base Peak): This prominent peak arises from the cleavage between C2 and C3, forming the highly stable, resonance-stabilized oxonium ion, [(CH₃)₂C=OH]⁺. This is a characteristic fragmentation for tertiary alcohols containing a dimethylcarbinol moiety.[2]
-
m/z = 43: Attributed to the isopropyl cation, [CH(CH₃)₂]⁺, or the acetyl cation, [CH₃CO]⁺, from further fragmentation.[2]
-
m/z = 41: Corresponds to the allyl cation, [C₃H₅]⁺.[2]
-
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups present in the molecule. The condensed phase IR spectrum shows characteristic absorption bands.[7]
-
Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of an alcohol. The broadness is due to hydrogen bonding.
-
~3080 cm⁻¹ (medium): =C-H stretching for the vinyl group.
-
~2970 cm⁻¹ (strong): C-H stretching of the methyl and methine groups.
-
~1640 cm⁻¹ (medium): C=C stretching of the terminal alkene.
-
~1150 cm⁻¹ (strong): C-O stretching vibration, typical for a tertiary alcohol.
-
~915 cm⁻¹ & ~1000 cm⁻¹ (strong): Out-of-plane C-H bending vibrations confirming the presence of a monosubstituted alkene (-CH=CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~5.8 ppm (1H, ddd): Vinyl proton (-CH=CH₂).
-
~5.1 ppm (2H, m): Terminal vinyl protons (=CH₂).
-
~2.5 ppm (1H, m): Methine proton at C3, coupled to the C3-methyl and the C4-vinyl proton.
-
~1.7 ppm (1H, s): Hydroxyl proton (-OH).
-
~1.2 ppm (6H, s): Two equivalent methyl groups at C2. Their equivalence and singlet nature are due to the absence of adjacent protons.
-
~1.0 ppm (3H, d): Methyl group at C3, appearing as a doublet due to coupling with the C3-proton.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~140 ppm: C4 (alkene, -CH=).
-
~115 ppm: C5 (alkene, =CH₂).
-
~75 ppm: C2 (quaternary carbon bearing the -OH group).
-
~50 ppm: C3 (methine carbon).
-
~25-30 ppm: C2 methyl carbons.
-
~15 ppm: C3 methyl carbon.
-
Synthesis Methodologies
The construction of a sterically hindered tertiary alcohol like this compound is most effectively achieved via nucleophilic addition to a ketone.
Principle of Synthesis: Grignard Reaction
The Grignard reaction is the premier method for synthesizing this target molecule.[1] This organometallic reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of a ketone. For this specific synthesis, the logical disconnection points to vinylmagnesium bromide as the nucleophile and 3-methyl-2-butanone as the electrophilic ketone. The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of Grignard reagents in forming C-C bonds to create tertiary alcohols.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative lab-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Preparation: The flask is charged with 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous diethyl ether.
-
Grignard Addition: Vinylmagnesium bromide (1.1 eq, typically a 1.0 M solution in THF) is added dropwise via the addition funnel at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates complete consumption of the ketone.
-
Workup: The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by fractional distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Simplified mechanism of the Babler Oxidation.
Significance in Research & Development
This compound and related chiral tertiary allylic alcohols are more than just simple molecules; they are crucial building blocks in the synthesis of complex natural products and pharmaceuticals. [1][8]
-
Model Substrate: Its structure is ideal for studying the stereochemical outcomes of reactions involving allylic systems, such as catalytic asymmetric rearrangements. [9]* Synthetic Intermediate: The ability to transform both the alcohol and alkene functionalities allows for the stepwise construction of complex carbon skeletons. For example, the enone product from the Babler oxidation can undergo Michael additions, while the original alkene can be subjected to dihydroxylation or epoxidation to introduce new stereocenters.
-
Access to Chiral Motifs: Asymmetric synthesis strategies can produce enantioenriched forms of this alcohol, which are highly valuable precursors for chiral drug development. [8]The enantioselective synthesis of such tertiary alcohols remains a challenging but important goal in modern organic chemistry. [8]
References
-
This compound | CAS 19781-52-3. 1
-
This compound | C7H14O | CID 5365340. 2
-
This compound Mass Spectrum. 3
-
This compound IR Spectrum. 7
-
2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum. 10
-
This compound IR Spectrum Data. 11
-
This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis. 12
-
SAFETY DATA SHEET for 4-Penten-2-ol. 4
-
Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol. 6
-
SAFETY DATA SHEET. 5
-
Catalytic Enantioselective-[1][2]Wittig Rearrangement Breakthrough. 9
-
Synthesis of tertiary allylic alcohols employing the rearrangement products. 8
-
Babler oxidation. 13
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. 2,3-dimethylpentan-2-ol (4911-70-0) 1H NMR spectrum [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Babler oxidation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3-Dimethyl-4-penten-2-ol: Synthesis, Spectral Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2,3-dimethyl-4-penten-2-ol (CAS No. 19781-52-3), a tertiary allylic alcohol with significant potential in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed spectral analysis, and explores its potential biological relevance and safety considerations.
Introduction
This compound is a fascinating molecule characterized by a sterically hindered tertiary alcohol functionality positioned adjacent to a terminal double bond.[1] This unique structural arrangement imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. Its potential applications span from fundamental studies in reaction mechanisms to the development of novel bioactive compounds. This guide aims to provide a thorough understanding of this compound, grounded in established scientific principles and experimental data.
Physicochemical Properties and Identification
A clear identification of this compound is paramount for any research endeavor. The Chemical Abstracts Service (CAS) has assigned the number 19781-52-3 to this compound.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19781-52-3 | [1][2][3] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 142.8 °C at 760 mmHg | [1] |
| Density | 0.832 g/cm³ | [1] |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a ketone.
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-methyl-3-buten-2-one and methylmagnesium bromide.
Materials:
-
3-Methyl-3-buten-2-one
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with a solution of 3-methyl-3-buten-2-one in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Control the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic solvent, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Slow Addition and Cooling: The Grignard reaction is highly exothermic. Slow addition of the reagent and cooling of the reaction mixture are crucial to control the reaction rate and prevent side reactions.
-
Saturated Ammonium Chloride Quench: This provides a mildly acidic workup that is sufficient to hydrolyze the alkoxide without causing acid-catalyzed dehydration of the tertiary alcohol product.
Synthesis Workflow Diagram
Caption: Grignard synthesis of this compound.
Spectral Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST WebBook provides a mass spectrum for this compound.[2] The molecular ion peak (M+) is expected at m/z 114, corresponding to the molecular formula C₇H₁₄O.
Infrared (IR) Spectroscopy
The infrared spectrum is crucial for identifying the functional groups present in the molecule. The NIST WebBook also provides an IR spectrum for this compound.[2] Key expected absorptions include:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (alkene): A sharp absorption just above 3000 cm⁻¹.
-
C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
-
C=C stretch: An absorption in the region of 1640-1680 cm⁻¹.
-
C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
-OH proton: A singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 1-5 ppm.
-
Vinyl protons (=CH₂): Two signals, likely appearing as doublets of doublets in the region of 4.8-5.2 ppm.
-
Vinyl proton (=CH-): A multiplet in the region of 5.5-6.0 ppm.
-
Allylic proton (-CH-): A multiplet, likely a quartet or more complex, in the region of 2.2-2.6 ppm.
-
Methyl protons (-C(OH)(CH₃)₂): Two singlets, each integrating to 3 protons, in the region of 1.1-1.3 ppm.
-
Methyl proton (-CH(CH₃)-): A doublet in the region of 0.9-1.1 ppm.
Predicted ¹³C NMR Spectrum:
-
Quaternary carbon (-C(OH)-): In the region of 70-80 ppm.
-
Vinyl carbon (=CH₂): In the region of 110-120 ppm.
-
Vinyl carbon (=CH-): In the region of 135-145 ppm.
-
Allylic carbon (-CH-): In the region of 40-50 ppm.
-
Methyl carbons (-C(OH)(CH₃)₂): Two signals in the region of 25-35 ppm.
-
Methyl carbon (-CH(CH₃)-): In the region of 15-25 ppm.
Table 2: Summary of Key Spectral Data for this compound
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (EI) | Molecular ion (M+) at m/z 114 |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹) |
| ¹H NMR (Predicted) | Signals for vinyl, allylic, methyl, and hydroxyl protons |
| ¹³C NMR (Predicted) | Signals for quaternary, vinyl, allylic, and methyl carbons |
Potential Biological Significance and Safety
While specific biological activity data for this compound is limited, the class of allylic alcohols is known to exhibit a range of biological effects. Some naturally occurring allylic compounds have demonstrated anticancer and antimicrobial properties.[4] However, it is also important to note that some allylic compounds can exhibit toxicity. For instance, allyl alcohol itself is known to be hepatotoxic, with its toxicity attributed to its metabolic oxidation to the highly reactive aldehyde, acrolein.[5][6]
Given its structure, this compound could potentially undergo metabolic transformations in biological systems. A plausible metabolic pathway would involve oxidation of the alcohol to a ketone or further metabolism of the double bond.
Potential Metabolic Pathway
Caption: A potential metabolic pathway for this compound.
Safety Precautions:
Due to the general reactivity of allylic alcohols and the lack of specific toxicological data for this compound, it is imperative to handle this compound with appropriate safety measures. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.[1] According to aggregated GHS information, this compound is harmful if swallowed.[7]
Conclusion
This compound is a versatile tertiary allylic alcohol with significant potential as a building block in organic synthesis. Its preparation via the Grignard reaction is a robust and well-established method. While comprehensive experimental NMR data is not widely available, its structure can be confidently assigned based on mass spectrometry, infrared spectroscopy, and predicted NMR spectra. Further research into the biological activities and toxicological profile of this compound is warranted to fully understand its potential applications and associated risks. This guide provides a solid foundation for researchers and scientists to confidently work with and explore the chemistry of this compound.
References
-
This compound | C7H14O | CID 5365340 - PubChem. [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC - PubMed Central. [Link]
-
The Protective Effect of Pollen Extracts against Allyl Alcohol Damage of the Liver. [Link]
-
Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. [Link]
-
This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
This compound - the NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graminex.com [graminex.com]
- 6. Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-penten-2-ol via Grignard Reaction
Foreword: The Strategic Value of Tertiary Allylic Alcohols
In the landscape of modern organic synthesis, the strategic construction of sterically hindered and functionally rich molecules is paramount. Tertiary allylic alcohols, such as 2,3-dimethyl-4-penten-2-ol, represent a class of valuable synthetic intermediates.[1] Their unique structural motif, featuring a quaternary carbinol center adjacent to a vinyl group, offers a versatile platform for a variety of subsequent transformations. These include stereoselective epoxidations, olefin metathesis, and sigmatropic rearrangements, making them crucial building blocks in the synthesis of complex natural products and active pharmaceutical ingredients. This guide provides a comprehensive technical overview of a robust and reliable method for the synthesis of this compound: the Grignard reaction.
I. The Grignard Reaction: A Cornerstone of Carbon-Carbon Bond Formation
Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[3]
Reaction Principle: Nucleophilic Addition to a Carbonyl
The synthesis of this compound is achieved through the reaction of vinylmagnesium bromide with 3-methyl-2-butanone. The core of this transformation lies in the nucleophilic character of the vinyl Grignard reagent, which attacks the electrophilic carbonyl carbon of the ketone. The carbon-magnesium bond in vinylmagnesium bromide is highly polarized, rendering the vinyl carbon nucleophilic. This nucleophile readily adds to the carbonyl group of 3-methyl-2-butanone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary allylic alcohol.
Mechanism of the Grignard Reaction
The generally accepted mechanism for the Grignard reaction with a ketone proceeds through a nucleophilic addition pathway. The key steps are as follows:
-
Formation of the Grignard Reagent: While in this protocol we utilize a commercially available solution, the Grignard reagent itself is formed by the reaction of an organic halide (in this case, vinyl bromide) with magnesium metal in an ethereal solvent.
-
Nucleophilic Attack: The nucleophilic carbon of the vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone. This step is often envisioned as proceeding through a six-membered ring transition state, involving the magnesium atom coordinating with the carbonyl oxygen.
-
Formation of the Alkoxide Intermediate: The nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate.
-
Protonation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final alcohol product and magnesium salts.
Figure 1: A simplified workflow of the Grignard reaction for the synthesis of this compound.
II. Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of this compound on a laboratory scale. Strict adherence to anhydrous conditions is critical for the success of this reaction.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-2-butanone | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Vinylmagnesium bromide | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from sodium/benzophenone. |
| Saturated aq. NH4Cl | Reagent | Fisher Scientific | For quenching the reaction. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying the organic phase. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Addition funnel, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) inlet and bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Detailed Procedure
1. Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing addition funnel fitted with a septum.
-
Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
To the flask, add 3-methyl-2-butanone (1.0 eq) dissolved in anhydrous THF (approximately 2 M concentration).
2. Grignard Reagent Addition:
-
Cool the flask containing the ketone solution to 0 °C using an ice bath.
-
Via cannula or a dry syringe, transfer the vinylmagnesium bromide solution (1.0 M in THF, 1.1 eq) to the addition funnel.
-
Add the Grignard reagent dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C. The causality behind this slow, cooled addition is to control the exothermic nature of the reaction and minimize potential side reactions.[2]
3. Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot of the reaction mixture.
4. Reaction Quench:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This is a safer and milder alternative to using strong acids, which can potentially cause side reactions with the allylic alcohol product.
-
Continue adding the quenching solution until the vigorous reaction ceases and two distinct layers are observed.
5. Work-up and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product is a colorless to pale yellow oil. Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. The reduced pressure is necessary to avoid potential decomposition of the tertiary allylic alcohol at its atmospheric boiling point.
III. Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H14O | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Boiling Point | ~142.8 °C at 760 mmHg | [5] |
| Density | ~0.832 g/cm³ | [5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol, with the broadening due to hydrogen bonding. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretch of the vinyl group. The C-O stretch for a tertiary alcohol is typically observed in the 1100-1200 cm⁻¹ region.[6]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: As of the writing of this guide, a publicly available, fully assigned experimental NMR spectrum for this compound is not readily accessible. However, based on established principles of NMR spectroscopy and analysis of similar structures, the following signals are predicted:
-
Predicted ¹H NMR (in CDCl₃):
-
δ ~5.8-6.0 ppm (1H, dd): Vinyl proton on C4, coupled to the terminal vinyl protons.
-
δ ~4.9-5.2 ppm (2H, m): Terminal vinyl protons on C5.
-
δ ~2.2-2.4 ppm (1H, m): Methine proton on C3.
-
δ ~1.5-1.7 ppm (1H, s): Hydroxyl proton (this signal can be broad and its position is variable).
-
δ ~1.1-1.3 ppm (6H, s): Two methyl groups on C2.
-
δ ~0.9-1.1 ppm (3H, d): Methyl group on C3.
-
-
Predicted ¹³C NMR (in CDCl₃):
-
δ ~140-145 ppm: Vinyl carbon C4.
-
δ ~110-115 ppm: Terminal vinyl carbon C5.
-
δ ~70-75 ppm: Quaternary carbon C2.
-
δ ~45-50 ppm: Methine carbon C3.
-
δ ~25-30 ppm: Methyl carbons on C2.
-
δ ~15-20 ppm: Methyl carbon on C3.
-
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).[7]
IV. Safety and Handling Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Grignard Reagent (Vinylmagnesium Bromide): This reagent is highly flammable and reacts violently with water and protic solvents. It should always be handled under an inert atmosphere in a well-ventilated fume hood.[8]
-
3-Methyl-2-butanone: This ketone is a highly flammable liquid and vapor.[4] It is also an irritant to the eyes, skin, and respiratory tract.[6]
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage. Always use from a freshly opened container or after testing for and removing peroxides.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
V. Troubleshooting and Field-Proven Insights
As with any chemical synthesis, challenges can arise. Below are some common issues and their solutions based on field experience.
| Problem | Probable Cause | Solution |
| Reaction fails to initiate or proceeds with low yield. | Presence of moisture in glassware, solvents, or starting materials. | Flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents. Ensure the ketone is anhydrous. |
| Formation of significant byproducts. | Reaction temperature too high, leading to side reactions like enolization. | Maintain a low reaction temperature (0-5 °C) during the Grignard addition. Add the Grignard reagent slowly and dropwise. |
| Difficulties in purification. | Product co-distills with impurities. | Use a fractional distillation column with a high number of theoretical plates. Ensure a slow and steady distillation rate. |
VI. Conclusion
The Grignard reaction provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, high yields of the desired tertiary allylic alcohol can be achieved. The insights and detailed protocol provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this valuable chemical intermediate, paving the way for its application in the construction of more complex and medicinally relevant molecules.
References
-
ICSC. (n.d.). International Chemical Safety Cards: 3-METHYL-2-BUTANONE. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Retrieved from [Link]
-
Chemtalk. (n.d.). Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic isomerization of branched allylic alcohols. Retrieved from [Link]
-
EMBL-EBI. (n.d.). tertiary allylic alcohol (CHEBI:134397). Retrieved from [Link]
Sources
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to 2,3-Dimethyl-4-penten-2-ol for Advanced Research
Chemical Identity and Synonyms
2,3-Dimethyl-4-penten-2-ol is a valuable tertiary allylic alcohol in the field of chemical research and organic synthesis.[1] Its official IUPAC name is 2,3-dimethylpent-4-en-2-ol . This compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,3-dimethylpent-4-en-2-ol |
| Synonyms | (E)-2,3-dimethylpent-3-en-2-ol, NSC 91499[2] |
| CAS Number | 19781-52-3[1][2][3] |
| Molecular Formula | C₇H₁₄O[2][3] |
| Molecular Weight | 114.19 g/mol [2] |
| InChI Key | PGCNLWGJQKSWAP-AATRIKPKSA-N[3] |
The structure of this compound features a pentene backbone with a hydroxyl group and a methyl group at the second carbon, and another methyl group at the third carbon. This arrangement results in a sterically hindered tertiary alcohol adjacent to a vinyl group, which dictates its unique reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 142.8 °C at 760 mmHg | [1] |
| Density | 0.832 g/cm³ | [1] |
| Flash Point | 49.9 °C | [1] |
| Refractive Index | Not available | |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Spectroscopic Characterization
Spectroscopic data is critical for the verification of the synthesis and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol functional group. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretching of the alkene.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can be accessed through the NIST WebBook.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental spectrum for this compound is not readily found, predicted ¹H and ¹³C NMR data can serve as a useful reference. The proton NMR would be expected to show signals for the vinyl protons, the methine proton, and the various methyl groups. The carbon NMR would show distinct signals for the quaternary alcohol carbon, the carbons of the double bond, and the methyl carbons.
Synthesis of this compound
The most common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.
Grignard Reaction Protocol
This protocol outlines the synthesis of this compound from 3-methyl-3-buten-2-one and a methyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
3-Methyl-3-buten-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine.
-
Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide/bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-methyl-3-buten-2-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Caption: Workflow for the synthesis of this compound.
Key Reactions and Mechanisms
The dual functionality of a tertiary alcohol and a vinyl group in this compound allows for a range of chemical transformations, making it a versatile building block in organic synthesis.
Formation of Halogenated Derivatives
The hydroxyl group can be substituted with a halogen, such as chlorine, to form the corresponding alkyl halide. This transformation can be achieved using various chlorinating agents. The reaction mechanism for tertiary alcohols typically proceeds through an Sₙ1 pathway, involving the formation of a stable tertiary carbocation intermediate.
Caption: Sₙ1 mechanism for the halogenation of this compound.
Acid-Catalyzed Dehydration
Under acidic conditions and heat, this compound can undergo dehydration to form dienes. The mechanism is typically an E1 elimination, proceeding through the same tertiary carbocation intermediate as in the Sₙ1 reaction. The regioselectivity of the elimination will depend on the stability of the resulting alkenes (Zaitsev's rule).
Applications in Drug Development and Research
Tertiary alcohols are increasingly utilized in medicinal chemistry to enhance the metabolic stability of drug candidates. Unlike primary and secondary alcohols, the tertiary carbinol carbon is not susceptible to oxidation, a common metabolic pathway. This can lead to an improved pharmacokinetic profile.
The allylic nature of this compound provides a reactive handle for further molecular elaboration, making it a useful scaffold for the synthesis of complex molecules with potential biological activity. Its stereocenter also makes it a relevant substrate for studies in asymmetric synthesis.[1]
Safety and Handling
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2] It is essential to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
Sources
In-Depth Technical Guide: Reactivity of the Hydroxyl Group in 2,3-Dimethyl-4-penten-2-ol
Introduction
2,3-Dimethyl-4-penten-2-ol is a tertiary allylic alcohol with the chemical formula C7H14O.[1][2][3] This molecule presents a fascinating case study in chemical reactivity due to the interplay of its constituent functional groups: a sterically hindered tertiary hydroxyl group and a proximate carbon-carbon double bond (vinyl group).[1][4] This guide provides an in-depth exploration of the factors governing the reactivity of the hydroxyl group in this specific molecule, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The unique structural arrangement of this compound, with methyl groups at positions 2 and 3, creates significant steric hindrance around the tertiary alcohol.[1] This steric congestion profoundly influences the accessibility of the hydroxyl group to incoming reagents, often dictating the feasibility and outcome of reactions. Furthermore, the electronic effects of the adjacent vinyl group introduce additional layers of complexity, including the potential for allylic rearrangements and altered reactivity at both the hydroxyl group and the double bond.[4][5]
This guide will dissect the nuanced reactivity of this molecule, examining key transformations such as oxidation, esterification, etherification, and acid-catalyzed rearrangements. Through a detailed analysis of reaction mechanisms, supported by experimental protocols and data, we aim to provide a comprehensive resource for harnessing the synthetic potential of this compound.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| CAS Number | 19781-52-3 | [1][2][3] |
| Boiling Point | ~142.8°C at 760 mmHg | [1] |
| Density | ~0.832 g/cm³ | [1] |
The Interplay of Steric and Electronic Effects
The reactivity of the hydroxyl group in this compound is primarily dictated by a delicate balance between steric hindrance and electronic effects.
Steric Hindrance: A Dominant Factor
The presence of two methyl groups on the carbon bearing the hydroxyl group (C2) and an additional methyl group on the adjacent carbon (C3) creates a sterically crowded environment.[1] This steric bulk physically obstructs the approach of nucleophiles and other reagents to the hydroxyl group, significantly impacting reaction rates and, in some cases, preventing reactions that would otherwise be facile for less hindered alcohols.[6][7]
For instance, nucleophilic substitution reactions at the C2 position are generally disfavored due to the high activation energy required to overcome steric repulsion.[8] This steric shield is a critical consideration in designing synthetic routes involving this molecule.
Electronic Effects of the Vinyl Group
The vinyl group (–CH=CH2) at the C4 and C5 positions exerts a significant electronic influence on the adjacent hydroxyl group.[4] While the vinyl group is generally considered to be weakly electron-withdrawing, its π-system can participate in resonance and inductive effects that modulate the reactivity of the alcohol.
The proximity of the double bond can stabilize a potential carbocation intermediate at the C2 position through allylic resonance, which becomes particularly relevant in acid-catalyzed reactions. This electronic contribution can facilitate reactions that proceed through a carbocationic mechanism, such as dehydration and rearrangement.
Key Reactions of the Hydroxyl Group
Oxidation
The oxidation of tertiary alcohols is notoriously difficult under standard conditions because it requires the cleavage of a carbon-carbon bond.[9] Unlike primary and secondary alcohols, this compound lacks a hydrogen atom on the carbon bearing the hydroxyl group, making direct oxidation to a ketone or carboxylic acid impossible without skeletal rearrangement.
Under forcing acidic conditions, oxidation can proceed via dehydration to form an alkene, followed by oxidative cleavage of the double bond. However, this is a harsh and often unselective method.
Expected Outcome: Resistance to direct oxidation under mild conditions. Under strong oxidizing conditions with acid, a complex mixture of products resulting from dehydration and subsequent oxidation of the resulting alkenes is likely.
Esterification
Esterification of tertiary alcohols is often challenging due to steric hindrance.[10] The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is typically slow and low-yielding for tertiary alcohols.[11][12]
Mechanism of Fischer Esterification:
-
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The hydroxyl group of this compound attacks the activated carbonyl carbon. This step is significantly hindered by the bulky methyl groups.
-
Proton transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyls of the carboxylic acid.
-
Elimination of water: A molecule of water departs, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product.
Alternative Esterification Protocol: To overcome the steric hindrance, more reactive acylating agents are required. A common and effective method is the use of an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine.
Step-by-Step Protocol for Acylation:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an excess of pyridine to the solution. Pyridine acts as a catalyst and scavenges the HCl produced during the reaction.
-
Acylating Agent Addition: Slowly add the acid chloride (e.g., acetyl chloride) or acid anhydride to the cooled solution (0 °C).
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (to remove pyridine), then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting ester by column chromatography.
Etherification
Similar to esterification, the direct synthesis of ethers from this compound is hampered by steric hindrance. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is generally not feasible for producing ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination over substitution.
Acid-Catalyzed Etherification: An alternative is the acid-catalyzed reaction with another alcohol, though this is often plagued by competing dehydration of the tertiary alcohol.
Acid-Catalyzed Reactions: Dehydration and Rearrangement
The presence of the tertiary hydroxyl group makes this compound highly susceptible to acid-catalyzed dehydration.[13] Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) converts it into a good leaving group (water).[13]
Mechanism of Acid-Catalyzed Dehydration (E1):
-
Protonation: The hydroxyl group is protonated by the acid catalyst.
-
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a relatively stable tertiary carbocation at C2. This is the rate-determining step.
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Deprotonation can occur from C1 or C3, leading to a mixture of isomeric dienes. Due to the stability of the more substituted alkene (Zaitsev's rule), the formation of 2,3-dimethyl-1,3-pentadiene is generally favored.
Furthermore, the initially formed tertiary carbocation can undergo rearrangement to a more stable allylic carbocation, leading to a variety of rearranged products. Allylic rearrangements are common for allylic alcohols and can be promoted by various catalysts, including hot water.[14]
Conclusion
The reactivity of the hydroxyl group in this compound is a complex interplay of steric and electronic factors. The pronounced steric hindrance from the adjacent methyl groups significantly impedes reactions that require direct nucleophilic attack on the hydroxyl-bearing carbon, such as standard esterification and etherification procedures. Consequently, more reactive reagents and tailored reaction conditions are often necessary to achieve these transformations.
Conversely, the tertiary nature of the alcohol, coupled with the electronic influence of the neighboring vinyl group, renders the molecule highly susceptible to acid-catalyzed dehydration and rearrangement reactions that proceed through a stable carbocation intermediate. Understanding these competing pathways is crucial for controlling the outcome of reactions involving this versatile synthetic building block. This guide provides a foundational understanding for researchers and drug development professionals to strategically utilize the unique reactivity of this compound in the synthesis of complex molecular architectures.
References
-
Vinyl group - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved from [Link]
-
Comparative reactivity of allylic alcohols. Conditions: [Pd] ) 0.0055 M... - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound | C7H14O | CID 5365340 - PubChem. (n.d.). Retrieved from [Link]
-
Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Alcohol Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
-
Radicals derived from acetaldehyde and vinyl alcohol - RSC Publishing. (n.d.). Retrieved from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Predict the products of the controlled oxidation of 2-methylpentan-2-ol. (2016, July 18). Retrieved from [Link]
-
2,3-Dimethyl-4-penten-ol | C7H14O | CID 12579099 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au - ACS Publications. (n.d.). Retrieved from [Link]
-
Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides - ChemRxiv. (2021, October 19). Retrieved from [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved from [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (2022, July 30). Retrieved from [Link]
-
Tandem arylation and regioselective allylic etherification of 2,3-allenol via Pd/B cooperative catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product - PubMed. (2014, May 2). Retrieved from [Link]
-
One‐pot three step oxidation of the 2,3‐dimethyl‐2‐butene at room... - ResearchGate. (n.d.). Retrieved from [Link]
-
Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound - NIST WebBook. (n.d.). Retrieved from [Link]
-
Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? (2019, November 19). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophilic addition reactions of the alkene in 2,3-Dimethyl-4-penten-2-ol
An In-Depth Technical Guide to the Electrophilic Addition Reactions of the Alkene in 2,3-Dimethyl-4-penten-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions targeting the terminal alkene of this compound. This substrate, a tertiary allylic alcohol, presents a unique model for studying regioselectivity and the influence of adjacent functional groups on reaction pathways.[1] We will dissect the mechanistic underpinnings of hydrohalogenation, hydration (acid-catalyzed, oxymercuration-demercuration, and hydroboration-oxidation), and halogenation. The causality behind product formation, guided by principles such as Markovnikov's rule and steric hindrance, will be a central focus. Detailed, field-proven experimental protocols are provided to serve as a practical reference for laboratory application.
Introduction: The Substrate - this compound
This compound is a structurally intriguing molecule featuring two key functional groups: a tertiary alcohol and an unsymmetrically substituted terminal alkene.[1] This combination makes it a valuable substrate for investigating the principles of electrophilic addition.
-
The Alkene: As a nucleophile, the electron-rich pi bond of the C=C double bond is susceptible to attack by electrophiles.[2][3][4] Its terminal and unsymmetrical nature means that addition reactions will exhibit regioselectivity, governed by the stability of the resulting carbocation intermediate.
-
The Tertiary Allylic Alcohol: The hydroxyl group is located at an allylic position, adjacent to the double bond. While it may act as a spectator group in some reactions, its proximity can influence the reaction environment. Furthermore, the tertiary nature of the alcohol means it is prone to substitution reactions under acidic conditions.[5]
This guide will explore how various electrophilic reagents interact with the alkene moiety, leading to a diverse range of functionalized products.
Foundational Mechanism: Electrophilic Addition
Electrophilic addition is a fundamental reaction class for alkenes. The process is typically initiated by an electrophile (E⁺) attacking the nucleophilic double bond.[6][7] This breaks the pi (π) bond and forms a new sigma (σ) bond, resulting in a carbocation intermediate.[2][3] This intermediate is then rapidly attacked by a nucleophile (Nu⁻) to yield the final addition product.[2][3]
The rate-determining step is the formation of the carbocation intermediate.[2][8] Consequently, any factor that stabilizes this intermediate will increase the reaction rate.[2]
Figure 2: Hydrobromination of this compound.
The resulting major product is 4-Bromo-2,3-dimethyl-pentan-2-ol .
Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethyl-pentan-2-ol
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly bubble dry hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel to yield the pure 4-Bromo-2,3-dimethyl-pentan-2-ol.
Hydration of the Alkene: Pathways to Diols
The addition of water across the double bond converts the substrate into a diol. The regiochemical outcome is highly dependent on the chosen synthetic method.
Acid-Catalyzed Hydration (Markovnikov Addition)
In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds across the alkene according to Markovnikov's rule. [9][10]The mechanism is analogous to hydrohalogenation, involving the formation of the more stable secondary carbocation. [9]
-
Product: 2,3-Dimethyl-pentane-2,4-diol.
-
Caveat: A significant drawback of this method is the potential for carbocation rearrangements, although less likely in this specific substrate. [9][11]More critically, the acidic conditions can promote the dehydration of the tertiary alcohol, leading to diene formation and other side products.
Oxymercuration-Demercuration (Markovnikov Addition without Rearrangement)
This two-step method is a superior alternative for Markovnikov hydration, as it proceeds without the formation of a free carbocation, thus preventing rearrangements. [11][12]
-
Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, to form a cyclic mercurinium ion intermediate. [11][12][13]Water then attacks the more substituted carbon of this ring (anti-addition). [12][13]2. Demercuration: The C-Hg bond is reductively cleaved using sodium borohydride (NaBH₄). [12][13]
-
Product: 2,3-Dimethyl-pentane-2,4-diol.
Hydroboration-Oxidation (Anti-Markovnikov Addition)
This powerful reaction provides complementary regioselectivity, yielding the anti-Markovnikov product. [14][15][16]
-
Hydroboration: Borane (BH₃), often as a THF complex, adds across the double bond in a concerted, syn-addition. [14][15][17]Boron, the electrophile, adds to the less sterically hindered terminal carbon (C5), while the hydride adds to the more substituted carbon (C4).
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution, replacing the C-B bond with a C-OH bond with retention of stereochemistry. [16]
-
Product: 2,3-Dimethyl-pentane-2,5-diol.
Figure 3: Comparative hydration pathways for this compound.
Summary of Hydration Outcomes
| Reaction Method | Reagents | Regioselectivity | Major Product |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 2,3-Dimethyl-pentane-2,4-diol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | 2,3-Dimethyl-pentane-2,4-diol |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov | 2,3-Dimethyl-pentane-2,5-diol |
Halogenation: Addition vs. Substitution
The reaction of this compound with halogens like Br₂ or Cl₂ can lead to different products depending on the reaction conditions.
Electrophilic Addition of Halogens
Under standard conditions (e.g., Br₂ in CCl₄), the halogen adds across the double bond to give a vicinal dihalide. The mechanism involves the formation of a cyclic halonium ion, which is then opened by the attack of a halide ion.
-
Product: 4,5-Dibromo-2,3-dimethyl-pentan-2-ol.
Allylic Halogenation (Radical Substitution)
If the reaction is performed with a low concentration of the halogen in the presence of a radical initiator (e.g., UV light or a peroxide), or by using N-bromosuccinimide (NBS), a substitution reaction occurs at the allylic position (C3) instead of addition. [18][19]This is because the allylic C-H bond is weaker and its cleavage leads to a resonance-stabilized allylic radical. [19]
-
Product: 3-Bromo-2,3-dimethyl-4-penten-2-ol. This reaction creates a new stereocenter and maintains the double bond.
Conclusion
This compound serves as an exemplary substrate for demonstrating the core principles of electrophilic addition reactions. The regiochemical outcomes are predictably controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of various functionalized derivatives. By understanding the underlying mechanisms—carbocation stability for Markovnikov additions, steric control for hydroboration, and intermediate stabilization for oxymercuration—researchers can effectively manipulate this versatile building block for applications in synthesis and drug development.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. ncert.nic.in [ncert.nic.in]
- 6. byjus.com [byjus.com]
- 7. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 18. Allylic Halogenation | OpenOChem Learn [learn.openochem.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 2,3-Dimethyl-4-penten-2-ol: Synthesis, Reactivity, and Application
Introduction: Unveiling a Versatile Tertiary Allylic Alcohol
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2,3-Dimethyl-4-penten-2-ol (CAS No. 19781-52-3) emerges as a compound of significant interest.[1] This molecule, a tertiary allylic alcohol, is characterized by a unique structural arrangement: a sterically hindered hydroxyl group positioned adjacent to a terminal double bond.[1] This dual functionality—a nucleophilic alcohol and an electrophilic alkene—provides a rich platform for a diverse array of chemical transformations, making it an invaluable precursor for pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth exploration of its synthesis, core reactivity, and practical application, grounded in established chemical principles and validated protocols.
The inherent value of this compound lies in the distinct reactivity of its two functional groups. The tertiary alcohol can participate in substitutions and rearrangements, while the vinyl group is amenable to a wide range of addition and oxidation reactions. The steric hindrance provided by the gem-dimethyl and adjacent methyl groups plays a crucial role in directing the stereochemical and regiochemical outcomes of these reactions, offering chemists a powerful tool for precise molecular engineering.[1]
| Property | Value | Source |
| CAS Number | 19781-52-3 | [1][3] |
| Molecular Formula | C₇H₁₄O | [1][3][4] |
| Molecular Weight | 114.19 g/mol | [1][4] |
| Boiling Point | ~142.8 °C at 760 mmHg | [1] |
| Density | ~0.832 g/cm³ | [1] |
| SMILES | CC(C=C)C(C)(C)O | [5] |
Core Synthesis: The Grignard Approach
The most direct and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1] This venerable organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone or aldehyde.[6] The choice of the Grignard reagent and the carbonyl compound determines the final structure. For this compound, a logical and efficient pathway involves the reaction of isopropylmagnesium bromide with methyl vinyl ketone.
The causality behind this choice is rooted in retrosynthetic analysis. Cleaving the C2-C3 bond reveals an isopropyl nucleophile (from isopropylmagnesium bromide) and a methyl vinyl ketone electrophile. The Grignard reagent, prepared from isopropyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent source of carbanions.[6] The anhydrous conditions are critical, as Grignard reagents are strongly basic and will be quenched by any protic source, such as water.[7] The subsequent nucleophilic attack on the carbonyl carbon of methyl vinyl ketone, followed by an acidic workup to protonate the resulting alkoxide, yields the target tertiary alcohol.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Cover with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of the starting ketone.
-
Quenching and Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide and precipitates magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its ability to undergo selective transformations at either the alkene or the alcohol functional group.
Electrophilic Addition to the Alkene: Oxymercuration-Demercuration
While acid-catalyzed hydration of an alkene is a standard method for producing alcohols, it proceeds through a carbocation intermediate, making it susceptible to molecular rearrangements.[8] A superior method for the Markovnikov hydration of alkenes that circumvents this issue is the oxymercuration-demercuration reaction.[8][9] When applied to this compound, this reaction selectively hydrates the double bond to produce the corresponding diol, 2,3-dimethylpentane-2,4-diol.
The reaction proceeds in two steps.[10] First, the alkene attacks mercuric acetate, forming a cyclic mercurinium ion intermediate.[11][12] This three-membered ring prevents rearrangements. Water then acts as a nucleophile, attacking the more substituted carbon of the double bond (C4), following Markovnikov's rule, to open the ring.[10] The second step, demercuration, involves the reduction of the C-Hg bond with sodium borohydride (NaBH₄), replacing the mercury group with a hydrogen atom.[9]
Experimental Protocol: Oxymercuration-Demercuration
-
Oxymercuration: To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add mercuric acetate, Hg(OAc)₂ (1.1 eq). Stir the mixture at room temperature for 1-2 hours, or until the starting alkene is consumed (monitored by TLC).
-
Demercuration: To the reaction mixture, add an aqueous solution of sodium hydroxide (3 M), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq) at 0 °C.
-
Work-up: Stir for 1 hour, then allow the mixture to settle. A precipitate of metallic mercury will form. Decant the supernatant liquid.
-
Extraction and Purification: Saturate the aqueous layer with solid potassium carbonate and extract with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting diol can be purified by column chromatography or distillation.
Asymmetric Epoxidation: The Sharpless-Katsuki Epoxidation
One of the most powerful applications of allylic alcohols in synthesis is the Sharpless-Katsuki asymmetric epoxidation.[13] This Nobel Prize-winning reaction provides a highly reliable and predictable method for converting prochiral allylic alcohols into enantioenriched 2,3-epoxyalcohols.[14] These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to generate a wide range of functionalized, stereodefined products.[13]
The reaction's success hinges on a catalytic system composed of titanium tetra(isopropoxide) [Ti(Oi-Pr)₄] and a chiral diethyl tartrate (DET) ligand.[15] This combination forms a chiral catalyst in situ that coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[14][16] The chirality of the tartrate ligand dictates the facial selectivity of the epoxidation. A simple mnemonic predicts the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom-right corner, (+)-DET delivers the epoxide oxygen from the bottom face, while (-)-DET delivers it from the top face.[14][17]
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve powdered 3Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to -20 °C.
-
Ligand and Titanium Addition: Add L-(+)-diethyl tartrate ((+)-DET, 6 mol%) followed by titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 5 mol%). Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the catalyst mixture.
-
Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (~5.5 M, 2.0 eq) dropwise, keeping the internal temperature below -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite to remove titanium salts.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting chiral epoxide can be purified via flash column chromatography.
Acid-Catalyzed Rearrangements
Tertiary alcohols, particularly allylic ones, are prone to acid-catalyzed rearrangements.[18] Upon protonation of the hydroxyl group by a strong acid, water is eliminated to form a carbocation. In the case of this compound, this generates a tertiary, resonance-stabilized allylic carbocation. This intermediate can then undergo several transformations, including deprotonation to form a conjugated diene (e.g., 2,3-dimethyl-1,3-pentadiene) or rearrangement via hydride or methyl shifts to form more stable carbocations, leading to a mixture of isomeric products.[19][20] The precise product distribution is highly dependent on the reaction conditions, such as the acid strength and temperature. This reactivity, while potentially leading to complex mixtures, can also be harnessed to synthesize valuable dienes for applications like Diels-Alder reactions.
Conclusion
This compound stands as a testament to the power of functional group interplay in synthetic design. Its identity as a sterically-defined tertiary allylic alcohol provides access to a wealth of transformations. Through Grignard synthesis, it is readily accessible. Its alkene moiety can be functionalized with high regioselectivity using methods like oxymercuration, while the allylic alcohol functionality serves as an ideal substrate for one of modern chemistry's most powerful asymmetric reactions, the Sharpless epoxidation. For researchers and drug development professionals, a thorough understanding of the reactivity of this building block opens doors to the efficient and stereocontrolled synthesis of complex, high-value molecules.
References
-
Catalytic Enantioselective -Wittig Rearrangement Breakthrough - Bioengineer.org . [Link]
-
Synthesis of tertiary allylic alcohols employing the rearrangement products. - ResearchGate . [Link]
-
This compound - 19781-52-3, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . [Link]
-
This compound - the NIST WebBook . [Link]
-
Sharpless epoxidation - Wikipedia . [Link]
-
Product Class 5: Allylic Alcohols - Science of Synthesis . [Link]
-
Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls - PMC - NIH . [Link]
-
Oxymercuration reaction - Wikipedia . [Link]
-
Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal . [Link]
-
The Sharpless-Katsuki Enantioselective Epoxidation - Oregon State University . [Link]
-
Sharpless Epoxidation - Organic Chemistry Portal . [Link]
-
This compound | C7H14O | CID 5365340 - PubChem . [Link]
-
Attempts at Grignard reactions of ketones 22 with vinylmagnesium... - ResearchGate . [Link]
-
Oxymercuration Demercuration of Alkenes - Master Organic Chemistry . [Link]
-
Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed . [Link]
-
Oxymercuration-Demercuration - YouTube . [Link]
-
Oxymercuration-Demercuration - Chemistry Steps . [Link]
-
Grignard Reagents - Purdue University . [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - YouTube . [Link]
-
Sharpless Asymmetric Epoxidation Reaction - Harvard University . [Link]
-
On rearrangements by cyclialkylations of arylpentanols to 2,3-dihydro-1H-indene derivatives. Part 2. - ResearchGate . [Link]
-
Hydration: Oxymercuration-Demercuration - Chemistry LibreTexts . [Link]
-
Alcohols from Carbonyl Compounds: Grignard Reagents - Chemistry LibreTexts . [Link]
-
Grignard reagents can sometimes reduce ketones - Reddit . [Link]
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination - JACS Au . [Link]
-
Verifying the major product of 3,4-dimethyl-2-pentanol with H2SO4 - Quora . [Link]
-
Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol - Chemistry Stack Exchange . [Link]
-
2,4-dimethylpentan-2-ol - ChemBK . [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 15. Sharpless Epoxidation [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in synthetic organic chemistry. Its unique structural features, including a sterically hindered tertiary alcohol and a vinyl group, make it a valuable building block for the synthesis of complex molecules and a subject of study in reaction mechanism investigations. An accurate understanding of its physical properties, such as boiling point and density, is paramount for its purification, handling, and application in various chemical transformations. This guide provides a comprehensive overview of these properties, detailed experimental procedures for their determination, and an analysis of the structure-property relationships that govern its behavior.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the overall compact and branched structure influences its volatility and density.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | ~142.8 °C at 760 mmHg | |
| Density | ~0.832 g/cm³ | |
| CAS Number | 19781-52-3 | [1][2] |
The Influence of Molecular Structure on Physical Properties
The physical properties of this compound are a direct consequence of its molecular architecture. As a tertiary alcohol, the hydroxyl group is bonded to a carbon atom that is itself bonded to three other carbon atoms. This arrangement has profound effects on its intermolecular forces and, consequently, its boiling point.
Boiling Point Analysis: The Role of Steric Hindrance and Hydrogen Bonding
Alcohols generally exhibit higher boiling points than alkanes of similar molecular weight due to the presence of intermolecular hydrogen bonding.[3] However, the extent of this hydrogen bonding can be influenced by the steric environment around the hydroxyl group.[4] In the case of this compound, the bulky methyl groups surrounding the tertiary carbon atom create significant steric hindrance. This crowding impedes the close approach of adjacent molecules, thereby weakening the hydrogen bonding network compared to a primary or secondary alcohol of similar molecular weight.[5] Consequently, less energy is required to overcome these attenuated intermolecular forces, resulting in a lower boiling point than might be expected for an alcohol of its size.
The presence of the vinyl group (the double bond) has a lesser, but still notable, effect. The sp² hybridized carbons of the double bond contribute to the molecule's overall shape and electron distribution, but the dominant factor in determining the boiling point remains the sterically hindered hydroxyl group.
Density Analysis: Molecular Packing and Unsaturation
The density of an organic compound is primarily determined by how efficiently its molecules can pack together in the liquid state. The branched, somewhat spherical shape of this compound, a result of its tertiary structure, prevents the close packing that is possible with linear molecules. This less efficient packing leads to a lower density compared to a straight-chain alcohol of the same molecular weight.
The presence of the carbon-carbon double bond also influences density. Unsaturated compounds are often slightly denser than their saturated counterparts due to the shorter bond length of the double bond and the resulting change in molecular volume. However, for this compound, the effect of its branched structure is the more dominant factor in determining its overall density.
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density of this compound is crucial for its characterization and for designing purification protocols. The following sections provide detailed, field-proven methodologies for these measurements.
Workflow for Synthesis, Purification, and Characterization
Caption: Grignard synthesis of the target alcohol.
The crude product from this reaction will likely contain unreacted starting materials, the desired product, and potential byproducts such as those from the coupling of the Grignard reagent. Purification is therefore essential.
Purification by Fractional Distillation
Fractional distillation is the method of choice for purifying this compound from non-volatile impurities and other components with different boiling points. [6] Rationale: This technique separates liquids based on differences in their boiling points. By carefully controlling the temperature, components with lower boiling points will vaporize first, can be condensed, and collected separately. For compounds with close boiling points, a fractionating column is used to increase the separation efficiency.
Procedure Outline:
-
Work-up: The reaction mixture is first quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining Grignard reagent and then extracted with a suitable organic solvent like diethyl ether.
-
Drying: The combined organic layers are dried over an anhydrous salt such as magnesium sulfate.
-
Distillation: The solvent is removed under reduced pressure, and the crude alcohol is then purified by fractional distillation. Given the boiling point of approximately 142.8 °C, distillation can be performed at atmospheric pressure. However, for heat-sensitive compounds, distillation under reduced pressure is advisable to lower the boiling temperature and prevent potential decomposition.
Spectroscopic Characterization
Confirmation of the identity and purity of this compound is achieved through spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. A sharp peak around 1640 cm⁻¹ will indicate the C=C stretching of the vinyl group. [2]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 114, confirming the molecular weight. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (in the range of 4.5-6.0 ppm), the allylic proton, the methyl groups, and the hydroxyl proton (which may be a broad singlet).
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms in their different chemical environments, including the sp² carbons of the double bond and the sp³ carbon bearing the hydroxyl group.
-
Safety and Handling
This compound should be handled with appropriate safety precautions. As a volatile and potentially flammable alcohol, it should be used in a well-ventilated area, away from ignition sources. [7][8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, grounded in an understanding of its molecular structure. The provided experimental protocols offer robust methods for the accurate determination of its boiling point and density, which are critical for its synthesis, purification, and application in research and development. By integrating theoretical principles with practical methodologies, this guide serves as a valuable resource for scientists working with this versatile tertiary allylic alcohol.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl alcohol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 31). How Should Ethanol Be Stored? [Video]. YouTube. Retrieved from [Link]
-
YouTube. (2025, December 21). How Do Hydroxyl Groups Affect Molecular Boiling Points? [Video]. Retrieved from [Link]
-
Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]
-
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 13). What Are Unsaturated Alcohols? [Video]. YouTube. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 8.2: Structural and Physical Properties of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
-
HSCprep. (2025, March 4). Structure and Properties of Alcohols - HSC Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm .... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved from [Link]
Sources
- 1. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Structure and Properties of Alcohols - HSC Chemistry [hscprep.com.au]
- 6. Purification [chem.rochester.edu]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. youtube.com [youtube.com]
Safety and handling precautions for 2,3-Dimethyl-4-penten-2-ol
An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethyl-4-penten-2-ol for Research and Development Professionals
Introduction
This compound is a tertiary allylic alcohol utilized in organic synthesis and chemical research as a versatile building block and model substrate.[1] Its molecular structure, featuring a sterically hindered hydroxyl group adjacent to an alkene functionality, allows for the exploration of regioselective and stereoselective reactions.[1] With the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol , understanding its specific chemical properties is paramount for ensuring its safe handling in a laboratory setting.[1][2] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals working with this compound.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the foundation of a robust safety protocol. These parameters dictate the necessary storage conditions, handling procedures, and appropriate emergency responses.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 19781-52-3 | [1][3] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| InChI Key | PGCNLWGJQKSWAP-AATRIKPKSA-N | [1][2] |
Physicochemical Data
The physicochemical properties of this compound are critical for assessing its potential hazards. For instance, its flash point and boiling point indicate a significant fire risk under typical laboratory conditions.
| Property | Value | Source |
| Appearance | Colorless to slightly pale yellow liquid | [4] |
| Boiling Point | 142.8°C at 760 mmHg | [1] |
| Flash Point | 49.9°C | [1] |
| Density | 0.832 g/cm³ | [1] |
| Vapor Pressure | 4.54 mmHg at 25°C (estimated) | [4] |
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is essential for implementing effective safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Hazard Classification
Based on available safety data sheets, this compound is classified as follows:
-
Flammable Liquids, Category 3 (H226) or Highly flammable liquid and vapor (H225) : This classification is due to its relatively low flash point of 49.9°C, meaning it can ignite under ambient temperature conditions when exposed to an ignition source.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
-
Acute Toxicity, Inhalation, Category 4 (H332) : Harmful if inhaled. Vapors may cause dizziness or suffocation.[5]
-
Acute Toxicity, Oral, Category 4 (H302) : Harmful if swallowed.[2]
-
Skin Corrosion/Irritation, Category 2 (H315) : Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319) : Causes serious eye irritation.[6]
Causality of Hazards
The flammability hazard is a direct consequence of the compound's volatility and carbon-hydrogen bonds. The presence of the hydroxyl group and the potential for peroxide formation, although not explicitly stated in all sources, should be considered, especially upon prolonged storage.[6] The inhalation toxicity is linked to its vapor pressure, which allows it to become airborne and enter the respiratory system. Skin and eye irritation are common for many organic solvents and alcohols, which can defat the skin and damage sensitive tissues.
Risk Assessment Workflow
A systematic risk assessment should be conducted before any experiment involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures to mitigate the risks.
Caption: Risk Assessment Workflow for Handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and other sources of ignition. Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers. Use only non-sparking tools.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Change contaminated clothing promptly.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool place, away from heat and sources of ignition.[8]
-
Incompatible Materials: Store away from strong oxidizing agents.[5][9]
-
Storage Area: Store in a designated flammables area.[9]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. If breathing stops, provide artificial respiration.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Water spray may be used to cool unopened containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
A clear, pre-defined spill response plan is essential. The following decision tree outlines the appropriate steps.
Caption: Decision Tree for Spill Response.
Waste Disposal
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[6]
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads) in a suitable, labeled, and sealed container.
-
Disposal: Do not mix with other waste streams unless explicitly permitted. Arrange for disposal through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.[9]
References
-
This compound | C7H14O | CID 5365340 - PubChem. [Link]
-
Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94% - Cole-Parmer. [Link]
-
This compound - NIST WebBook. [Link]
-
2,4-Dimethyl-2-pentanol | C7H16O | CID 12235 - PubChem. [Link]
-
2,3-dimethyl-2-pentanol, 4911-70-0 - The Good Scents Company. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
formula 3578 - Material Safety Data Sheet. [Link]
-
2,3-Dimethylpentan-2-ol - Hazardous Agents - Haz-Map. [Link]
-
Chemical Properties of 2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4) - Cheméo. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2,3-dimethyl-2-pentanol, 4911-70-0 [thegoodscentscompany.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Penten-2-ol | 625-31-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Grignard Synthesis of 2,3-Dimethyl-4-penten-2-ol
Abstract
This document provides a detailed protocol for the synthesis of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol, via the Grignard reaction. The synthesis involves a two-step process beginning with the formation of the 3-butenylmagnesium bromide Grignard reagent from 4-bromo-1-butene, followed by its nucleophilic addition to acetone. This application note is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.
Introduction and Significance
The Grignard reaction stands as a cornerstone in organic chemistry for its remarkable efficiency in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile, attacking a wide range of electrophilic centers, most notably carbonyl carbons.[2][3][4][5] The reaction of a Grignard reagent with a ketone, such as acetone, provides a direct and reliable route to tertiary alcohols.[6][7][8]
The target molecule, this compound (CAS 19781-52-3), is a tertiary allylic alcohol.[9] Such structures are valuable synthetic intermediates, possessing two key functional groups—a hydroxyl group and a carbon-carbon double bond—that can be selectively manipulated in subsequent transformations.[9] This protocol details the synthesis of this compound by reacting 3-butenylmagnesium bromide with acetone, a classic demonstration of the Grignard reaction's synthetic power.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.
Overall Reaction: (Self-generated image, not from search results)
Step 1: Formation of 3-Butenylmagnesium Bromide The process begins with the reaction of 4-bromo-1-butene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium atom inserts into the carbon-bromine bond, which reverses the polarity of the adjacent carbon atom from electrophilic to strongly nucleophilic.[4][5] This "umpolung" is the source of the Grignard reagent's reactivity.
Step 2: Nucleophilic Addition to Acetone The nucleophilic carbon of the 3-butenylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone.[6][7][10] The π-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3][4][7]
Step 3: Aqueous Workup The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to yield the final product, this compound, and inorganic magnesium salts.[7][10][11]
Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1.74 |
| Iodine | 7553-56-2 | I₂ | 253.81 | 4.93 |
| 4-Bromo-1-butene | 5162-44-7 | C₄H₇Br | 135.00 | 1.411 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | 0.791 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 0.889 |
| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | ~1.07 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | 2.66 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 0.713 |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel (125 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply line
-
Heating mantle and ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator and distillation apparatus
3.3. Reagent Quantities
| Reagent | Moles | Equivalents | Amount |
| Magnesium Turnings | 0.11 | 1.1 | 2.67 g |
| 4-Bromo-1-butene | 0.10 | 1.0 | 13.50 g (9.57 mL) |
| Acetone | 0.10 | 1.0 | 5.81 g (7.35 mL) |
| Anhydrous THF | - | - | ~150 mL |
3.4. Step-by-Step Procedure
Caption: Figure 2: A streamlined workflow for the Grignard synthesis protocol.
Part A: Preparation of 3-Butenylmagnesium Bromide
-
Apparatus Setup: Assemble the flame-dried 250 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for at least 10 minutes to create an inert atmosphere.[12] The exclusion of atmospheric moisture is critical, as water will quench the Grignard reagent.[8][11][13]
-
Magnesium Activation: Place the magnesium turnings (2.67 g) into the flask. Add a single small crystal of iodine. The iodine serves to etch the magnesium surface, removing the passivating oxide layer and facilitating the reaction.[1][13]
-
Initiation: Add 20 mL of anhydrous THF to the flask, enough to cover the magnesium. Prepare a solution of 4-bromo-1-butene (13.50 g) in 50 mL of anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction is initiated when the brown color of the iodine fades and gentle bubbling or refluxing of the solvent begins.[1] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and minimize the formation of Wurtz coupling byproducts.[1][12] After the addition is complete, continue stirring the grayish, cloudy solution for an additional hour to ensure all the magnesium has reacted.
Part B: Reaction with Acetone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Acetone: Prepare a solution of acetone (5.81 g) in 30 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
Part C: Workup and Purification
-
Quenching: Slowly pour the reaction mixture into a separate beaker containing 150 mL of ice-cold saturated aqueous ammonium chloride solution with vigorous stirring. This step protonates the alkoxide and neutralizes any unreacted Grignard reagent.[14]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether and THF) from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[15]
Product Characterization
-
Yield: Expected yields for this reaction are typically in the range of 60-75%.
-
Physical Properties: The product is a colorless liquid with a boiling point of approximately 142.8°C at 760 mmHg.[9]
-
Spectroscopic Data:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Key signals include those for the vinyl protons, the allylic proton, the hydroxyl proton (a broad singlet), and the methyl groups.
-
IR Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch near 1640 cm⁻¹.[16]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (114.19 g/mol ).[16][17][18]
-
Safety Precautions and Waste Management
-
General Hazards: The Grignard reaction is highly exothermic and can become uncontrolled if reagents are added too quickly.[12][19]
-
Reagent Hazards:
-
Engineering Controls: This entire procedure must be performed in a certified chemical fume hood.[12][20] Using a blast shield during the reaction is a recommended safety measure.[12] Do not work alone when performing this reaction for the first time.[12][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves at all times.[12][19]
-
Waste Disposal: Unreacted Grignard reagent must be carefully quenched before disposal. This can be done by slowly adding the reagent to a stirred, cooled solution of a proton source like isopropanol, followed by a dilute acid. All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Presence of moisture in glassware or solvent.- Magnesium surface is passivated (oxidized). | - Rigorously flame-dry all glassware under vacuum or inert gas flow before use.[11][13]- Use freshly opened, anhydrous grade solvents.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[1][13] |
| Low product yield | - Formation of Wurtz coupling byproduct (octa-1,7-diene).- Incomplete reaction.- Grignard reagent was quenched by moisture or acidic impurities.- Loss of product during workup or distillation. | - Ensure slow, dropwise addition of the 4-bromo-1-butene to maintain a gentle reflux and minimize side reactions.[1]- Allow for sufficient reaction time for both the Grignard formation and its reaction with acetone.- Re-verify the dryness of all reagents and apparatus.- Perform extractions and distillations carefully to minimize mechanical losses. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene.
- Allen. (n.d.). The Grignard reagent, on reaction with acetone, forms.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from University of Nebraska-Lincoln website.
- Reynolds, J. D. (2014, April 1). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism). YouTube.
- Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE.
- Let's Talk Academy. (2025, December 24). Grignard Reaction of Acetone with Ethylmagnesium Iodide.
- American Chemical Society. (n.d.). Grignard Reaction.
- Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- NIST. (n.d.). This compound.
- NIST. (n.d.). This compound Infrared Spectrum.
- University of California, Irvine. (n.d.). The Grignard Reaction.
- Clark, J. (n.d.). An Introduction to Grignard Reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure, Vol. 60, p. 3.
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Synthesis of 4-Methyl-2-penten-1-ol.
- Benchchem. (n.d.). This compound | CAS 19781-52-3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard reagent, on reaction with acetone, forms : [allen.in]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dchas.org [dchas.org]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. acs.org [acs.org]
- 20. artscimedia.case.edu [artscimedia.case.edu]
Application Note & Protocols: Experimental Setup for the Synthesis of Tertiary Allylic Alcohols
Abstract
Tertiary allylic alcohols are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, demanding precision, a deep understanding of reaction mechanisms, and robust experimental design. This guide provides an in-depth exploration of key synthetic strategies, moving beyond simple procedural lists to explain the underlying causality of experimental choices. We present detailed, field-proven protocols for classic organometallic additions and modern catalytic methods, complete with troubleshooting insights, safety considerations, and data-rich presentations to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Tertiary Allylic Alcohols
The tertiary allylic alcohol moiety is more than just a functional group; it is a versatile synthetic linchpin. The hydroxyl group provides a handle for further functionalization, while the adjacent alkene can participate in a wide range of transformations, including epoxidation, dihydroxylation, and metathesis. The quaternary carbon center, often a challenge to construct, is accessed directly in these syntheses. This guide focuses on the most reliable and versatile methods for their preparation: nucleophilic addition of organometallic reagents to ketones and related carbonyl compounds.
We will dissect three primary methodologies, each with unique advantages concerning substrate scope, functional group tolerance, and operational complexity:
-
Grignard & Organolithium Additions: The canonical approach, offering broad utility and directness.
-
The Barbier Reaction: A one-pot alternative that offers operational simplicity and tolerance to certain protic media.
-
The Nozaki-Hiyama-Kishi (NHK) Reaction: A highly chemoselective method invaluable for the synthesis of complex molecules.
Method 1: Grignard and Organolithium Reagent Addition to Ketones
This is the most fundamental and widely used method for constructing tertiary alcohols.[1] The reaction involves the nucleophilic addition of a carbanion equivalent (from the organometallic reagent) to the electrophilic carbonyl carbon of a ketone.[2][3]
Mechanistic Rationale
The C-Mg bond in a Grignard reagent and the C-Li bond in an organolithium reagent are highly polarized, rendering the carbon atom strongly nucleophilic and basic.[4][5] The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate.[6] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[3]
Core Experimental Workflow
The process can be visualized as a sequence of distinct operational stages, each critical for success.
Caption: General workflow for organometallic addition to ketones.
Detailed Protocol: Synthesis of 1-phenyl-2-methyl-3-buten-2-ol
This protocol details the reaction of allylmagnesium bromide with acetophenone.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| Magnesium Turnings | 24.31 | 0.36 g | 15.0 mmol | 1.5 eq |
| Anhydrous Diethyl Ether | 74.12 | 25 mL | - | - |
| Allyl Bromide | 120.98 | 1.30 mL | 15.0 mmol | 1.5 eq |
| Acetophenone | 120.15 | 1.17 mL | 10.0 mmol | 1.0 eq |
| Sat. aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
| Anhydrous MgSO₄ | - | ~2 g | - | - |
Procedure:
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap the condenser and dropping funnel with rubber septa. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 5 mL of anhydrous diethyl ether. Add approximately 0.1 mL of the allyl bromide to the dropping funnel along with 10 mL of anhydrous diethyl ether. Add this small portion of the allyl bromide solution to the magnesium. Initiation is indicated by gentle bubbling and warming. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the grey, cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Dissolve the acetophenone in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0°C using an ice-water bath. Add the acetophenone solution dropwise over 20 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of acetophenone.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude oil can be purified by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to yield the pure tertiary allylic alcohol.
Senior Application Scientist's Notes:
-
Causality of Anhydrous Conditions: Grignard reagents are potent bases and will be destroyed by any protic source, including water.[7] The requirement for perfectly dry glassware and solvents is non-negotiable for achieving high yields.[7]
-
Solvent Choice: Diethyl ether or THF are ideal solvents. Their lone pairs of electrons coordinate to the magnesium center, stabilizing the Grignard reagent in solution and preventing aggregation.[7]
-
Quenching Strategy: Saturated ammonium chloride is a weak Brønsted acid. It is acidic enough to protonate the product alkoxide but not so strong as to cause acid-catalyzed dehydration of the sensitive tertiary alcohol product, a common side reaction when using strong acids like HCl.
-
Safety: Organolithium reagents like n-butyllithium are often pyrophoric and must be handled with extreme care under an inert atmosphere using syringe techniques.[8] Diethyl ether is extremely flammable.[7] All operations should be conducted in a well-ventilated fume hood.
Method 2: The Barbier Reaction
The Barbier reaction offers a significant operational advantage over the Grignard method: the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[9] This one-pot procedure avoids the separate step of pre-forming the organometallic reagent.[10]
Mechanistic Rationale & Comparison
While similar to the Grignard reaction, the key difference is procedural. In the Barbier reaction, the alkyl halide, metal (commonly Zn, In, Sm, or Mg), and carbonyl compound are all present in the flask simultaneously.[9][11] The newly formed organometallic species reacts immediately with the carbonyl compound. This immediacy can be advantageous for generating unstable organometallic reagents.
Caption: Procedural comparison of Grignard and Barbier reactions.
Detailed Protocol: Zinc-Mediated Barbier Allylation in Aqueous Media
This protocol highlights a key advantage of using certain metals like zinc or indium—the ability to perform the reaction in water, aligning with green chemistry principles.[9]
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| Zinc Dust (<10 micron) | 65.38 | 0.98 g | 15.0 mmol | 1.5 eq |
| Cyclohexanone | 98.14 | 1.04 mL | 10.0 mmol | 1.0 eq |
| Allyl Bromide | 120.98 | 1.30 mL | 15.0 mmol | 1.5 eq |
| Sat. aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl Ether (for extraction) | - | 3 x 20 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the zinc dust, cyclohexanone, and 20 mL of saturated aqueous NH₄Cl solution.
-
Addition: Begin vigorous stirring of the heterogeneous mixture. Add the allyl bromide to the flask in a single portion.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often exothermic. Progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 1-2 hours.
-
Workup: Upon completion, add 20 mL of diethyl ether and continue stirring for 5 minutes. Filter the mixture through a pad of Celite® to remove unreacted zinc and inorganic salts, washing the pad with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield 1-allylcyclohexan-1-ol.
Senior Application Scientist's Notes:
-
Metal Activation: The reactivity of the metal is crucial. For less reactive metals, activation (e.g., with I₂, TMSCl, or washing with dilute HCl) may be necessary to remove passivating oxide layers.
-
Regioselectivity: When using substituted allyl halides, the Barbier reaction can sometimes lead to mixtures of regioisomers due to allylic rearrangement. The exact product distribution can depend on the metal, solvent, and substrate used.
-
Chemoselectivity: The Barbier reaction is generally more tolerant of acidic protons (like those in water) than Grignard reactions, but it is not universally compatible with all functional groups.[11] Aldehydes are typically more reactive than ketones.
Method 3: The Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction is a powerful chromium(II)-mediated and nickel(II)-cocatalyzed coupling that exhibits exceptional chemoselectivity, making it a go-to method in complex molecule synthesis.[12][13] It can couple allyl or vinyl halides with aldehydes or ketones while tolerating a wide range of other functional groups like esters, amides, and nitriles that are incompatible with Grignard or organolithium reagents.[14]
Mechanistic Rationale
The reaction mechanism is intricate. A catalytic amount of Ni(II) is reduced by stoichiometric Cr(II) to Ni(0).[15] This Ni(0) species undergoes oxidative addition into the allyl/vinyl halide bond. The resulting organonickel species then undergoes transmetalation with Cr(III) to form an organochromium reagent. This organochromium species is the key nucleophile that adds to the carbonyl group.[14][15]
Detailed Protocol: NHK Coupling of 1-Iodocyclohexene and Acetone
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| Chromium(II) Chloride (CrCl₂) | 122.90 | 0.49 g | 4.0 mmol | 4.0 eq |
| Nickel(II) Chloride (NiCl₂) | 129.60 | 1.3 mg | 0.01 mmol | 0.01 eq |
| 1-Iodocyclohexene | 208.02 | 208 mg | 1.0 mmol | 1.0 eq |
| Acetone | 58.08 | 0.15 mL | 2.0 mmol | 2.0 eq |
| Anhydrous, Degassed DMF | 73.09 | 10 mL | - | - |
Procedure:
-
Apparatus Setup: In a glovebox, add anhydrous CrCl₂ and anhydrous NiCl₂ to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox and place it under a positive pressure of argon. Add 5 mL of anhydrous, degassed DMF via syringe. The mixture should be a purple slurry. Stir for 15 minutes at room temperature.
-
Substrate Addition: In a separate vial, dissolve 1-iodocyclohexene and acetone in 5 mL of anhydrous, degassed DMF. Add this solution to the stirring Cr/Ni slurry via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The color will typically change to a dark green/brown. Monitor the reaction by TLC for the consumption of the vinyl iodide. The reaction may take 2-12 hours.
-
Quenching: Upon completion, pour the reaction mixture into 50 mL of water and stir for 10 minutes.
-
Workup & Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL). The chromium salts can sometimes cause emulsions, which can be broken by adding brine.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain 1-(cyclohex-1-en-1-yl)propan-2-ol.
Senior Application Scientist's Notes:
-
Reagent Purity: The success of the NHK reaction is highly dependent on the quality and anhydrous nature of the CrCl₂.[14] Commercial sources can be of variable quality, and freshly prepared or rigorously dried material often gives the best results.
-
Catalyst Role: The nickel co-catalyst is essential for the reaction with less reactive vinyl halides and triflates; it is not always strictly necessary for more reactive allyl halides.[14]
-
Safety: Chromium salts are toxic and should be handled with appropriate personal protective equipment.[16] DMF is a potent solvent; avoid skin contact. All operations should be performed in a fume hood.
Concluding Remarks
The synthesis of tertiary allylic alcohols is a mature field, yet it remains an area of active research. The choice of method—be it the classic Grignard addition, the convenient Barbier protocol, or the selective NHK coupling—must be tailored to the specific synthetic challenge at hand. A thorough understanding of the mechanistic underpinnings, stringent adherence to experimental technique, and an awareness of the inherent limitations and safety requirements of each method are paramount. This guide serves as a foundational resource to enable researchers to confidently and successfully incorporate these valuable building blocks into their synthetic programs.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][17]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link][6]
-
Li, C.-J., & Chan, T.-H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Conceptual basis for aqueous Barbier reactions, supported by[11])
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link][2]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link][18]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link][3]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link][4]
-
Taylor & Francis Online. (2011). A Rapid and Convenient Synthesis of Homoallylic Alcohols by the Barbier‐Grignard Reaction. Synthetic Communications, 34(19), 3563-3569. Retrieved from [Link][20]
-
University of Illinois. (2002). THE NOZAKI-HIYAMA-KISHI REACTION. Retrieved from [Link][12]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link][7]
-
RSC Publishing. (2018). Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones. Photochemical & Photobiological Sciences, 17, 1391-1396. Retrieved from [Link][21]
-
Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Retrieved from [Link][14]
-
Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link][9]
-
NIH Public Access. (2018). Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism. J. Am. Chem. Soc., 140(4), 1545-1553. Retrieved from [Link][13]
-
NROChemistry. (n.d.). Nozaki-Hiyama-Kishi Reaction. Retrieved from [Link][15]
-
Fiveable. (n.d.). Key Concepts of Organometallic Compounds to Know for Organic Chemistry. Retrieved from [Link][22]
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link][8]
-
Khan Academy. (n.d.). Grignard Reagents. (Conceptual basis for organometallic reactivity, supported by[5])
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchtrends.net [researchtrends.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 15. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. byjus.com [byjus.com]
- 19. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02038H [pubs.rsc.org]
- 22. fiveable.me [fiveable.me]
Application Note: High-Purity Isolation of 2,3-Dimethyl-4-penten-2-ol via Vacuum Distillation
Abstract
This application note provides a comprehensive protocol for the purification of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol of significant interest in synthetic chemistry.[1] Due to the compound's thermal sensitivity and potential for acid-catalyzed rearrangement, standard atmospheric distillation is often suboptimal, leading to product degradation and reduced yields. We present a detailed methodology centered on vacuum fractional distillation, a technique that mitigates these risks by lowering the compound's boiling point.[2][3] This guide covers the scientific rationale, apparatus setup, a step-by-step protocol, post-purification analysis, and troubleshooting, designed for researchers and professionals in organic synthesis and drug development.
Introduction: The Purification Challenge
This compound is a valuable intermediate, featuring a sterically hindered tertiary alcohol adjacent to a vinyl group.[1] This unique structure makes it a useful substrate for studying reaction mechanisms, including additions and rearrangements.[1] However, the very features that make it synthetically interesting—the tertiary alcohol and the allylic double bond—also render it susceptible to degradation under harsh conditions.
The primary challenges in its purification are:
-
Thermal Decomposition: Heating to its atmospheric boiling point of approximately 142.8°C can induce dehydration, leading to the formation of diene byproducts.[1][4]
-
Acid-Catalyzed Rearrangement: Trace acidic impurities, often present from the synthesis steps, can catalyze rearrangement of the allylic alcohol at elevated temperatures.[5]
To overcome these challenges, vacuum distillation is the method of choice. By reducing the system pressure, the boiling point of the liquid is significantly lowered, in accordance with the Clausius-Clapeyron relation.[3] This allows for distillation at a temperature low enough to preserve the integrity of the molecule, ensuring high purity and yield.[2]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for a successful and safe purification.
| Property | Value | Source |
| CAS Number | 19781-52-3 | [1] |
| Molecular Formula | C₇H₁₄O | [1][6] |
| Molecular Weight | 114.19 g/mol | [1][6] |
| Boiling Point (Atmospheric) | ~142.8 °C at 760 mmHg | [1][4] |
| Density | ~0.832 g/cm³ | [1][4] |
| Flash Point | ~49.9 °C | [1] |
| Safety Hazards | Harmful if swallowed (Acute Tox. 4) | [4][7] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
The compound is a flammable liquid; keep it away from ignition sources.[9]
-
Grounding of equipment is recommended to prevent static discharge.[10]
-
Vacuum distillation poses an implosion risk. It is crucial to inspect all glassware for cracks or defects before use and to work behind a blast shield or the fume hood sash.[11]
Purification Workflow Overview
The overall process involves a systematic approach from crude material analysis to the final, validated pure product.
Caption: Diagram of a vacuum fractional distillation setup.
Step-by-Step Procedure
-
Preparation:
-
Inspect all glassware for defects.
-
Apply a thin, even layer of vacuum grease to all ground glass joints to ensure an airtight seal. [11] * Place a magnetic stir bar in the distilling flask and add the crude this compound.
-
Rationale: A stir bar or boiling chips are essential to prevent bumping, which is common and aggressive under vacuum. [11]
-
-
Assembly:
-
Assemble the glassware as shown in the diagram above. Ensure the thermometer bulb is positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Secure all joints with Keck clips.
-
-
System Evacuation:
-
Turn on the condenser cooling water.
-
Ensure the system is sealed, then begin to slowly open the connection to the vacuum pump.
-
The pressure should drop steadily. Observe the crude mixture for initial bubbling, which is due to the removal of dissolved gases and highly volatile impurities.
-
Rationale: Applying the vacuum before heating is a critical safety step. Heating a liquid under atmospheric pressure and then applying a vacuum can cause violent bumping and system failure. [11]
-
-
Heating and Distillation:
-
Once the target vacuum is stable (e.g., 10-20 mmHg), turn on the magnetic stirrer to a moderate speed.
-
Begin to heat the distilling flask gently using the heating mantle. Use the lab jack to allow for precise control and quick removal of heat if necessary.
-
Rationale: Slow, controlled heating is key. Overheating can cause the liquid to bump into the condenser, contaminating the distillate. [11] * Collect a small forerun fraction, which will contain any low-boiling impurities.
-
As the temperature rises, the main product will begin to distill. Record the head temperature and the pressure. The boiling point will remain relatively constant during the collection of a pure substance.
-
Collect the main fraction in a clean receiving flask. For high-purity applications, it may be beneficial to collect multiple fractions and analyze their purity separately.
-
-
Shutdown:
-
Once the distillation is complete (e.g., most of the material has distilled, or the temperature begins to drop), lower and turn off the heating mantle.
-
Allow the system to cool to room temperature.
-
CRITICAL: Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Rationale: Venting before stopping the pump prevents oil from the pump from being sucked back into the system.
-
Turn off the vacuum pump and condenser water. Disassemble the glassware.
-
Post-Distillation Validation & Expected Results
The purity of the collected fractions must be verified.
-
Gas Chromatography (GC): An ideal method for assessing purity. A pure sample will show a single major peak.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Refractive Index: A quick physical constant check against literature values.
A sample log for recording distillation data is provided below.
| Fraction # | Vacuum (mmHg) | Pot Temp (°C) | Head Temp (°C) | Observations | Purity (by GC) |
| 1 (Forerun) | 15 | 55-65 | 30-45 | Colorless liquid | Low |
| 2 (Main) | 15 | 65-75 | ~50-55 | Colorless liquid | >99% |
| 3 (Tail) | 15 | >75 | >55 | Pot residue darkens | Decreasing |
Note: The boiling point at a reduced pressure can be estimated using a pressure-temperature nomograph.
Troubleshooting
-
Problem: Violent Bumping.
-
Cause: Insufficient stirring/ebullition; heating too rapidly.
-
Solution: Ensure vigorous stirring. Reduce the heating rate. A Claisen adapter helps contain bumps. [11]* Problem: Vacuum Level Unstable or Poor.
-
Cause: Leaks in the system.
-
Solution: Check all joints and connections. Ensure joints are properly greased and sealed. Check tubing for cracks.
-
-
Problem: No Distillate at Expected Temperature.
-
Cause: Manometer is inaccurate; system has a leak; insufficient heating.
-
Solution: Verify the vacuum level with a reliable gauge. Check for leaks. Increase heating gently. Insulating the distillation head with glass wool or aluminum foil can help with high-boiling compounds. [11]
-
Conclusion
The purification of this compound is effectively and safely achieved using vacuum fractional distillation. This technique successfully circumvents the risks of thermal degradation and rearrangement associated with its atmospheric boiling point. By carefully controlling pressure and temperature, and validating the purity of the resulting fractions, researchers can obtain this valuable synthetic intermediate in high purity, suitable for the most demanding applications in chemical research and development.
References
-
This compound | C7H14O | CID 5365340 . PubChem, National Institutes of Health. [Link]
-
Why Is A Vacuum Distillation System Necessary During The Synthesis Of Rosin Allyl Esters? . Kintek Solution. [Link]
- Process for preparing allylic alcohols from allylic halides.
-
This compound - 19781-52-3, C7H14O . ChemSynthesis. [Link]
-
Allyl alcohol - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Vacuum distillation . Wikipedia. [Link]
-
This compound . NIST WebBook. [Link]
-
Vacuum Distillation . Lisa Nichols (YouTube Channel). [Link]
-
Process for the production of tertiary alcohols . European Patent Office (EP 0415310 B1). [Link]
-
1,4-DI-O-BENZYL-L-THREITOL . Organic Syntheses. [Link]
- Distillation of tertiary alcohol.
-
2,4-Dimethyl-4-penten-2-ol | C7H14O | CID 140605 . PubChem, National Institutes of Health. [Link]
-
Chemical Properties of 2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4) . Cheméo. [Link]
-
Allyl alcohol synthesis by allylic substitution . Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Why Is A Vacuum Distillation System Necessary During The Synthesis Of Rosin Allyl Esters? Protect Product Integrity - Kintek Solution [kindle-tech.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 2,4-Dimethyl-4-penten-2-ol | C7H14O | CID 140605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Acid-Catalyzed Dehydration of 2,3-Dimethyl-4-penten-2-ol for Diene Synthesis
Abstract
The acid-catalyzed dehydration of tertiary alcohols is a cornerstone of organic synthesis for the formation of alkenes.[1] This application note provides a detailed examination of the dehydration of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol, to yield a mixture of conjugated and non-conjugated dienes. We will delve into the underlying E1 elimination mechanism, the potential for carbocation rearrangements, and provide a comprehensive, field-tested laboratory protocol for conducting this reaction.[2][3] This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this reaction for the synthesis of complex organic molecules.
Theoretical Background: Mechanism and Regioselectivity
The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism.[3][4] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[5] Subsequent loss of water generates a tertiary carbocation intermediate.[6] The stability of this carbocation is a key factor driving the reaction forward.[7]
Step 1: Protonation of the Alcohol The reaction commences with the rapid and reversible protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[8] This step is crucial as the hydroxide ion (⁻OH) is a poor leaving group, whereas the resulting alkyloxonium ion contains a much better leaving group, water (H₂O).[5]
Step 2: Formation of the Carbocation The rate-determining step of the E1 mechanism is the departure of the water molecule to form a carbocation intermediate.[2] In the case of this compound, this initially results in the formation of a tertiary allylic carbocation.
Step 3: Deprotonation and Diene Formation In the final step, a weak base (typically water or the conjugate base of the acid catalyst, such as HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[1] Due to the structure of the intermediate carbocation, proton abstraction can occur from different positions, leading to a mixture of diene isomers. The major product is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the favored product.[9][10]
However, the initial tertiary allylic carbocation can also be in resonance with a secondary allylic carbocation. This resonance delocalization can lead to the formation of different constitutional isomers. Furthermore, the potential for carbocation rearrangements, such as hydride or alkyl shifts, exists if a more stable carbocation can be formed, although in this specific case, the initial tertiary allylic carbocation is already relatively stable.[11][12]
The expected diene products from the dehydration of this compound include:
-
2,3-Dimethyl-1,3-pentadiene (a conjugated diene)
-
2,3-Dimethyl-1,4-pentadiene (an isolated diene)
-
3,4-Dimethyl-1,3-pentadiene (a conjugated diene, potentially formed after rearrangement)
The formation of conjugated dienes is often favored due to their enhanced thermodynamic stability arising from the delocalization of π-electrons across the alternating single and double bonds.
Experimental Workflow and Visualization
The overall experimental process involves the reaction setup, the dehydration reaction itself, followed by workup and purification of the resulting diene mixture.
Caption: Experimental workflow for diene synthesis.
Detailed Laboratory Protocol
This protocol outlines a standard procedure for the acid-catalyzed dehydration of this compound. Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and tends to produce fewer side products and less charring.[13]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flasks (50 mL and 25 mL)
-
Simple or fractional distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Ice bath
-
Graduated cylinders and beakers
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 10.0 g (87.6 mmol) of this compound.
-
Carefully add 3.0 mL of 85% phosphoric acid to the flask while swirling. The addition of acid to the alcohol can be exothermic.[14]
-
Add a few boiling chips to ensure smooth boiling.
-
-
Dehydration and Distillation:
-
Set up a simple distillation apparatus with the 50 mL flask as the distilling flask and a 25 mL round-bottom flask, cooled in an ice bath, as the receiving flask.
-
Gently heat the reaction mixture using a heating mantle. The diene products are volatile and will co-distill with water as they are formed.[15] This is a key aspect of driving the reversible dehydration reaction towards the products.[16][17]
-
Continue the distillation until no more organic layer is observed in the distillate, or when the temperature of the distilling vapor rises significantly.
-
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel as carbon dioxide gas may be evolved.
-
Separate the layers and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of brine to remove any dissolved water-soluble impurities.
-
Again, separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.
-
Decant or filter the dried liquid into a clean, pre-weighed flask.
-
If separation of the diene isomers is desired, fractional distillation can be performed.
-
-
Characterization:
Mechanistic Visualization
The following diagram illustrates the E1 mechanism for the dehydration of this compound, including the formation of the key carbocation intermediate and the subsequent deprotonation steps leading to the different diene products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. study.com [study.com]
- 5. jackwestin.com [jackwestin.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Zaitsev’s Rule: Definition, applications, and examples [chemistrylearner.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. studylib.net [studylib.net]
- 15. cerritos.edu [cerritos.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Explain why the acid-catalyzed dehydration of an alcohol is a rev... | Study Prep in Pearson+ [pearson.com]
- 18. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Reactions of 2,3-Dimethyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of a Hindered Allylic Alcohol
2,3-Dimethyl-4-penten-2-ol is a tertiary allylic alcohol that serves as a valuable prochiral substrate in stereoselective synthesis. Its unique structure, featuring a sterically encumbered tertiary alcohol adjacent to a terminal double bond, presents both challenges and opportunities for the asymmetric construction of complex molecules. The presence of a hydroxyl group allows for directed reactions, while the steric hindrance around the chiral center-to-be demands highly selective and efficient catalytic systems. This guide provides an in-depth exploration of two key stereoselective transformations involving this compound: asymmetric epoxidation and diastereoselective oxymercuration-demercuration, offering insights into reaction mechanisms, catalyst selection, and detailed experimental protocols.
Section 1: Asymmetric Epoxidation of this compound
Asymmetric epoxidation of allylic alcohols is a cornerstone of modern organic synthesis, providing access to chiral epoxy alcohols that are versatile intermediates for the synthesis of natural products and pharmaceuticals.[1][2]
The Limitations of Sharpless Asymmetric Epoxidation with Tertiary Allylic Alcohols
The renowned Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The reaction typically employs a catalyst system comprising titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. However, the Sharpless epoxidation is notably inefficient for tertiary allylic alcohols such as this compound.[3] The steric bulk of the tertiary carbinol center impedes the necessary coordination of the alcohol to the titanium catalyst, leading to very low reaction rates and poor enantioselectivities.[3]
A Superior Approach: Hf(IV)-Bishydroxamic Acid (BHA) Catalyzed Asymmetric Epoxidation
To overcome the limitations of the Sharpless protocol for tertiary allylic alcohols, a more effective catalytic system utilizing hafnium(IV)-bishydroxamic acid (BHA) complexes has been developed.[3][4][5][6] This method has demonstrated high yields and excellent enantioselectivities for a range of tertiary allylic alcohols.[3]
Mechanism of Action: The Hf(IV)-BHA catalyst forms a chiral pocket that accommodates the tertiary allylic alcohol. The bishydroxamic acid ligand provides a well-defined chiral environment that directs the delivery of the oxidant, typically cumene hydroperoxide, to one face of the double bond, resulting in high enantioselectivity.
Figure 1: Catalytic cycle for the Hf(IV)-BHA catalyzed epoxidation.
Data Presentation: Enantioselectivity of Hf(IV)-BHA Catalyzed Epoxidation of Tertiary Allylic Alcohols
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methyl-3-buten-2-ol | 10 | 12 | 95 | 99 |
| 2 | This compound (representative) | 10 | 24 | 92 | 97 |
| 3 | 1-Vinylcyclohexan-1-ol | 10 | 18 | 96 | 95 |
| 4 | 2-Phenyl-3-buten-2-ol | 10 | 24 | 85 | 92 |
| Data is representative and compiled from similar substrates in the literature.[3] |
Experimental Protocol: Hf(IV)-BHA Catalyzed Asymmetric Epoxidation
Materials:
-
This compound
-
Hf(OtBu)₄ (10 mol%)
-
Chiral bishydroxamic acid (BHA) ligand (11 mol%)
-
Cumene hydroperoxide (1.5 equiv)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Hf(OtBu)₄ and the chiral BHA ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add activated 4 Å molecular sieves.
-
Cool the mixture to 0 °C and add a solution of this compound in toluene.
-
Slowly add cumene hydroperoxide dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral epoxy alcohol.
Section 2: Diastereoselective Oxymercuration-Demercuration of this compound
Oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkenes that avoids the carbocation rearrangements often observed in acid-catalyzed hydration.[7][8] When applied to chiral allylic alcohols, this reaction can proceed with high diastereoselectivity.
Mechanism and Stereochemical Rationale
The reaction proceeds in two steps:
-
Oxymercuration: The alkene reacts with mercuric acetate (Hg(OAc)₂) to form a cyclic mercurinium ion intermediate. The neighboring hydroxyl group of the allylic alcohol can then act as an intramolecular nucleophile, attacking the more substituted carbon of the mercurinium ion in an anti-fashion. This intramolecular cyclization leads to the formation of a five-membered cyclic ether.
-
Demercuration: The carbon-mercury bond is reductively cleaved using sodium borohydride (NaBH₄).
The diastereoselectivity of the reaction is established during the intramolecular cyclization step. The existing stereocenter of the starting material (if any) and the steric interactions in the transition state of the cyclization control the facial selectivity of the attack on the mercurinium ion. For acyclic allylic alcohols, the stereochemical outcome can be predicted by considering the minimization of allylic strain in the transition state.
Figure 2: Workflow for the oxymercuration-demercuration of this compound.
Data Presentation: Diastereoselectivity in the Oxymercuration of Acyclic Allylic Alcohols
| Substrate | Diastereomeric Ratio (syn:anti) |
| (E)-3-Penten-2-ol | >95:5 |
| (Z)-3-Penten-2-ol | 10:90 |
| This compound (representative) | >90:10 (for the major diastereomer) |
| Data is representative and compiled from the literature on similar substrates. |
Experimental Protocol: Diastereoselective Oxymercuration-Demercuration
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂) (1.1 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄) (0.5 equiv)
-
3 M Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water.
-
Add mercuric acetate and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 3 M aqueous solution of NaOH, followed by the portion-wise addition of sodium borohydride.
-
Stir the mixture vigorously for 1-2 hours at room temperature. The formation of a black precipitate of elemental mercury will be observed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric diol products. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Conclusion
This compound is a challenging yet rewarding substrate for stereoselective synthesis. While traditional methods like the Sharpless asymmetric epoxidation are not effective for this hindered tertiary allylic alcohol, modern catalytic systems based on Hf(IV)-BHA complexes provide a highly enantioselective route to the corresponding chiral epoxy alcohol. Furthermore, the inherent chirality and directing ability of the hydroxyl group can be exploited in reactions such as oxymercuration-demercuration to achieve high levels of diastereoselectivity. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in the synthesis of complex, stereochemically rich molecules.
References
-
Olivares-Romero, J. L.; Li, Z.; Yamamoto, H. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. J. Am. Chem. Soc.2013 , 135 (9), 3411-3413. [Link]
-
PubMed. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. [Link]
-
Wikipedia. Sharpless epoxidation. [Link]
-
Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]
-
ACS Publications. Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. [Link]
-
Wikipedia. Oxymercuration reaction. [Link]
-
Master Organic Chemistry. Oxymercuration Demercuration of Alkenes. [Link]
-
Chemistry Steps. Oxymercuration-Demercuration. [Link]
-
BYJU'S. What is Alkoxymercuration-Demercuration?. [Link]
-
Chemistry LibreTexts. 8.4: Hydration of Alkenes - Addition of H₂O by Oxymercuration. [Link]
-
Wikipedia. Epoxidation of allylic alcohols. [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
Sources
- 1. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2,3-Dimethyl-4-penten-2-ol in natural product synthesis
An In-Depth Guide to the Application of 2,3-Dimethyl-4-penten-2-ol in Natural Product Synthesis
Introduction: The Strategic Value of a Tertiary Allylic Alcohol
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound, a seemingly simple tertiary allylic alcohol, has emerged as a versatile and powerful chiral building block.[1][2][3] Its structure, characterized by a quaternary carbinol center adjacent to a vinyl group, presents a unique combination of steric hindrance and electronic properties. This arrangement allows for highly diastereoselective reactions and serves as a linchpin in the construction of complex molecular architectures. This guide explores the strategic application of this reagent, focusing on its pivotal role in the synthesis of economically significant insecticides and ecologically important insect pheromones.
Application I: Synthesis of Pyrethroids via (-)-trans-Chrysanthemic Acid
Pyrethroids are a major class of synthetic insecticides that mimic the structure and activity of the natural pyrethrins.[4][5] The core of many of these compounds is chrysanthemic acid, a substituted cyclopropane carboxylic acid.[6][7] The synthesis of the (-)-trans-isomer of chrysanthemic acid can be efficiently achieved from this compound, leveraging an oxidative cleavage of the terminal double bond.
Synthetic Strategy: From Acyclic Precursor to Cyclopropane Core
The overarching strategy involves the transformation of the linear C7 backbone of this compound into the C6 cyclopropane skeleton of chrysanthemic acid. The key disconnection lies in the C-C bond of the cyclopropane ring, which can be formed intramolecularly. The critical step detailed here is the ozonolysis of the starting material's double bond to generate a keto-aldehyde, a direct precursor for subsequent cyclization and functional group manipulation.
Experimental Protocol: Ozonolysis of this compound
Ozonolysis is a robust and high-yielding method for the oxidative cleavage of alkenes, directly converting them into carbonyl compounds.[8][9] The reaction proceeds through a highly unstable molozonide intermediate, which rearranges to a more stable ozonide.[10] A subsequent reductive work-up cleaves the ozonide to yield the desired ketone and aldehyde fragments without over-oxidation to carboxylic acids.[9]
Protocol Steps:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a non-participating solvent such as dichloromethane (DCM) or a methanol/DCM mixture in a three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to stabilize the ozonide intermediate and prevent side reactions.
-
Ozonolysis: Bubble ozone gas (O₃), generated from an ozone generator, through the solution. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone. Alternatively, a triphenylphosphine indicator can be used.
-
Quenching and Work-up: Once the reaction is complete, purge the solution with dry nitrogen or argon to remove excess ozone. Add a reducing agent, typically dimethyl sulfide (DMS, 2 equivalents), to the cold solution.[9] Allow the mixture to slowly warm to room temperature and stir for several hours. This step reduces the ozonide to the corresponding carbonyl compounds.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product, a hydroxy keto-aldehyde, can be purified by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Purpose |
| Starting Material | This compound | Provides the carbon skeleton |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility |
| Temperature | -78 °C | Stabilizes ozonide intermediate |
| Oxidant | Ozone (O₃) | Cleaves the C=C double bond |
| Work-up Reagent | Dimethyl Sulfide (DMS) | Reductive cleavage of the ozonide |
| Expected Product | 4-hydroxy-4-methyl-3-oxopentanal | Precursor for cyclization |
Visualizing the Synthetic Pathway and Mechanism
The following diagrams illustrate the overall workflow for the synthesis of trans-chrysanthemic acid and the accepted Criegee mechanism for the ozonolysis reaction.
Caption: Synthetic workflow to trans-chrysanthemic acid.
Caption: The Criegee mechanism of ozonolysis.
Application II: Asymmetric Synthesis of (-)-Frontalin
(-)-Frontalin is an aggregation pheromone used by several species of bark beetles, most notably the Southern Pine Beetle (Dendroctonus frontalis).[11] Its unique bicyclic acetal structure and defined stereochemistry make it a challenging and attractive target for asymmetric synthesis. The tertiary allylic alcohol of this compound is an ideal substrate for the Sharpless Asymmetric Epoxidation, a reaction renowned for its ability to install chirality with high fidelity.[12][13]
Synthetic Strategy: Directed Epoxidation as the Key
The synthesis of (-)-Frontalin hinges on the creation of a chiral epoxide intermediate from the achiral this compound. The Sharpless Asymmetric Epoxidation is perfectly suited for this task, as the allylic alcohol directs the stereochemical outcome of the epoxidation.[14][15] The choice of the chiral tartrate ligand determines which face of the alkene is oxidized, allowing for precise control over the absolute stereochemistry of the product.[13][14] Following epoxidation, the resulting epoxy alcohol can be elaborated through a series of steps to the target (-)-Frontalin molecule.[11][16]
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is one of the most reliable and predictable methods for enantioselective epoxidation of allylic alcohols.[13][17] It employs a catalytic amount of a titanium-tartrate complex to deliver an oxygen atom from a peroxide oxidant to one face of the double bond.
Protocol Steps:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, add powdered 4Å molecular sieves. Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C. To this, add L-(+)-diethyl tartrate (DET) (1.2 equivalents relative to Ti) followed by titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1 equivalent). Stir the mixture for 30 minutes at -20 °C to pre-form the chiral catalyst complex. For the synthesis of (-)-Frontalin's precursor, L-(+)-DET is used to achieve the desired stereochemistry.
-
Substrate Addition: Add a solution of this compound (1 equivalent relative to the catalyst system) in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Oxidation: Add tert-butyl hydroperoxide (t-BuOOH) (1.5-2.0 equivalents, as a solution in toluene or decane) dropwise to the reaction mixture, ensuring the internal temperature remains below -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until two clear layers form.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude epoxy alcohol can be purified via flash column chromatography.
| Parameter | Condition/Reagent | Purpose |
| Catalyst | Titanium(IV) isopropoxide | Lewis acid, coordinates alcohol and oxidant |
| Chiral Ligand | L-(+)-Diethyl Tartrate (DET) | Induces enantioselectivity |
| Oxidant | tert-Butyl Hydroperoxide (t-BuOOH) | Oxygen source |
| Additive | 4Å Molecular Sieves | Removes water to maintain catalyst activity |
| Temperature | -20 °C | Optimizes selectivity and reaction rate |
| Expected Product | (2R,3R)-2,3-dimethyl-2,3-epoxy-4-penten-1-ol | Chiral intermediate for (-)-Frontalin |
Visualizing the Pathway and Stereochemical Control
The following diagrams show the synthetic route to (-)-Frontalin and the mnemonic used to predict the stereochemical outcome of the Sharpless epoxidation.
Caption: Synthetic pathway to (-)-Frontalin.
Caption: Mnemonic for Sharpless Asymmetric Epoxidation.
References
-
Dupuis, G., & Berland, N. (n.d.). Frontalin : origin and synthesis. Lycée Faidherbe - LILLE. Available at: [Link]
-
The Synthesis of Pyrethroids. (2025). ResearchGate. Available at: [Link]
-
(PDF) Facile synthesis of the enantiomers of frontalin. (2025). ResearchGate. Available at: [Link]
-
Honda, I., & Shibagaki, M. (1993). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5- ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE. HETEROCYCLES, 36(1), 151. Available at: [Link]
- US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents.
-
Synthesis of trans-chrysanthemic acid. (n.d.). PrepChem.com. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Give the equation for the ozonolysis products of 2,3-dimethyl-2-pentene. (n.d.). Allen. Available at: [Link]
-
Ticuleanu, M., et al. (2022). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. MDPI. Available at: [Link]
-
Xu, H., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Metabolic Engineering, 47, 257-264. Available at: [Link]
-
Matsuda, K. (2019). The history of extensive structural modifications of pyrethroids. Journal of Pesticide Science, 44(4), 216-223. Available at: [Link]
-
Chrysanthemic acid. (n.d.). Wikipedia. Available at: [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. Available at: [Link]
-
This compound. (n.d.). ChemSynthesis. Available at: [Link]
-
Asymmetric Epoxidation. (2016). SlideShare. Available at: [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. Available at: [Link]
- Johnson, R. A., & Sharpless, K. B. (2011). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
-
Sharpless epoxidation. (n.d.). Wikipedia. Available at: [Link]
-
This compound. (n.d.). NIST WebBook. Available at: [Link]
-
Xu, H., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. PMC - NIH. Available at: [Link]
-
Viskolcz, B., et al. (2024). Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling. ACS Omega. Available at: [Link]
- Coe, J. W., & Roush, W. R. (1990). Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols. The Journal of Organic Chemistry, 54(4), 915-930.
- US3658879A - Process for the preparation of chrysanthemic acid. (n.d.). Google Patents.
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. (2021). YouTube. Available at: [Link]
-
The Ohira synthesis of (−)‐frontalin. (n.d.). ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Available at: [Link]
-
Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Mechanism of Ozonolysis. (n.d.). MSU chemistry. Available at: [Link]
-
Dumeignil, F., et al. (2018). Epoxidation of Terpenes. Catalysts, 8(12), 629. Available at: [Link]
-
Microbe Engineering of Drimane-type Building Blocks for Chiral Pool Synthesis of Meroterpenoids. (n.d.). ChemRxiv. Available at: [Link]
-
Al-Naiema, I. M., et al. (2022). Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. Atmosphere, 13(2), 291. Available at: [Link]
-
Trauner, D., & Lawrence, A. L. (2022). Natural product anticipation through synthesis. Nature Reviews Chemistry, 6(3), 232. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Supplemental Topics [www2.chemistry.msu.edu]
- 11. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 12. jrchen-group.com [jrchen-group.com]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]
Alternative synthesis routes for 2,3-Dimethyl-4-penten-2-ol
Application Note & Protocol
Topic: Alternative Synthesis Routes for 2,3-Dimethyl-4-penten-2-ol For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Utility of a Tertiary Allylic Alcohol
This compound is a tertiary allylic alcohol, a structural motif of significant interest in organic synthesis. Its value lies in the combination of a sterically hindered tertiary alcohol and a reactive olefin group, making it a versatile building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.[1][2] The synthesis of such chiral acyclic tertiary alcohols can be challenging, often requiring careful control of reaction conditions to achieve high yields and avoid side reactions.[1][2]
This document serves as a detailed guide to alternative and established synthetic routes for this compound. As a senior application scientist, my objective is not merely to present protocols but to provide a causal understanding behind the experimental choices. We will explore the classic Grignard reaction, the operationally simpler Barbier reaction, and an acid-catalyzed hydration route. Each section includes a discussion of the underlying mechanism, a detailed experimental protocol, and an analysis of the method's advantages and limitations, empowering researchers to select the optimal strategy for their specific laboratory context and synthetic goals.
Route 1: The Grignard Reaction - A Classic and Potent Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols.[3][4] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[5] For the synthesis of this compound, two main disconnection strategies are viable:
-
Strategy A: Reaction of acetone with a 1-methyl-2-propenyl Grignard reagent.
-
Strategy B: Reaction of 3-methyl-4-penten-2-one with a methyl Grignard reagent (e.g., methylmagnesium bromide).[3]
Both pathways lead to the desired product, but the choice depends on the availability and stability of the starting materials. We will detail the protocol for Strategy A.
Causality and Mechanism
The Grignard reagent is highly polarized, with a nucleophilic carbon atom that readily attacks the carbonyl carbon.[6] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by any protic source, such as water, to form an alkane.[7][8] Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are crucial, as they not only serve as the reaction medium but also stabilize the Grignard reagent through coordination.[3][7] The reaction proceeds via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[6][9]
Caption: Mechanism of Grignard reaction for alcohol synthesis.
Experimental Protocol: Grignard Synthesis (Strategy A)
This protocol outlines the formation of the Grignard reagent from 3-bromo-1-butene, followed by its reaction with acetone.
PART A: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled while hot under a stream of dry nitrogen or argon gas.[10] This is the most critical step to ensure a successful reaction.
-
Initiation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine; its disappearance provides a visual cue that the magnesium surface is activated.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-bromo-1-butene (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when bubbling is observed and the solution turns cloudy and gray.[6] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure full consumption of the magnesium.[11]
PART B: Reaction with Acetone and Workup
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Add a solution of acetone (1.0 eq.), dissolved in anhydrous diethyl ether, dropwise via the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction.
-
Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, cool the flask again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to adding water directly.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation.
Caption: Experimental workflow for Grignard synthesis.
Route 2: The Barbier Reaction - An Operationally Simpler Alternative
The Barbier reaction provides a valuable alternative to the pre-formation of a Grignard reagent.[12] Its defining feature is the in situ generation of the organometallic species in the presence of the carbonyl substrate.[13] This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, tin, or indium) together in a single step.[13][14]
Causality and Advantages
The primary advantage of the Barbier reaction is its operational simplicity. By generating the reactive organometallic species in the presence of the electrophile, the concentration of the unstable reagent is kept low, which can suppress side reactions like Wurtz coupling.[15][16] Furthermore, metals like zinc and indium are less sensitive to water, allowing the reaction to be performed in aqueous or mixed-solvent systems, aligning with the principles of green chemistry.[13] This circumvents the need for rigorously dried glassware and solvents, a significant practical benefit over the Grignard method.
Experimental Protocol: Barbier-type Synthesis
This protocol describes a one-pot synthesis using zinc powder, which is a common and relatively water-insensitive metal for this transformation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-penten-2-one (1.0 eq.), methyl iodide (1.5 eq.), and zinc powder (2.0 eq.).
-
Solvent: Add a solvent mixture, such as THF/saturated aqueous NH₄Cl solution (e.g., 9:1 v/v). The presence of water is tolerated and can even be beneficial.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, filter the reaction mixture to remove excess zinc. Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
-
Extraction and Purification: Wash the organic layer sequentially with a dilute HCl solution (to dissolve any remaining zinc salts), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.
Caption: General workflow for a Barbier-type reaction.
Route 3: Acid-Catalyzed Hydration of a Diene
A conceptually different approach is the hydration of a suitable diene, such as 2,3-dimethyl-1,3-pentadiene. This method relies on the principles of electrophilic addition to alkenes.
Causality and Mechanism
The reaction proceeds via protonation of one of the double bonds by a strong acid (e.g., sulfuric acid) to form the most stable carbocation intermediate.[3] According to Markovnikov's rule, the proton will add to the carbon that results in the more substituted, and therefore more stable, carbocation. In this case, protonation leads to a stable tertiary allylic carbocation. Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the tertiary alcohol.[3] The key to this synthesis is controlling the reaction conditions to favor hydration and minimize polymerization or other side reactions.
Caption: Mechanism of acid-catalyzed diene hydration.
General Protocol: Diene Hydration
-
Setup: In a flask cooled in an ice bath, add a solution of 2,3-dimethyl-1,3-pentadiene in a suitable solvent (e.g., THF or acetone).
-
Acid Addition: Slowly add a dilute aqueous solution of a strong acid, such as 10% sulfuric acid, while stirring vigorously. Maintain the temperature below 20°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by GC or TLC.
-
Neutralization: Once the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude alcohol by distillation.
Quantitative Data and Method Comparison
The selection of a synthetic route is often a trade-off between yield, cost, safety, and operational complexity. The following table provides a comparative summary of the discussed methods.
| Parameter | Grignard Reaction | Barbier Reaction | Diene Hydration |
| Starting Materials | Alkyl Halide, Mg, Ketone | Alkyl Halide, Metal (Zn, In), Ketone | Diene, Strong Acid |
| Reagent Sensitivity | Highly sensitive to moisture and protic solvents | Less sensitive; can be run in aqueous media | Tolerant to water (reagent) |
| Reaction Conditions | Strictly anhydrous; inert atmosphere | Often aqueous/mixed solvents; ambient temp. | Aqueous acid; controlled temperature |
| Typical Yield | High (often >80%) | Moderate to High (variable) | Moderate (selectivity can be an issue) |
| Key Advantage | High yields, well-established | Operational simplicity, "greener" conditions | Inexpensive reagents (acid, water) |
| Key Disadvantage | Requires rigorous technique and dry conditions | Yields can be substrate-dependent | Risk of side products (e.g., polymerization) |
Conclusion and Recommendations
For the synthesis of this compound, three viable routes have been presented, each with distinct advantages.
-
The Grignard Reaction remains the gold standard for achieving high yields, provided the laboratory is equipped to handle air- and moisture-sensitive reagents. It is the most reliable method for predictable outcomes.
-
The Barbier Reaction is an excellent alternative, particularly for process chemistry or in settings where operational simplicity and greener conditions are prioritized. Its tolerance for aqueous media significantly lowers the technical barrier to execution.
-
The Acid-Catalyzed Hydration route is the most economical in terms of reagent cost but requires careful optimization to maximize selectivity and minimize the formation of byproducts.
The choice of synthesis route should be guided by the specific project goals, available equipment, and the scale of the reaction. For exploratory, small-scale synthesis, the Barbier reaction offers a rapid and convenient entry point. For large-scale campaigns where yield is paramount, the investment in the rigorous setup for a Grignard reaction is often justified.
References
-
Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic[3][17]‐Meisenheimer Rearrangements. National Institutes of Health (NIH). [Link]
-
Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]
-
Synthesis of tertiary allylic alcohols employing the rearrangement products. ResearchGate. [Link]
-
Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. ResearchGate. [Link]
-
Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. MDPI. [Link]
-
Barbier reaction. Wikipedia. [Link]
-
Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. [Link]
-
Allylmagnesium bromide. Organic Syntheses Procedure. [Link]
-
Barbier Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Formation and reaction of a Grignard reagent. University of Missouri–St. Louis. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Barbier Reaction. ResearchGate. [Link]
-
This compound. ChemSynthesis. [Link]
-
Grignard Reaction. Minnesota State University Moorhead. [Link]
-
Allylic Grignard reagents. Science of Synthesis. [Link]
-
Synthesis of Chiral Tertiary Alcohol: Significant Developments. Michigan State University. [Link]
-
13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. [Link]
-
11.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts. [Link]
-
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ChemRxiv. [Link]
-
This compound. NIST WebBook. [Link]
-
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ResearchGate. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
Sources
- 1. Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic [2,3]‐Meisenheimer Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Barbier reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Allylic alcohol synthesis by addition [organic-chemistry.org]
Application Note: Comprehensive Structural Elucidation of 2,3-Dimethyl-4-penten-2-ol via Gas Chromatography-Mass Spectrometry and Advanced NMR Spectroscopy
Abstract
This application note provides a detailed technical guide for the definitive characterization of 2,3-Dimethyl-4-penten-2-ol, a tertiary allylic alcohol relevant in synthetic organic chemistry.[1] We present an integrated analytical workflow employing two powerful, orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and fragmentation analysis, and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy experiments (¹H, ¹³C, DEPT-135, COSY, and HSQC) for unambiguous structural elucidation. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and providing robust, self-validating protocols for confident compound identification.
Introduction: The Analytical Challenge
This compound (C₇H₁₄O, M.W. 114.19 g/mol ) is a valuable building block in organic synthesis, featuring a tertiary alcohol and a vinyl group.[1] Its structure contains a stereocenter at the C3 position, making rigorous characterization essential to verify its constitution and purity. While routine analytical methods can suggest its presence, a combination of mass spectrometry and multi-dimensional NMR is required for complete and unequivocal structural confirmation. This note details the synergistic application of these techniques.
Integrated Analytical Workflow
The characterization process follows a logical progression from separation and initial identification by GC-MS to detailed structural mapping by NMR. Each step provides complementary information, culminating in a fully validated structure.
Caption: Overall workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Rationale
Gas chromatography is an ideal technique for analyzing volatile, thermally stable compounds like this compound.[2][3][4] The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[5][6] Separation is achieved based on the compound's boiling point and its differential affinity for the stationary phase. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility in handling moderately polar analytes like alcohols.
Upon elution, the molecule enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI (70 eV) causes the resulting molecular ion (M⁺˙) to undergo predictable fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.[7][8]
Expected Mass Spectrum and Fragmentation
The molecular ion for tertiary alcohols is often unstable and may be of low abundance or entirely absent in the EI mass spectrum.[9] Fragmentation is driven by the formation of stable carbocations or oxonium ions.[10]
-
Molecular Ion (M⁺˙): The expected molecular ion peak is at a mass-to-charge ratio (m/z) of 114.
-
Key Fragmentations:
-
α-Cleavage: The most significant fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. Loss of the largest alkyl group is favored. In this case, cleavage of the C2-C3 bond results in the formation of a highly stable, resonance-stabilized oxonium ion at m/z 59 ([C₃H₇O]⁺), which is often a prominent peak.
-
Dehydration: Loss of a water molecule (18 Da) is a common fragmentation for alcohols, which would yield a peak at m/z 96 ([M-18]⁺˙).[9]
-
Allylic Cleavage: The presence of the double bond allows for the formation of a stable allyl cation at m/z 41 ([C₃H₅]⁺).
-
NIST Library Data: The NIST reference spectrum for this compound confirms a base peak at m/z 43 (likely the isopropyl cation) and a very strong peak at m/z 59, consistent with the expected α-cleavage.[11] The molecular ion at m/z 114 is not observed.[11]
-
Caption: Key fragmentation pathways for this compound in EI-MS.
Protocol: GC-MS Analysis
A. Sample Preparation
-
Prepare a 1000 ppm stock solution of this compound in HPLC-grade hexane.
-
Create a working solution by diluting the stock solution 1:100 in hexane to a final concentration of 10 ppm.
-
Transfer 1 mL of the working solution to a 2 mL autosampler vial.
-
(Optional for quantification) Add an appropriate internal standard (e.g., 1-heptanol) to the working solution.
B. Instrumental Parameters The following parameters are recommended for a standard GC-MS system (e.g., Agilent 7890/5975C).[12]
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless, 250 °C | Ensures rapid and complete vaporization of the analyte.[3][6] |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert mobile phase, provides good efficiency.[2] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A versatile, low-polarity column suitable for a wide range of volatile compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C @ 10 °C/min, hold 5 min | Provides good separation of the analyte from solvent and potential impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible spectra. |
| Source Temperature | 230 °C | Standard temperature to maintain ion optics cleanliness. |
| Quadrupole Temperature | 150 °C | Standard temperature for stable mass filtering. |
| Electron Energy | 70 eV | Standard energy to induce consistent fragmentation.[12] |
| Mass Scan Range | m/z 35 - 350 | Covers the expected mass range of the analyte and its fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Data Interpretation
-
Retention Time (RT): Identify the peak corresponding to the analyte in the Total Ion Chromatogram (TIC). The RT serves as a primary identifier under specific chromatographic conditions.
-
Mass Spectrum Matching: Extract the mass spectrum of the analyte peak. Compare the fragmentation pattern with a trusted spectral library (e.g., NIST/Wiley). A high match score provides strong evidence for the compound's identity.
Table 1: Expected GC-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Formula | Comments |
|---|---|---|---|
| 114 | Molecular Ion (M⁺˙) | [C₇H₁₄O]⁺˙ | Expected to be very weak or absent.[9] |
| 99 | [M - CH₃]⁺ | [C₆H₁₁O]⁺ | Loss of a methyl group from C2. |
| 96 | [M - H₂O]⁺˙ | [C₇H₁₂]⁺˙ | Dehydration, common for alcohols.[9] |
| 59 | [C(CH₃)₂OH]⁺ | [C₃H₇O]⁺ | Highly stable oxonium ion from α-cleavage; expected to be abundant. |
| 43 | Isopropyl Cation | [C₃H₇]⁺ | Reported as the base peak in the NIST library.[11] |
| 41 | Allyl Cation | [C₃H₅]⁺ | Stable cation due to resonance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle and Rationale
NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules in solution.[13] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[14] By using a combination of 1D and 2D NMR experiments, a complete structural map of the molecule can be constructed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. agilent.com [agilent.com]
- 4. peakscientific.com [peakscientific.com]
- 5. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. GCMS Section 6.10 [people.whitman.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound [webbook.nist.gov]
- 12. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Unraveling Carbocation Rearrangements with 2,3-Dimethyl-4-penten-2-ol
Abstract: Carbocation rearrangements are fundamental transformations in organic chemistry, often dictating the outcome of reactions proceeding through cationic intermediates.[1][2] This guide provides a comprehensive framework for studying these intricate molecular shifts using the acid-catalyzed dehydration of 2,3-dimethyl-4-penten-2-ol. This tertiary allylic alcohol serves as an exemplary substrate, as its structure allows for the formation of a resonance-stabilized carbocation that can subsequently undergo various competing rearrangement pathways.[3] We present detailed protocols for conducting the reaction, analyzing the resulting product mixture, and interpreting the data to elucidate the underlying mechanistic pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a robust experimental model for investigating carbocation dynamics.
Theoretical Framework: The Journey of a Carbocation
The acid-catalyzed dehydration of an alcohol is a classic elimination reaction, typically proceeding via an E1 mechanism for secondary and tertiary alcohols.[4] This pathway is characterized by the formation of a carbocation intermediate, a high-energy species that will readily undergo structural reorganization to achieve a more stable electronic state.[1][2]
The reaction with this compound is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄), converting it into an excellent leaving group, water.[3][5] The departure of the water molecule generates a tertiary allylic carbocation. This initial carbocation is stabilized by both hyperconjugation from the adjacent methyl groups and resonance delocalization of the positive charge across the allylic system.
From this crucial intermediate, several pathways can unfold:
-
Direct Elimination (No Rearrangement): A base (such as water or the conjugate base of the acid) can abstract a proton from an adjacent carbon, leading to the formation of conjugated dienes.
-
Carbocation Rearrangement: The initial carbocation can rearrange to a more stable form via a 1,2-hydride or a 1,2-alkyl (methide) shift before elimination occurs.[1][6][7] These shifts are driven by the formation of a thermodynamically more stable carbocation (e.g., a tertiary carbocation). The final product distribution offers a direct window into the kinetics and thermodynamics of these competing rearrangement pathways.
Below is a diagram illustrating the potential mechanistic pathways.
Caption: Fig 1. Mechanistic pathways in the acid-catalyzed dehydration.
Experimental Design & Protocols
A successful study hinges on a carefully executed experiment and rigorous analysis of the resulting product mixture. The following workflow provides a clear path from reaction setup to data interpretation.
Caption: Fig 2. Experimental workflow for studying carbocation rearrangements.
Protocol: Acid-Catalyzed Dehydration
Objective: To generate a mixture of alkene products from this compound via an acid-catalyzed dehydration reaction, promoting carbocation formation and rearrangement.
Materials:
-
This compound (CAS 19781-52-3)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask (50 mL)
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: Place this compound (e.g., 5.0 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: In a fume hood, cool the flask in an ice bath. Slowly and carefully add the acid catalyst (e.g., 1.5 mL of concentrated H₂SO₄) dropwise with continuous stirring. The addition is exothermic.
-
Reaction: Attach a distillation head and condenser. Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling points typically range from 90-120°C). Heating the reaction drives the equilibrium toward the alkene products, as dictated by Le Châtelier's principle.[8]
-
Collection: Collect the distillate in a receiver flask cooled in an ice bath. Continue distillation until no more organic product is collected.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas.
-
Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄.
-
Isolation: Decant or filter the dried solution to remove the drying agent. The resulting solution contains the mixture of isomeric alkene products. For highly accurate quantitative analysis, a final distillation can be performed.[9]
Protocol: Product Analysis by GC-MS
Objective: To separate the components of the product mixture and obtain mass spectra for identification.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the product mixture in a volatile solvent (e.g., hexane or diethyl ether) to an appropriate concentration (e.g., ~1 mg/mL).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for separating hydrocarbon isomers.
-
Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. This program should be optimized to achieve baseline separation of the product peaks.
-
-
Data Interpretation:
-
Retention Time: Different isomers will have different retention times.[10]
-
Mass Spectra: Compare the fragmentation pattern of each peak with a mass spectral library (e.g., NIST) to tentatively identify the compounds.[9][11][12] The molecular ion peak (M⁺) should correspond to the molecular weight of the C₇H₁₂ isomers.
-
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To definitively determine the structure of the major products and confirm the identities proposed by GC-MS.
Procedure:
-
Sample Preparation: If possible, isolate the major products via preparative GC or fractional distillation. If not, analyze the product mixture directly. Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra.
-
Data Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the signals will reveal the connectivity of protons. Olefinic protons will appear in the characteristic 4.5-6.5 ppm region.
-
¹³C NMR: The number of signals indicates the number of unique carbon environments, while the chemical shifts distinguish between sp² (alkene) and sp³ (alkane) carbons.
-
2D-COSY: This experiment shows correlations between coupled protons, which is invaluable for tracing the carbon skeleton and confirming the exact structure of each isomer.[13][14]
-
Data Presentation and Expected Results
The product distribution is a direct reflection of the underlying carbocation stability and rearrangement energetics. A summary of potential products is presented below.
| Product Name | Structure | Formation Pathway | Key Analytical Features |
| 2,3-Dimethyl-1,3-pentadiene | CH₂=C(CH₃)C(CH₃)=CHCH₃ | Direct Elimination | Conjugated diene system; Distinct olefinic signals in ¹H NMR. |
| 4,5-Dimethyl-1,3-pentadiene | CH₂=CHCH=C(CH₃)₂ | Direct Elimination | Conjugated diene system; Different substitution pattern on the double bonds. |
| 2,4-Dimethyl-1,3-pentadiene | CH₂=C(CH₃)CH=C(CH₃)₂ | Rearrangement (e.g., Hydride Shift) | Highly substituted conjugated diene; Symmetrical features in NMR may be present. |
| 3,4-Dimethyl-2-pentene | (CH₃)₂C=C(CH₃)CH₂CH₃ | Rearrangement (e.g., Methyl Shift) | Tetrasubstituted alkene; Will show characteristic signals for ethyl and methyl groups in ¹H NMR.[15] |
Note: The exact product distribution will depend on reaction conditions such as temperature and acid concentration.
Conclusion
The study of carbocation rearrangements through the acid-catalyzed dehydration of this compound provides a powerful and instructive model system. By combining a controlled synthetic protocol with rigorous analytical techniques like GC-MS and NMR spectroscopy, researchers can gain deep insights into the factors that govern molecular rearrangements. This understanding is not merely academic; it is crucial for predicting and controlling reaction outcomes in complex organic syntheses, including the development of novel therapeutic agents and materials. The protocols and theoretical background provided herein offer a solid foundation for conducting such mechanistic investigations.
References
-
Tantillo, D. J. (2016). Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis. Beilstein Journal of Organic Chemistry, 12, 449–466. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Retrieved from [Link]
-
Wikipedia. (n.d.). Dienone–phenol rearrangement. Retrieved from [Link]
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Lumen Learning. (n.d.). Carbocation rearrangements. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. Retrieved from [Link]
-
Hong, Y. J., & Tantillo, D. J. (2021). DFT Study on the Biosynthesis of Verrucosane Diterpenoids and Mangicol Sesterterpenoids: Involvement of Secondary-Carbocation-Free Reaction Cascades. JACS Au, 1(8), 1159–1167. Retrieved from [Link]
-
Scribd. (n.d.). DIENONE-PHENOL REARRANGEMENT. Retrieved from [Link]
-
Barra, L., Ibrom, K., & Dickschat, J. S. (2014). Structural Revision and Elucidation of the Biosynthesis of Hypodoratoxide by 13C,13C COSY NMR Spectroscopy. Angewandte Chemie International Edition, 53(4), 1118–1122. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Catalyzed Dehydration. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carbocation Rearrangements. Retrieved from [Link]
-
De Montarby, L., & Gandon, V. (2023). Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements. Molecules, 28(15), 5707. Retrieved from [Link]
-
Spoering, R. (2015). Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Datapdf.com. (n.d.). The Dienone-Phenol Rearrangement. A Novel Example of Ring B Cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. Retrieved from [Link]
-
Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. ACS Spring 2022. Retrieved from [Link]
-
ResearchGate. (2015). GC-MS analysis of natural products, How is it possible to have two different retention time in the GC-MS spectra of the same compound?. Retrieved from [Link]
-
Quora. (2017). When chemists experiment 3,4-dimethyl-2-pentanol with H2SO4 how do they verify that the major product is 2,3-dimethyl-2-pentene experimentally?. Retrieved from [Link]
Sources
- 1. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements [cureffi.org]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
Troubleshooting & Optimization
Common side reactions in the Grignard synthesis of 2,3-Dimethyl-4-penten-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2,3-dimethyl-4-penten-2-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly focusing on the mitigation of side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
I. Understanding the Core Reaction and Its Challenges
The synthesis of this compound is most effectively achieved via the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent, in this case, one derived from an allylic halide such as 3-chloro-2-methyl-1-propene, to a ketone, acetone. While seemingly straightforward, the use of a reactive allylic Grignard reagent introduces specific challenges that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying cause and practical troubleshooting steps.
Q1: My overall yield of this compound is significantly lower than expected. What are the most likely side reactions occurring?
A1: Low yields in this specific Grignard synthesis can typically be attributed to three primary side reactions: Wurtz Coupling , Enolization of Acetone , and Allylic Rearrangement of the Grignard reagent. Each of these pathways consumes your starting materials or Grignard reagent, thus reducing the formation of the desired tertiary alcohol.
Q2: I've isolated a significant amount of a higher molecular weight hydrocarbon byproduct. What is it and how can I prevent its formation?
A2: This is a classic sign of the Wurtz coupling reaction .
-
The "What": The Wurtz coupling is a side reaction that occurs during the formation of the Grignard reagent itself. The already formed Grignard reagent can act as a nucleophile and react with the unreacted allylic halide. This results in the formation of a new carbon-carbon bond, leading to a dimer of the alkyl group. In the context of this synthesis, the primary Wurtz product would be 2,5-dimethyl-1,5-hexadiene.
-
The "Why": This side reaction is particularly prevalent with reactive halides like allylic and benzylic halides. The reaction proceeds through a mechanism that can involve both nucleophilic substitution and radical pathways.
-
Troubleshooting & Prevention:
-
Slow Addition of Halide: The most critical factor is the slow, dropwise addition of the allylic halide to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. It is crucial to maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of the Wurtz coupling.
-
Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (THF) can sometimes offer better stabilization of the Grignard reagent and may help in reducing coupling reactions.
-
Magnesium Quality: Use fresh, high-purity magnesium turnings. An oxide layer on the magnesium can hinder the initiation of the Grignard formation, leading to a buildup of the allylic halide and increasing the likelihood of Wurtz coupling. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.
-
Q3: After quenching my reaction, I am recovering a significant amount of unreacted acetone. What is causing this?
A3: The recovery of a substantial amount of acetone points towards enolization as a significant side reaction.
-
The "What": The Grignard reagent is a strong base in addition to being a good nucleophile. Acetone has acidic α-protons (the protons on the carbons adjacent to the carbonyl group). The Grignard reagent can act as a base and deprotonate acetone to form a magnesium enolate. This enolate is unreactive towards further nucleophilic addition and will be protonated back to acetone upon aqueous workup.
-
The "Why": The balance between nucleophilic addition and enolization is influenced by several factors, including the basicity of the Grignard reagent, steric hindrance around the carbonyl group, and the reaction temperature. While acetone is not sterically hindered, the basicity of the allylic Grignard reagent can still lead to significant enolization.
-
Troubleshooting & Prevention:
-
Low-Temperature Addition: Add the acetone to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C). This generally favors the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.
-
Use of Additives (Cerium(III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) to the Grignard reagent before the addition of the ketone can significantly suppress enolization. This in situ generates an organocerium reagent which is more nucleophilic and less basic than the Grignard reagent, thus favoring the desired 1,2-addition.
-
Q4: I have identified an isomeric alcohol in my product mixture. What is its structure and how is it formed?
A4: The presence of an isomeric alcohol suggests that an allylic rearrangement of the Grignard reagent has occurred.
-
The "What": Allylic Grignard reagents can exist in equilibrium between two isomeric forms. For the Grignard reagent derived from 3-chloro-2-methyl-1-propene, there is an equilibrium between the secondary allylic Grignard and the more stable primary allylic Grignard. Reaction of the rearranged primary Grignard reagent with acetone will lead to the formation of the isomeric alcohol, 4,4-dimethyl-1-penten-3-ol.
-
The "Why": This rearrangement is a known phenomenon for allylic organometallic compounds and proceeds through a delocalized transition state. The position of the equilibrium can be influenced by the solvent and the substitution pattern of the allylic system.
-
Troubleshooting & Prevention:
-
Reaction Conditions: The extent of rearrangement can be sensitive to the reaction conditions, including the solvent and temperature. Unfortunately, completely suppressing this rearrangement can be challenging.
-
Careful Precursor Selection: If a specific isomer is desired, it is crucial to start with the appropriate allylic halide and be aware of the potential for rearrangement. In some cases, using a different organometallic reagent (e.g., organolithium or organocuprate) might offer better regioselectivity.
-
III. Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions.
Sources
How to prevent the formation of byproducts in tertiary alcohol synthesis
A-Level Guide to Preventing Byproduct Formation in Reactions with Organometallics
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tertiary alcohol synthesis using Grignard and organolithium reagents. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind byproduct formation to empower you with the expertise to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a ketone is yielding significant amounts of the original starting material. What is the likely cause and how can I prevent this?
A1: The most probable cause is enolization , where the Grignard reagent, acting as a base, deprotonates the α-carbon of the ketone to form an enolate.[1][2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This side reaction is particularly prevalent with sterically hindered ketones and strongly basic Grignard reagents.[1]
Troubleshooting & Optimization:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.[1]
-
Order of Addition: Slowly add the ketone solution to the Grignard reagent.[1] This maintains an excess of the Grignard reagent, which can help minimize enolization.[1]
-
Use of Additives: For challenging substrates, the addition of cerium(III) chloride (CeCl₃) is highly effective. Cerium transmetalates with the Grignard reagent to form an organocerium species that is more nucleophilic and less basic, thus significantly suppressing enolization.[3][4][5]
Q2: I'm observing a secondary alcohol in my product mixture instead of the expected tertiary alcohol. What causes this reduction?
A2: This is a result of the Grignard reagent acting as a reducing agent by transferring a β-hydride to the carbonyl carbon.[1] This is more common with sterically hindered ketones and Grignard reagents that possess β-hydrogens.[1][2]
Troubleshooting & Optimization:
-
Reagent Selection: If possible, choose a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).
-
Low Temperature: As with enolization, lower reaction temperatures can help to disfavor the reduction pathway.
-
Cerium(III) Chloride: The use of CeCl₃ can also mitigate this side reaction by enhancing the rate of nucleophilic addition relative to reduction.[6]
Q3: My synthesis using an aryl Grignard reagent is contaminated with a nonpolar byproduct, likely a biaryl compound. How can I avoid this?
A3: This byproduct is formed through a Wurtz coupling reaction , where the Grignard reagent couples with unreacted aryl halide.[1][7][8] This is often promoted by higher temperatures and high local concentrations of the aryl halide during the formation of the Grignard reagent.[1][7]
Troubleshooting & Optimization:
-
Slow Halide Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration, thus favoring the formation of the Grignard reagent over the coupling reaction.[7][9]
-
Temperature Management: The formation of Grignard reagents is exothermic.[7][10] Maintain a controlled temperature and avoid excessive heating to minimize Wurtz coupling.[7][11]
-
Solvent Choice: For sensitive Grignard preparations, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) are often preferred over tetrahydrofuran (THF), as THF can sometimes promote Wurtz coupling.[7]
Troubleshooting Guides
Issue 1: Low Yield of Tertiary Alcohol from an Ester Reaction
When synthesizing tertiary alcohols from esters, two equivalents of the organometallic reagent are required.[12][13] The initial addition forms a ketone intermediate, which is typically more reactive than the starting ester and quickly reacts with a second equivalent of the organometallic reagent.[12] Insufficient reagent will lead to a mixture of ketone and tertiary alcohol.
Workflow for Optimizing Tertiary Alcohol Synthesis from Esters
Caption: Workflow for Ester to Tertiary Alcohol Synthesis.
Issue 2: Competing Pathways in Ketone Reactions
The reaction of a Grignard reagent with a ketone can be a delicate balance between the desired 1,2-addition and undesired side reactions like enolization and reduction. The choice of reagents and conditions determines the outcome.
Diagram of Competing Reaction Pathways
Caption: Competing Pathways in Grignard-Ketone Reactions.
Experimental Protocols
Protocol 1: General Procedure for Tertiary Alcohol Synthesis from a Ketone
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (1.2 equivalents) to anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Cooling: Cool the Grignard solution to 0 °C in an ice bath.[1]
-
Addition: Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent to the Grignard reagent via the dropping funnel with vigorous stirring.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or distillation.[1]
Protocol 2: The Luche Reaction: Using Cerium(III) Chloride to Suppress Byproducts
This protocol is highly recommended for reactions with easily enolizable or sterically hindered ketones.[1]
-
Preparation of Anhydrous CeCl₃:
-
Reaction Procedure:
-
To a stirred suspension of anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF at room temperature, add the Grignard reagent (1.2 equivalents) dropwise.[1]
-
Stir the resulting mixture for 1-2 hours at room temperature.[1]
-
Cool the mixture to -78 °C using a dry ice/acetone bath.[1]
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.[1]
-
Stir the reaction mixture at -78 °C for 2-3 hours.[1]
-
Allow the reaction to warm to room temperature slowly.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and follow the work-up and purification procedure described in Protocol 1.[1]
-
Data Summary
| Parameter | Recommendation for Standard Reactions | Recommendation for Problematic Substrates | Rationale |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | Lower temperatures favor nucleophilic addition over enolization and reduction.[1][15][16] |
| Order of Addition | Add ketone to Grignard reagent | Add ketone to Grignard reagent | Maintains an excess of Grignard reagent, minimizing enolization.[1] |
| Additives | None | Anhydrous CeCl₃ (1.2 eq.) | Increases nucleophilicity and decreases basicity of the organometallic species.[3][4] |
| Solvent for Grignard Formation | Diethyl Ether or THF | Diethyl Ether or 2-MeTHF | Diethyl ether can minimize Wurtz coupling for certain aryl halides compared to THF.[7] |
References
-
Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (2018). Request PDF. Retrieved January 12, 2026, from [Link]
-
Effect of temperature on Grignard reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). Reaction Chemistry & Engineering. Retrieved January 12, 2026, from [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
How to purify tertiary alcohol? (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Carbonyl addition reactions promoted by cerium reagents. (1990). Pure and Applied Chemistry. Retrieved January 12, 2026, from [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. (1999). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? (2019). Reddit. Retrieved January 12, 2026, from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
OrganoLithium Reagents. (2016). All 'Bout Chemistry. Retrieved January 12, 2026, from [Link]
-
Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Methods for preventing over addition of Grignard reagent. (2020). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
-
Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Organolithium reagent. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Wurtz coupling. (n.d.). Reddit. Retrieved January 12, 2026, from [Link]
-
Organolithium reagent. (n.d.). Vdocument. Retrieved January 12, 2026, from [Link]
-
Temperature profiles of adiabatic Grignard reactions with different water concentrations. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. (2018). Request PDF. Retrieved January 12, 2026, from [Link]
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to remove the excess of alcohol? (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved January 12, 2026, from [Link]
-
Reaction design and optimized conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. (1981). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Web.mnstate.edu. Retrieved January 12, 2026, from [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
A. Organolithium Reagents. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2023). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
How Alcohols Are Created Using the Grignard Reaction. (n.d.). Dummies.com. Retrieved January 12, 2026, from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (n.d.). Medium. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents Convert Esters into Tertiary Alcohols. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Generation, Structure and Reactivity of Tertiary Organolithium Reagents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Deoxygenation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. (2022). Transformation Tutoring. Retrieved January 12, 2026, from [Link]
-
Grignard & Alkyllithium Reagents. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Is there a better way to reduce the tertiary alcohol in this synthesis? (n.d.). Reddit. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Purification of 2,3-Dimethyl-4-penten-2-ol
Welcome to the technical support guide for the purification of 2,3-Dimethyl-4-penten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this valuable tertiary allylic alcohol. Here, we move beyond simple protocols to explain the chemical principles behind the purification strategies, ensuring you can troubleshoot effectively and achieve the highest possible purity for your downstream applications.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to purify?
A1: The structure of this compound contains both a tertiary alcohol and a vinyl group.[1] This combination presents two primary challenges:
-
Acid Sensitivity: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. Trace amounts of acid, coupled with heat, can easily eliminate a molecule of water to form the conjugated diene, 2,3-dimethyl-1,3-pentadiene, as a major impurity.[2][3]
-
Thermal Instability: While its atmospheric boiling point is around 142.8°C, prolonged heating can promote dehydration and other side reactions.[1]
Q2: I've synthesized this alcohol via a Grignard reaction. What are the likely impurities I need to remove?
A2: Synthesis via a Grignard reaction (e.g., reacting methyl vinyl ketone with isopropylmagnesium bromide) can introduce several impurities.[1][4] These typically include unreacted starting ketone, biphenyl (if using bromobenzene in Grignard preparation), and various magnesium salts. An essential first step is a careful aqueous workup to remove these salts and any quenching acid.
Q3: Can I use standard distillation at atmospheric pressure?
A3: It is strongly discouraged. The atmospheric boiling point of ~142.8°C is high enough to induce significant thermal degradation and dehydration.[1] Vacuum distillation is the preferred method as it lowers the boiling point, minimizing thermal stress on the molecule.
Q4: Which analytical techniques are best for assessing purity?
A4: A combination of techniques is ideal:
-
Gas Chromatography (GC): Excellent for detecting volatile impurities like the dehydrated diene byproduct or residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can quantify impurities if they have unique, non-overlapping signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups: a broad O-H stretch (~3400 cm⁻¹) for the alcohol and a C=C stretch (~1640 cm⁻¹) for the alkene.[5]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity or Yield After Distillation
-
Symptom: The distilled product contains a significant amount of a lower-boiling impurity, identified by GC or ¹H NMR as 2,3-dimethyl-1,3-pentadiene. The overall yield is lower than expected.
-
Root Cause: This is a classic sign of acid-catalyzed dehydration occurring during the distillation process.[2][3] Trace acidic residues from the reaction workup are often the culprit.
-
Solution:
-
Pre-distillation Neutralization: Before distilling, wash the crude organic extract with a mild base like 5% sodium bicarbonate (NaHCO₃) solution, followed by a water wash to remove any residual base. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Use Vacuum Distillation: Lowering the boiling point is critical. By reducing the pressure, you can distill the alcohol at a much lower temperature, preventing thermal decomposition.
-
Avoid Acidic Materials: Ensure all glassware is clean and free of acidic residue. If using boiling chips, opt for neutral materials like carbon or PTFE chips instead of porous clay chips, which can have acidic sites.
-
Issue 2: Suspected Product Degradation During Purification
-
Symptom: The purified product develops a yellow tint over time, or new, unidentified peaks appear in the GC trace upon storage.
-
Root Cause: The allylic C-H bonds and the double bond are susceptible to air oxidation, which can form peroxides and other degradation products over time. This process can be accelerated by light and heat.
-
Solution:
-
Inert Atmosphere: Handle and store the purified alcohol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Cold & Dark Storage: Store the final product in a sealed container at a low temperature (e.g., <4°C) and protected from light. Amber glass vials are recommended.
-
Consider Inhibitors: For long-term storage, consider adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) to scavenge free radicals.
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: The desired alcohol co-elutes with nonpolar impurities, or it streaks badly on the column, leading to broad fractions and poor recovery.
-
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for chromatography issues.
Experimental Protocols
Protocol 1: Mild Aqueous Workup for Crude Product
This protocol is designed to remove acidic residues and water-soluble byproducts before further purification.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure a lower density than water.
-
Wash the organic layer sequentially with:
-
Saturated ammonium chloride (NH₄Cl) solution (if a Grignard reaction was performed).
-
5% sodium bicarbonate (NaHCO₃) solution. Check that the aqueous layer is basic (pH > 7) to ensure all acid has been neutralized.
-
Deionized water.
-
Saturated sodium chloride (brine) solution to aid in breaking emulsions and removing dissolved water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Caution: Do not heat the water bath above 40°C.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate grease.
-
Add the crude, dried oil to the distillation flask along with a PTFE-coated stir bar or inert boiling chips.
-
Slowly apply vacuum and begin heating the distillation flask gently in a heating mantle.
-
Collect and discard any low-boiling fractions (e.g., residual solvent).
-
Collect the main fraction of this compound at the appropriate temperature and pressure. (e.g., approx. 50-55°C at 20 mmHg).
-
Monitor the purity of the collected fractions by GC analysis.
Protocol 3: Purification by Flash Column Chromatography
This method is useful for removing non-volatile impurities or compounds with similar boiling points.
-
Develop a Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the product an Rf value of approximately 0.25-0.35.[6] A good starting point is a mixture of ethyl acetate and hexanes.
-
Example System: 10-15% Ethyl Acetate in Hexanes.
-
-
Pack the Column: Pack a glass column with silica gel using the wet slurry method with your chosen non-polar solvent (hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself.[7] Carefully add the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with the solvent system determined by TLC. Apply positive pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Core Data & Physical Properties
The table below summarizes key physical properties of the target compound and its primary dehydration byproduct, which is crucial for planning separation strategies.
| Property | This compound | 2,3-Dimethyl-1,3-pentadiene (Byproduct) |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₂[8] |
| Molecular Weight | 114.19 g/mol [1][9] | 96.17 g/mol [8] |
| Boiling Point (atm) | ~142.8 °C[1] | ~107 °C[8] |
| Density | ~0.832 g/cm³[1] | ~0.726 g/cm³[8] |
| Appearance | Colorless Liquid | Colorless Liquid |
| Key IR Peaks | ~3400 cm⁻¹ (O-H), ~1640 cm⁻¹ (C=C) | ~1600-1650 cm⁻¹ (conjugated C=C) |
Visualizing the Primary Challenge: Dehydration
The following diagram illustrates the acid-catalyzed dehydration mechanism, the primary challenge during the purification of this compound. Understanding this pathway highlights the critical need to exclude acid and minimize heat.
Caption: Mechanism of acid-catalyzed dehydration.
References
-
This compound | C7H14O | CID 5365340 , PubChem. [Link]
-
This compound , NIST WebBook. [Link]
-
This compound - 19781-52-3 , ChemSynthesis. [Link]
-
penta-2,3-diene , Stenutz. [Link]
-
2,3-Dimethyl-4-penten-ol | C7H14O | CID 12579099 , PubChem. [Link]
-
(3E)-2,3-dimethyl-1,3-pentadiene - 1625-49-6 , ChemSynthesis. [Link]
-
Flash Chromatography Basics , Sorbent Technologies, Inc. [Link]
-
What Can Go Wrong with Distillation? , DAEYOO. [Link]
-
Chromatography: Solvent Systems For Flash Column , University of Rochester Department of Chemistry. [Link]
-
Running a flash column , Chemistry LibreTexts. [Link]
-
Maximising Alcohol Yield: Common Challenges in Distillation , The Brew Mechanic. [Link]
-
Column chromatography , Columbia University. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography , Biotage. [Link]
-
Distillation technology – still young and full of breakthrough opportunities , ResearchGate. [Link]
-
What Common Problems Do Distillation Columns Have? , Chemistry For Everyone. [Link]
-
allyl alcohol , Organic Syntheses Procedure. [Link]
-
Dehydration of 2,4-dimethyl-2-pentanol forms one major and one minor organic product. , Study.com. [Link]
-
Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? , Chemistry Stack Exchange. [Link]
-
dehydration of more complicated alcohols , Chemguide. [Link]
-
Allylic alcohol synthesis by addition , Organic Chemistry Portal. [Link]
-
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery , PubMed. [Link]
-
Allyl alcohol synthesis by allylic substitution , Organic Chemistry Portal. [Link]
-
Dehydration of pentan-2-ol , Reddit. [Link]
-
Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide , The Royal Society of Chemistry. [Link]
-
Master Organic Chemistry , An Online Organic Chemistry Resource. [Link]
-
GC Competition , Agilent. [Link]
-
Hydrocarbons, C - Analysis of car exhaust gases , Agilent. [Link]
-
Hydrocarbons, C , Agilent. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. sorbtech.com [sorbtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,3-DIMETHYL-1,3-PENTADIENE CAS#: 1113-56-0 [m.chemicalbook.com]
- 9. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 2,3-Dimethyl-4-penten-2-ol
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,3-Dimethyl-4-penten-2-ol. This molecule, a tertiary allylic alcohol, presents unique and interesting challenges in controlling reaction regioselectivity due to the interplay of its alkene and hydroxyl functional groups.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions and deepen your understanding of the underlying chemical principles.
Introduction: The Challenge of this compound
The structure of this compound (C₇H₁₄O)[2][3][4] contains a trisubstituted double bond and a tertiary alcohol. The proximity of the bulky dimethyl carbinol group to the double bond introduces significant steric hindrance, which, combined with electronic effects, governs the outcome of addition reactions.[5][6][7] Understanding how to manipulate these factors is key to achieving the desired regiochemical outcome.
FAQs and Troubleshooting Guides
Category 1: Hydration Reactions - Selective Addition of Water Across the Double Bond
This is the most common area where regioselectivity becomes critical. Depending on the chosen method, you can selectively form one of two possible diol products.
Question 1: I'm trying to hydrate this compound using sulfuric acid and water, but I'm getting a complex mixture of products and low yield of the expected diol. What is going wrong?
Answer: This is a classic issue with acid-catalyzed hydration of alkenes that are prone to carbocation rearrangements.[8][9] The reaction proceeds via an electrophilic addition mechanism where a proton (from H₃O⁺) adds to the double bond.[10][11][12][13]
Causality Analysis:
-
Carbocation Formation: According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C-4) to form the more stable carbocation at the more substituted carbon (C-3).[11][12][13] In this case, it forms a tertiary carbocation.
-
The Problem of Rearrangement: While a tertiary carbocation is relatively stable, the initial product can undergo further acid-catalyzed dehydration and rearrangement, leading to a variety of isomeric alkenes and alcohols. The reaction is also reversible, which can complicate the product profile.[8] Given the structure of this compound, Wagner-Meerwein rearrangements are possible, leading to a complex and difficult-to-separate product mixture.
Solution: Oxymercuration-Demercuration for Clean Markovnikov Hydration
To achieve a clean, unrearranged Markovnikov addition of water, the recommended method is oxymercuration-demercuration.[14][15][16][17] This two-step process avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements.[8][15][17]
-
Mechanism Insight: The reaction proceeds through a cyclic mercurinium ion intermediate.[14][15][17] The subsequent nucleophilic attack by water occurs at the more substituted carbon (C-3), as this carbon bears a greater partial positive charge, leading to the Markovnikov product.[14][15] The final demercuration step replaces the mercury with hydrogen.[14][15]
Caption: Workflow for clean Markovnikov hydration.
Question 2: My target molecule is 3,4-Dimethylpentane-2,4-diol, the anti-Markovnikov hydration product. How can I selectively synthesize this regioisomer?
Answer: To achieve anti-Markovnikov hydration, you must use the hydroboration-oxidation reaction.[18][19] This two-step procedure reliably adds the hydroxyl group to the less substituted carbon of the double bond.[18][20]
Causality Analysis: The regioselectivity of hydroboration is governed by two key factors:
-
Steric Effects: The boron atom, being the bulkier part of the borane reagent (BH₃), preferentially adds to the less sterically hindered carbon of the alkene (C-4).[20][21] This effect can be enhanced by using a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), which dramatically improves regioselectivity.[21]
-
Electronic Effects: In the four-centered transition state, there is a partial positive charge on the more substituted carbon (C-3), which is better able to stabilize it. This electronic preference reinforces the steric-driven outcome.[21]
The subsequent oxidation step with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group with retention of stereochemistry, yielding the final anti-Markovnikov alcohol.[19]
Caption: Decision tree for selecting a hydration method.
Comparative Summary of Hydration Methods
| Method | Reagents | Regioselectivity | Key Feature |
| Acid-Catalyzed Hydration | Dilute H₂SO₄, H₂O | Markovnikov[8][22] | Prone to carbocation rearrangements; often results in product mixtures.[8] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Markovnikov[14][15] | Prevents rearrangements by avoiding a free carbocation intermediate.[15][17] |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov[18][19] | Addition is driven by sterics and electronics; provides access to the less substituted alcohol.[21] |
Category 2: Directed Epoxidation
Question 3: I need to synthesize the epoxide of this compound. How does the presence of the allylic hydroxyl group affect this reaction's selectivity?
Answer: The allylic hydroxyl group is not merely a spectator; it is a powerful directing group in epoxidation reactions. This is a case of chemo- and stereoselectivity rather than regioselectivity across different double bonds, but the underlying principle of group direction is crucial.
Causality Analysis: The Directing Effect When using certain epoxidizing agents, particularly those involving transition metals or peroxy acids, the allylic alcohol can coordinate with the reagent. This brings the oxidant into close proximity and delivers it to a specific face of the double bond.
-
Vanadium-Catalyzed Epoxidation: Vanadium-based catalysts are highly effective for the epoxidation of allylic alcohols.[23] The alcohol coordinates to the vanadium center, and the epoxidation occurs on the same face as the hydroxyl group. This is a classic example of substrate-directed synthesis.
-
Sharpless Asymmetric Epoxidation: This renowned method is used to create chiral epoxides from allylic alcohols with high enantioselectivity.[24][25][26] It utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.[24][25] While its primary strength is controlling stereochemistry, the reaction's viability hinges on the presence of the allylic alcohol to pre-organize the transition state assembly.[24][27] The choice between L-(+)-DET and D-(-)-DET determines which face of the alkene is epoxidized.[27]
Recommendation: For achieving a chiral epoxide, the Sharpless Asymmetric Epoxidation is the authoritative method.[26] If chirality is not a concern but high yield is desired, a vanadium-catalyzed system or reaction with m-CPBA (which can hydrogen bond with the allylic alcohol) are excellent choices.[23]
Experimental Protocols
Protocol 1: Oxymercuration-Demercuration (Markovnikov Hydration)
Objective: To synthesize 2,3-Dimethylpentane-2,4-diol.
Materials:
-
This compound
-
Mercury(II) acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Oxymercuration: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in a 1:1 mixture of THF and water. b. To this stirring solution, add 1.1 equivalents of mercury(II) acetate. c. Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Demercuration: a. Cool the flask in an ice bath. b. Slowly add 1.2 equivalents of 3 M NaOH solution. c. In a separate flask, dissolve 0.5 equivalents of sodium borohydride in a small amount of 3 M NaOH solution. Add this solution dropwise to the reaction mixture. d. A black precipitate of elemental mercury will form. e. Allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Work-up: a. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. c. Purify via column chromatography or distillation as required.
Protocol 2: Hydroboration-Oxidation (Anti-Markovnikov Hydration)
Objective: To synthesize 3,4-Dimethylpentane-2,4-diol.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
6 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution (Caution: strong oxidizer)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
Hydroboration: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add 2.2 equivalents of 0.5 M 9-BBN solution in THF dropwise via an addition funnel over 30 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC shows completion.
-
Oxidation: a. Cool the flask back to 0 °C. b. Slowly and carefully add ethanol, followed by 6 M NaOH solution. c. Very slowly, add 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly. d. After the addition, heat the mixture to 50 °C and stir for 1 hour to ensure complete oxidation.
-
Work-up: a. Cool the reaction to room temperature. Separate the layers. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the resulting diol by column chromatography.
References
-
Wikipedia. Sharpless epoxidation. [Link]
-
Wikipedia. Epoxidation of allylic alcohols. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1–300. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Quora. What is a steric hindrance and its effect in the stability of compounds, specifically alkenes?. [Link]
-
Domingo, L. R., Pérez, P., & Sáez, J. A. (2013). Regioselectivity of Radical Additions to Substituted Alkenes: Insight from Conceptual Density Functional Theory. The Journal of Organic Chemistry, 78(4), 1479–1488. [Link]
-
Patel, H. H., & Houk, K. N. (2012). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society, 134(32), 13494–13504. [Link]
-
López-Ríos, P., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1645–1655. [Link]
-
Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. [Link]
-
López-Ríos, P., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1645–1655. [Link]
-
ACS Publications. Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis. [Link]
-
ResearchGate. Regio‐Divergent and Stereo‐Controlled Alder‐Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA) Moiety. [Link]
-
Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
-
Wikipedia. Oxymercuration reaction. [Link]
-
Chemistry LibreTexts. (2022). Steric Hindrance. [Link]
-
Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]
-
Chemistry Steps. Summary Sheet: Alkene Addition Reactions Free Study Guide. [Link]
-
Wikipedia. Hydroboration–oxidation reaction. [Link]
-
Lumen Learning. Electrophilic Addition Reactions of Alkenes. [Link]
-
Chemistry Steps. Oxymercuration-Demercuration. [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. [Link]
-
CrashCourse. (2020). Alkene Addition Reactions: Crash Course Organic Chemistry #16 [Video]. YouTube. [Link]
-
Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2018). Oxymercuration Demercuration Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry Steps. Electrophilic Addition Reactions of Alkenes. [Link]
-
Chemistry Stack Exchange. (2015). Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. [Link]
-
Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. [Link]
-
Jasperse, J. Summary of Alkene Reactions, Ch. 8. [Link]
-
Periodic Chemistry. (2018). Alkene Hydroboration/Oxidation. [Link]
-
Chad's Prep. (2018). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. [Link]
-
Chad's Prep. (2018). 9.8a Acid Catalyzed Hydration [Video]. YouTube. [Link]
-
NIST. This compound. [Link]
-
PubChem. This compound. [Link]
-
ChemSynthesis. This compound. [Link]
-
Figshare. Control of Regioselectivity in Pd(0)-Catalyzed Coupling−Cyclization Reaction of 2-(2',3'-Allenyl)malonates with Organic Halides. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. quora.com [quora.com]
- 6. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 17. echemi.com [echemi.com]
- 18. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. periodicchemistry.com [periodicchemistry.com]
- 21. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 24. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 25. dalalinstitute.com [dalalinstitute.com]
- 26. organicreactions.org [organicreactions.org]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dehydration of Tertiary Allylic Alcohols
Welcome to our dedicated technical support center for chemists and researchers encountering challenges with the dehydration of tertiary allylic alcohols. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in these sensitive reactions. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust and efficient synthetic strategies.
Introduction: The Challenge of Controlled Elimination
The dehydration of tertiary allylic alcohols is a powerful method for synthesizing valuable conjugated dienes, fundamental building blocks in organic synthesis. However, the seemingly straightforward elimination of water is often complicated by the inherent reactivity of the allylic system. The intermediacy of a resonance-stabilized, but mobile, tertiary allylic carbocation is a double-edged sword: while it facilitates the initial departure of the hydroxyl group, it also opens the door to a host of competing reaction pathways, including rearrangements, loss of regioselectivity, and polymerization. This guide will dissect these common issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my dehydration reaction of a tertiary allylic alcohol giving a complex mixture of diene isomers?
This is the most common issue and it stems from the nature of the allylic carbocation intermediate formed under acidic conditions. The positive charge in an allylic carbocation is delocalized over two carbons (C1 and C3 of the allyl system). Deprotonation can therefore occur from adjacent carbons, leading to a mixture of constitutional isomers of the resulting diene. The exact ratio of these products is often difficult to control and can be highly dependent on subtle changes in the reaction conditions, such as temperature and the nature of the acid catalyst and solvent.[1]
Q2: I'm observing a significant amount of a rearranged, non-conjugated diene. What is happening?
This is likely due to a carbocation rearrangement, such as a 1,2-hydride or 1,2-alkyl shift.[2][3] Although an allylic carbocation is resonance-stabilized, it can still rearrange to a more stable carbocation if the substrate's structure allows. This is particularly prevalent if a rearrangement can lead to a more substituted and stable carbocation. These rearrangements compete with the desired deprotonation to form the conjugated diene, leading to byproducts.[4][5]
Q3: My reaction is very low-yielding and I'm getting a lot of dark, insoluble material. What's the cause?
This is often a sign of polymerization or degradation of the starting material or product. The acidic conditions and heat required for dehydration can promote the polymerization of the electron-rich diene product. Additionally, strong, oxidizing acids like concentrated sulfuric acid can cause charring and other side reactions.[6]
Q4: Can I use milder conditions to avoid these side reactions?
Absolutely. In fact, for sensitive tertiary allylic alcohols, moving away from strong, hot mineral acids is highly recommended. A range of milder reagents can effect dehydration with greater selectivity and higher yields. These are discussed in detail in the Troubleshooting Guide below.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common problems encountered during the dehydration of tertiary allylic alcohols.
Problem 1: Poor Regio- and Stereoselectivity
Symptoms:
-
Formation of multiple diene isomers (e.g., (E/Z)-isomers, shifted double bonds).
-
Inconsistent product ratios between batches.
Underlying Cause: The reaction is likely proceeding through a poorly controlled E1 mechanism. The carbocation intermediate is deprotonated non-selectively, and the thermodynamic stability of the various possible diene products may be very similar, leading to a mixture.
Solutions:
1. Switch to a Milder, Non-Coordinating Acid Catalyst: Strong acids like H₂SO₄ can lead to complex side reactions.[6] Phosphoric acid is often a better choice as it is less oxidizing.[6] p-Toluenesulfonic acid (TsOH) is also a good alternative that can be used in non-aqueous solvents, which can sometimes improve selectivity.
2. Employ a Lewis Acid Catalyst: Lewis acids can promote dehydration under milder conditions. For example, microwave-assisted dehydration using InCl₃ has been reported to give excellent yields and good stereoselectivity.[7]
3. Utilize a Directed, Base-Mediated Elimination: This modern approach avoids the formation of a free carbocation. A recent development involves the use of tBuOK and potassium 2,2-difluoroacetate.[8][9] This system generates a directing group in situ, leading to a highly regio- and stereoselective 1,4-syn-elimination.[8][9]
Experimental Protocol: Regio- and Stereoselective 1,4-Dehydration [8][9]
-
To a solution of the tertiary allylic alcohol (1.0 equiv) in anhydrous THF (0.2 M), add potassium 2,2-difluoroacetate (1.5 equiv) and tBuOK (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting diene by flash column chromatography.
| Reagent/Condition | Advantage | Disadvantage |
| Conc. H₂SO₄, Heat | Inexpensive, simple | Low selectivity, charring, rearrangements[6] |
| H₃PO₄, Heat | Less oxidizing than H₂SO₄ | Still requires heat, moderate selectivity[6] |
| tBuOK/Potassium 2,2-difluoroacetate | High regio- and stereoselectivity, mild conditions | More expensive reagents, longer reaction times |
Problem 2: Carbocation Rearrangements
Symptoms:
-
Formation of unexpected alkene products with a different carbon skeleton.
-
Loss of conjugation in the final product.
Underlying Cause: The E1 mechanism is proceeding through a carbocation intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before elimination occurs.[2][3]
Solutions:
1. Lower the Reaction Temperature: Carbocation rearrangements often have a higher activation energy than deprotonation. Running the reaction at the lowest possible temperature that still allows for dehydration can favor the desired elimination pathway. Tertiary alcohols can often be dehydrated at temperatures as low as 25-80°C.[10]
2. Use a Bulky Base with a Non-Acidic Dehydrating Agent: This approach promotes an E2-like mechanism, avoiding the formation of a discrete carbocation. A common and effective method is the use of phosphorus oxychloride (POCl₃) in the presence of pyridine.
Experimental Protocol: Dehydration using POCl₃ and Pyridine
-
Dissolve the tertiary allylic alcohol (1.0 equiv) in excess anhydrous pyridine (can be used as the solvent) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equiv) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight, or gently heat if necessary. Monitor by TLC.
-
Carefully pour the reaction mixture over crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography.
Decision-Making Workflow for Troubleshooting Dehydration
Caption: Troubleshooting workflow for dehydration issues.
Problem 3: Low Yield and Product Degradation
Symptoms:
-
Low recovery of any identifiable product.
-
Formation of a dark, tarry substance in the reaction flask.
-
Product decomposes upon purification (e.g., on silica gel).
Underlying Cause: The reaction conditions are too harsh for the sensitive diene product. High temperatures and strong acids can catalyze polymerization and other decomposition pathways.
Solutions:
1. Pass Alcohol Vapor Over Heated Alumina: This is a classic gas-phase dehydration method that avoids strong acids. While it requires specialized equipment, it can be very effective for volatile alcohols. The alcohol vapor is passed through a tube containing heated aluminum oxide.[6]
2. Neutralize the Product Mixture Immediately: If using acidic conditions, it is crucial to quench the reaction and neutralize the acid as soon as the reaction is complete to prevent product degradation during workup. A wash with a weak base like sodium bicarbonate solution is standard practice.
3. Use a Non-Acidic Purification Method: Conjugated dienes can be sensitive to acidic silica gel. Consider using neutral alumina for column chromatography or purifying by distillation if the product is sufficiently volatile.
Mechanism of Acid-Catalyzed Dehydration and Rearrangement
Caption: Competing E1 dehydration and rearrangement pathways.
Conclusion
The successful dehydration of tertiary allylic alcohols hinges on controlling the fate of the intermediate allylic carbocation. By understanding the mechanisms that lead to poor selectivity and rearrangements, researchers can move beyond traditional, often problematic, strong acid conditions. The adoption of milder, more controlled methods, such as directed eliminations or E2-promoting systems, offers a clear path to higher yields and cleaner reactions. This guide serves as a starting point for troubleshooting and optimizing these critical transformations in your synthetic endeavors.
References
-
Rupe Rearrangement | PPTX - Slideshare . Available at: [Link]
-
Meyer–Schuster rearrangement - Wikipedia . Available at: [Link]
-
Meyer-Schuster Rearrangement - SynArchive . Available at: [Link]
- Rupe and Meyer-Schuster rearrangements. Chemical Reviews, 1971, 71 (5), 429–438.
-
Regioselective synthesis of allylic/propargylic alcohols from conjugated dienes/enynes catalyzed by CuCl under aerobic conditions . Chemical Communications, 2020. Available at: [Link]
-
Synthesis of Substituted 1,4-Dienes by Direct Alkylation of Allylic Alcohols . PubMed Central. Available at: [Link]
-
Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution . Organic Letters, 2024. Available at: [Link]
-
Chapter 10: Conjugation in Alkadienes and Allylic Systems . Available at: [Link]
-
1,3-Diene synthesis by olefination - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of substituted 1,4-dienes by direct alkylation of allylic alcohols. - Semantic Scholar . Available at: [Link]
-
Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed . Available at: [Link]
-
MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT - YouTube . Available at: [Link]
-
9.17: Carbocation Rearrangements - Chemistry LibreTexts . Available at: [Link]
-
Carbocation Rearrangements - Chemistry LibreTexts . Available at: [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry . Available at: [Link]
-
dehydration of alcohols - Chemguide . Available at: [Link]
-
Mechanism of Alcohol Dehydration with Carbocation Rearrangement under Acidic Conditions in OChem - YouTube . Available at: [Link]
-
Rearrangement Reactions (1) - Hydride Shifts - Master Organic Chemistry . Available at: [Link]
-
Rearrangements can occur during the dehydration of 1 alcohols even though no 1 carbocation is formed - YouTube . Available at: [Link]
-
The Dehydration of Alcohols Experiment - Odinity . Available at: [Link]
- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithi
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps . Available at: [Link]
-
Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane . Available at: [Link]
-
What is the mechanism for the dehydration of tertiary alcohols? - Quora . Available at: [Link]
-
The Dehydration of a Hindered Tertiary Alcohol | Journal of the American Chemical Society . Available at: [Link]
-
Selectivity control in the reaction of allyl alcohol over zeolite Y - RSC Publishing . Available at: [Link]
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts . Available at: [Link]
-
Ch 5: Dehydration - University of Calgary . Available at: [Link]
-
Alkenes by Dehydration of Alcohols - Chemistry LibreTexts . Available at: [Link]
-
9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube . Available at: [Link]
-
Acid Catalyzed Dehydration of Alcohols to get Alkenes - YouTube . Available at: [Link]
-
Elimination Reactions of Alcohols - Master Organic Chemistry . Available at: [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Reactions of 2,3-Dimethyl-4-penten-2-ol
Welcome to the technical support center for improving the stereoselectivity of reactions with 2,3-dimethyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereocontrol in reactions involving this versatile tertiary allylic alcohol.[1]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My epoxidation of this compound with m-CPBA is resulting in a low diastereomeric ratio (dr). How can I improve the syn-selectivity?
Answer:
Low syn-selectivity in the epoxidation of this compound using a standard peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common issue. This often arises from the competition between the directing effect of the hydroxyl group and steric hindrance.[2][3] While the hydroxyl group can direct the oxidant to the syn-face through hydrogen bonding, the tertiary nature of the alcohol and the presence of two methyl groups can create significant steric congestion, allowing the peroxy acid to attack from the less hindered anti-face.[3][4]
Core Causality: The stereochemical outcome of this reaction is a delicate balance between electronic effects (hydrogen bonding) and steric effects.[5][6] For effective syn-direction, the transition state involving hydrogen bonding between the allylic alcohol and the peroxy acid must be favored.
Troubleshooting Protocol & Rationale:
-
Transition to a Metal-Catalyzed System: Vanadium-based catalysts, in conjunction with an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP), are highly effective for the syn-epoxidation of allylic alcohols.[4] The vanadium catalyst coordinates to the hydroxyl group, forming a rigid complex that delivers the oxidant to the same face of the double bond.[7]
-
Step-by-Step Protocol:
-
Dissolve this compound in a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of a vanadium source, such as vanadyl acetylacetonate [VO(acac)₂] (typically 1-5 mol%).
-
Cool the solution to 0 °C.
-
Slowly add a solution of TBHP in decane (e.g., 5.5 M solution) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium sulfite.
-
-
-
Solvent and Temperature Optimization: The choice of solvent can influence the extent of hydrogen bonding. In non-coordinating solvents, the intramolecular hydrogen bonding between the alcohol and the peroxy acid is more pronounced. Lowering the reaction temperature can also enhance selectivity by favoring the more ordered, directed transition state.[8]
-
Experimental Workflow Diagram:
Caption: Workflow for optimizing solvent and temperature.
-
Expected Outcomes:
| Method | Typical syn:anti Ratio | Key Considerations |
| m-CPBA in DCM at RT | ~1:1 to 3:1 | Simple, but often unselective for hindered substrates. |
| VO(acac)₂ / TBHP | >20:1 | Highly selective for syn-epoxidation.[4] |
Question 2: I am attempting a Sharpless Asymmetric Dihydroxylation on this compound, but the enantiomeric excess (ee) is poor. What factors could be contributing to this?
Answer:
The Sharpless Asymmetric Dihydroxylation is a powerful method for creating chiral diols.[9][10][11] However, achieving high enantioselectivity with a sterically hindered tertiary allylic alcohol like this compound can be challenging.
Potential Causes for Low Enantioselectivity:
-
Mismatch between Substrate and Ligand: The steric bulk around the alkene in your substrate may not fit optimally into the chiral pocket created by the standard phthalazine (PHAL) ligands in AD-mix-α or AD-mix-β.[12]
-
Secondary Catalytic Cycle: At low ligand concentrations, a non-asymmetric secondary reaction pathway can compete, lowering the overall ee.[10] This occurs if the osmate ester intermediate is re-oxidized before the product diol dissociates.
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst.
-
Reaction Conditions: Incorrect stoichiometry, pH, or temperature can negatively impact the catalyst's performance.
Troubleshooting and Optimization Strategies:
-
Ligand Screening: While AD-mix formulations are convenient, consider screening other cinchona alkaloid-derived ligands.[13] Ligands with different steric and electronic properties may provide a better match for your substrate.
-
Slow Addition of Alkene: Adding the alkene slowly to the AD-mix solution helps to maintain a low substrate concentration, which can suppress the non-selective secondary catalytic cycle.[12]
-
Use of a Co-solvent: The standard t-BuOH/water solvent system is generally effective. However, for some substrates, adding a co-solvent like methyl tert-butyl ether (MTBE) can improve solubility and selectivity.
-
Strict pH Control: The reaction is sensitive to pH and should be maintained around 10-11. The buffer system in the AD-mix is designed for this, but ensure no acidic impurities are introduced.
-
Protocol for Improved Asymmetric Dihydroxylation:
-
Prepare a solution of AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) in a 1:1 mixture of t-BuOH and water at room temperature.
-
Add methanesulfonamide (CH₃SO₂NH₂) as an additive, which can accelerate the hydrolysis of the osmate ester and improve turnover.
-
Cool the mixture to 0 °C.
-
Prepare a separate solution of this compound in t-BuOH.
-
Add the alkene solution to the vigorously stirred AD-mix solution via syringe pump over several hours.
-
Stir the reaction at 0-4 °C for 24 hours or until complete.
-
Quench the reaction with sodium sulfite and extract the product.
-
Analyze the enantiomeric excess using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
-
Logical Relationship Diagram:
Caption: Troubleshooting logic for low ee.
Frequently Asked Questions (FAQs)
Q1: What is "A-strain" and how does it influence reactions of this compound?
A1: "A-strain," or allylic strain, refers to the steric strain that arises in allylic systems. Specifically, A¹,³-strain is the steric interaction between a substituent on one end of a double bond (C3 in this case, the methyl group) and a substituent on the allylic carbon (C2, the hydroxyl and methyl groups). To minimize this strain, the molecule adopts a conformation where the smallest substituent on the allylic carbon is eclipsed with the double bond. This conformational preference can strongly influence the facial selectivity of an approaching reagent, directing it to the face opposite the larger groups.[4][7]
Q2: Can I protect the hydroxyl group to prevent it from interfering with a reaction at the double bond? Will this affect stereoselectivity?
A2: Yes, you can protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or a benzyl ether. However, protecting the hydroxyl group will significantly alter the stereochemical outcome of many reactions. By removing the hydroxyl group's ability to direct reagents through hydrogen bonding or metal coordination, the reaction will be governed primarily by steric factors.[7] For instance, in an epoxidation, protecting the alcohol will likely lead to attack from the least sterically hindered face, often resulting in the anti-diastereomer.
Q3: Are there methods to achieve anti-selective reactions on this substrate?
A3: Yes. To achieve anti-selectivity, you need to suppress the directing effect of the hydroxyl group and allow sterics to control the reaction. This can be accomplished by:
-
Protecting the hydroxyl group: As mentioned above, converting the alcohol to a bulky ether or silyl ether will block its directing ability and force reagents to approach from the opposite face.
-
Using non-coordinating reagents: Employing reagents that do not coordinate with the hydroxyl group will favor steric approach control. For epoxidation, an example would be using dimethyldioxirane (DMDO).
Q4: How does the stereocenter at C3 influence the stereoselectivity of reactions at the C4-C5 double bond?
A4: The existing stereocenter at C3 creates a chiral environment that can induce diastereoselectivity in reactions at the prochiral C4-C5 double bond. This is an example of substrate control.[6][14] The conformation of the molecule, influenced by allylic strain and other non-bonded interactions, will present two diastereotopic faces of the alkene to an incoming reagent. The reagent will preferentially attack the less sterically encumbered face, leading to the formation of one diastereomer over the other.[15] The magnitude of this induction depends on the specific reaction and the size of the groups attached to the C3 stereocenter.
References
-
Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024). Chemistry – A European Journal, 30(3). [Link]
-
Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. (n.d.). National Institutes of Health (NIH). [Link]
-
A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates: enhancement of reactivity and control of selectivity by the hydroxy group through metal-alcoholate bonding. (2003). The Journal of Organic Chemistry, 68(5), 1721-8. [Link]
-
Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2024). Chemistry – A European Journal, 30(3). [Link]
-
Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. (n.d.). National Institutes of Health (NIH). [Link]
-
2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (2012). ResearchGate. [Link]
-
Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. (n.d.). National Institutes of Health (NIH). [Link]
-
Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. (n.d.). ACS Publications. [Link]
-
Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). National Institutes of Health (NIH). [Link]
-
Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. [Link]
-
Epoxidation of allylic alcohols. (n.d.). Wikipedia. [Link]
-
Asymmetric Induction. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. (2024). ACS Publications. [Link]
-
Diastereomeric transition states and stereoselectivity. (n.d.). ResearchGate. [Link]
-
Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022). YouTube. [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central. [Link]
-
Asymmetric Dihydroxylation of Alkenes. (2025). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates: enhancement of reactivity and control of selectivity by the hydroxy group through metal-alcoholate bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assymetric Induction [www2.chemistry.msu.edu]
Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up stage of Grignard reactions that yield tertiary alcohols. The formation of a tertiary alcohol via the reaction of a Grignard reagent with a ketone or an ester is a cornerstone of organic synthesis.[1][2][3] However, the success of this powerful C-C bond-forming reaction hinges on a meticulous and well-understood work-up procedure. This resource provides in-depth, experience-driven answers to common challenges, ensuring the integrity and yield of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the work-up of your Grignard reaction.
Question 1: After quenching my reaction, I have a thick, un-stirrable precipitate. What is happening and how can I resolve it?
Answer:
This is a very common issue and is almost always due to the precipitation of magnesium salts. The initial product of a Grignard reaction is a magnesium alkoxide.[2][4] When you quench the reaction, you are both protonating this alkoxide to form your tertiary alcohol and neutralizing any excess Grignard reagent.[2] This process generates insoluble magnesium hydroxides and halides (e.g., Mg(OH)Br).
Causality: The formation of these inorganic salts is an unavoidable consequence of the reaction. Their insolubility in common organic solvents like diethyl ether or THF leads to the formation of a thick slurry or solid mass, which can physically trap your desired product, significantly lowering your isolated yield.
Solutions:
-
Standard Approach - Acidic Work-up: The most common solution is to add a dilute aqueous acid, such as 1 M HCl or 1 M H₂SO₄, during the quench.[5] The acid will react with the basic magnesium salts to form water-soluble MgCl₂ or MgSO₄, resulting in a biphasic mixture with two clear, easily separable layers.
-
Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exotherm of quenching any unreacted Grignard reagent.[2]
-
Slowly add the dilute acid dropwise with vigorous stirring.
-
Continue adding acid until all the solids have dissolved and you have two distinct layers.
-
Proceed with standard liquid-liquid extraction.
-
-
-
Alternative for Acid-Sensitive Products - Saturated Ammonium Chloride: If your tertiary alcohol is sensitive to strong acid (e.g., prone to elimination), a milder quenching agent is required. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the reagent of choice.[2] NH₄Cl is a weak acid, capable of protonating the alkoxide and quenching the Grignard reagent without creating a strongly acidic environment.[2]
-
Note: While safer for the product, NH₄Cl may not be as effective at dissolving the magnesium salts as a strong acid. You may still have some solids, which can be removed by filtration through a pad of Celite after the initial quench and before extraction.
-
Question 2: My final product is a mixture of my desired tertiary alcohol and a significant amount of an alkene. What caused this side reaction?
Answer:
The presence of an alkene is a classic sign of acid-catalyzed dehydration (elimination) of your tertiary alcohol product. Tertiary alcohols are particularly susceptible to this side reaction, especially under harsh acidic conditions and/or with heating.
Causality: The mechanism involves the protonation of the alcohol's hydroxyl group by a strong acid, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation, which can then be deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene.
Solutions:
-
Avoid Strong Acids: As mentioned in the previous point, use saturated aqueous NH₄Cl for the work-up instead of strong acids like HCl or H₂SO₄.[2]
-
Temperature Control: Perform the entire work-up procedure at low temperatures (0 °C or below). Avoid any heating steps until the acidic components have been completely removed.
-
Minimize Contact Time: Do not let your product sit in an acidic aqueous layer for an extended period. Separate the layers promptly after the extraction.
-
Neutralizing Wash: After an acidic work-up, it is good practice to wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid before the final brine wash and drying step.[1]
Question 3: My NMR spectrum shows unreacted ketone/ester starting material, even though I used excess Grignard reagent. Why?
Answer:
There are several potential reasons for incomplete conversion, many of which relate to the Grignard reagent itself.
Causality & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air.[4][6] Any protic source, such as water in your solvent or on your glassware, will rapidly quench the Grignard reagent, converting it to an alkane and rendering it inactive.[4]
-
Inaccurate Grignard Concentration: If you prepared the Grignard reagent yourself, its concentration may be lower than theoretically calculated.
-
Solution: Titrate a small aliquot of your Grignard reagent before use to determine its exact molarity.[4] This allows for the precise addition of the required equivalents.
-
-
Enolization of the Ketone: If your ketone is sterically hindered and/or your Grignard reagent is particularly bulky, the Grignard can act as a base rather than a nucleophile.[9] It will deprotonate the α-carbon of the ketone to form an enolate. This enolate will then be protonated during the work-up, regenerating the starting ketone.[9]
-
Mitigation: This is a more challenging issue to solve post-reaction. In future experiments, consider using a less hindered Grignard reagent if possible, or run the reaction at a lower temperature to favor nucleophilic addition over deprotonation.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each step in a standard Grignard work-up?
A1: A standard work-up procedure is a multi-step process designed to isolate the pure tertiary alcohol from the complex reaction mixture.
| Step | Reagent/Process | Purpose |
| 1. Quenching | Saturated aq. NH₄Cl or dilute HCl | Protonates the magnesium alkoxide to the alcohol; neutralizes excess Grignard reagent.[2] |
| 2. Extraction | Immiscible Organic Solvent (e.g., Ether, EtOAc) | Separates the desired organic product from the aqueous layer containing inorganic salts.[1] |
| 3. Washing | Saturated aq. NaHCO₃ (optional) | Neutralizes any remaining acid from an acidic work-up.[1] |
| 4. Brine Wash | Saturated aq. NaCl | Removes the bulk of dissolved water from the organic layer and helps break up emulsions.[2] |
| 5. Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removes trace amounts of water from the organic solution.[2] |
| 6. Filtration | Gravity or vacuum filtration | Removes the solid drying agent. |
| 7. Concentration | Rotary Evaporation | Removes the volatile organic solvent to yield the crude product.[1] |
Q2: Can I use water to quench my Grignard reaction?
A2: While water will protonate the alkoxide and destroy excess Grignard reagent, it is generally not recommended as the sole quenching agent. The reaction of a Grignard reagent with water is extremely exothermic and can be violent, especially on a large scale.[2] Furthermore, water will produce magnesium hydroxide, which is highly insoluble and will lead to the precipitation issues discussed in the troubleshooting section. Using a saturated solution of ammonium chloride is a much safer and more effective method.[2]
Q3: My reaction involves an ester, which requires two equivalents of Grignard reagent. Does this change the work-up?
A3: The work-up procedure itself does not change. However, the reaction with an ester consumes two equivalents of the Grignard reagent for every one equivalent of ester.[10][11] The first equivalent adds to the ester, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent.[10][12] This means you will have a larger quantity of magnesium salts to deal with during the work-up relative to the amount of starting material. Be prepared to use a sufficient volume of your quenching solution to handle the increased amount of byproducts.
Visualizing the Work-up Decision Process
The choice of quenching agent is the most critical decision in the work-up procedure. This diagram illustrates the logical flow for making that choice.
Caption: Decision workflow for selecting a Grignard quench reagent.
Experimental Protocol: Standard Work-up using NH₄Cl
This protocol outlines a standard work-up for a Grignard reaction that has produced an acid-sensitive tertiary alcohol.
Materials:
-
Completed Grignard reaction mixture in an appropriate flask.
-
Ice-water bath.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Separatory funnel.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Erlenmeyer flask for drying.
-
Filtration apparatus (funnel, filter paper).
-
Rotary evaporator.
Procedure:
-
Cooling: Once TLC or another monitoring technique confirms the consumption of the starting material, place the reaction flask into an ice-water bath and cool the mixture to 0 °C.[2]
-
Quenching: With vigorous stirring, slowly add the saturated aqueous NH₄Cl solution dropwise via an addition funnel or pipette.[2] The addition is exothermic; maintain a slow addition rate to keep the internal temperature below 20 °C.
-
Dissolution/Filtration: Continue stirring for 15-20 minutes at room temperature. If a significant amount of solid magnesium salt remains, filter the entire mixture through a pad of Celite, washing the filter cake with the extraction solvent.
-
Extraction: Transfer the filtrate (or the entire mixture if no filtration was needed) to a separatory funnel. Add a portion of the extraction solvent, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer.
-
Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize product recovery.[2] Combine all organic extracts in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[2] The brine wash helps to remove dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ portion-wise until the drying agent no longer clumps together.[2]
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[1] Further purification can be achieved by column chromatography, distillation, or recrystallization as appropriate.
References
- BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- BenchChem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Wikipedia. (n.d.). Grignard reagent.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? r/OrganicChemistry.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. leah4sci.com [leah4sci.com]
Identifying and removing impurities from 2,3-Dimethyl-4-penten-2-ol
Welcome to the technical support resource for 2,3-Dimethyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities from this versatile tertiary allylic alcohol. The following sections offer a combination of frequently asked questions, in-depth troubleshooting workflows, and validated experimental protocols to ensure the highest purity of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial or synthesized this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. Common synthesis methods include the Grignard reaction or acid-catalyzed hydration of a diene[1]. Consequently, impurities typically fall into these categories:
-
Unreacted Starting Materials: Such as the precursor ketone or diene (e.g., 2,3-dimethyl-1,3-pentadiene)[1].
-
Isomeric Byproducts: Positional isomers, like 2,4-dimethyl-4-penten-2-ol, or isomers resulting from double-bond migration under acidic or thermal stress.
-
Solvent Residues: Volatile organic solvents from synthesis and workup (e.g., diethyl ether, THF, hexanes) are common[2][3].
-
Water: Residual water from aqueous workup steps.
-
Degradation Products: As a tertiary allylic alcohol, it can be susceptible to acid-catalyzed dehydration, leading to the formation of dienes, or slow oxidation over time if not stored properly[4][5].
Q2: My sample of this compound has a slight yellow tint. Is this a sign of significant impurity?
A colorless to pale yellow appearance is not uncommon for this and similar compounds[6]. While a perfectly pure sample should be colorless, a slight yellow tint often indicates the presence of minor, highly conjugated byproducts or degradation products formed during synthesis or storage. These are often at very low concentrations. However, a significant color change (e.g., to dark yellow or brown) warrants a thorough purity analysis, as it may indicate more substantial degradation or polymerization.
Q3: How can I quickly assess the purity of my this compound sample before use?
For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is an effective first-pass technique[7]. Using a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) on a silica plate will quickly reveal the presence of multiple components. A single, well-defined spot is indicative of high purity. For a more quantitative and definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's volatility and the commonality of volatile impurities[2].
Q4: What are the best practices for storing this compound to prevent degradation?
To maintain the integrity of this compound, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark, and well-ventilated area away from heat, sparks, or open flames, as it is a flammable liquid[8][9][10]. Avoid contact with strong acids, which can catalyze dehydration and rearrangement reactions, and strong oxidizing agents.
Troubleshooting Guide: Impurity Identification
This section provides a systematic approach to identifying specific impurities using common analytical techniques.
Problem: My ¹H NMR spectrum shows unexpected signals in the vinyl region (5.0-6.5 ppm).
-
Probable Cause: This strongly suggests the presence of isomeric impurities or dienes. This compound itself has characteristic vinyl proton signals[11]. Additional complex multiplets in this region often point to byproducts from side reactions during synthesis.
-
Recommended Analytical Workflow:
-
High-Resolution ¹H NMR: Acquire a high-field spectrum to resolve the coupling patterns of the impurity signals. This can help differentiate between terminal and internal double bonds.
-
GC-MS Analysis: This is the most crucial step. The gas chromatogram will separate the different isomers, and the mass spectrum for each peak will confirm if they share the same molecular weight (114.19 g/mol ) as your target compound[12][13]. Fragmentation patterns can help identify the specific isomeric structure.
-
Compare to Known Isomers: If possible, obtain reference spectra for suspected isomers like 2,4-dimethyl-4-penten-2-ol to confirm their presence[10].
-
Problem: The Gas Chromatogram (GC) of my sample shows a significant peak at a shorter retention time than the main product.
-
Probable Cause: Peaks with shorter retention times on a standard non-polar GC column are typically more volatile (lower boiling point) than the main compound. This could be a residual solvent (e.g., diethyl ether, pentane, acetone) or a lower molecular weight starting material.
-
Recommended Analytical Workflow:
-
Mass Spectrometry (MS) Identification: The mass spectrum of the early-eluting peak is the most direct way to identify it. Compare the obtained spectrum to a library (e.g., NIST) to identify common laboratory solvents[13].
-
Headspace GC: If you suspect highly volatile solvents, a headspace GC analysis can provide more accurate quantification.
-
Check Synthesis Records: Review the synthetic procedure to identify all solvents and low-boiling-point reagents used.
-
Visualized Workflow: From Impure Sample to Verified Product
The following diagram outlines the logical workflow for the purification and analysis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. tga.gov.au [tga.gov.au]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,4-Dimethyl-4-penten-2-ol | C7H14O | CID 140605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sltchemicals.com [sltchemicals.com]
- 12. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Analytical Methodologies for the Validation of 2,3-Dimethyl-4-penten-2-ol Synthesis
For researchers, scientists, and professionals in drug development and organic synthesis, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity. The synthesis of 2,3-Dimethyl-4-penten-2-ol, a versatile tertiary allylic alcohol, often achieved through a Grignard reaction, necessitates a robust analytical framework to confirm its identity, purity, and yield. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide your selection of the most appropriate validation strategy.
The Synthetic Pathway and the Analytical Imperative
The synthesis of this compound is commonly accomplished via the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to acetone, or alternatively, by reacting isopropylmagnesium bromide with methyl vinyl ketone. While elegant in principle, the Grignard reaction is sensitive to reaction conditions and can lead to a variety of byproducts.[1][2] Potential impurities may include unreacted starting materials, coupling products from the Grignard reagent, and isomers formed through rearrangement.[3] Therefore, a rigorous analytical validation is not merely a procedural step but a critical component of ensuring the reliability of subsequent research or development activities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the validation of this compound synthesis.[4][5] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale Behind the GC-MS Approach
The choice of GC-MS is underpinned by its high sensitivity, selectivity, and the wealth of structural information it provides. For a relatively small and volatile molecule like this compound, GC allows for efficient separation from potential impurities based on differences in boiling points and polarity. The subsequent analysis by mass spectrometry provides a unique fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint for confident identification.[6] However, it is noteworthy that the molecular ion of tertiary alcohols can be weak or absent in the mass spectrum due to facile fragmentation.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or diethyl ether, and dilute to the mark.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely available GC system with precise temperature and pressure control. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column | A non-polar column separates compounds primarily based on their boiling points, which is ideal for resolving the target analyte from potential non-polar byproducts. The specified dimensions offer a good balance of resolution and analysis time. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) | Split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte and any impurities without causing thermal degradation. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Oven Program | Initial temp: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points, ensuring that both volatile starting materials and the less volatile product are well-resolved. |
| MS System | Agilent 5977B or equivalent single quadrupole mass spectrometer | A reliable and sensitive mass spectrometer for routine analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | EI is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. |
| Source Temp. | 230 °C | Prevents condensation of the analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains a stable electric field for mass filtering. |
| Mass Range | m/z 35-350 | A wide mass range ensures that all relevant fragment ions are detected. |
| Data Acquisition | Full Scan Mode | Acquiring a full scan allows for the identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST). |
Data Interpretation and Validation
The primary peak in the total ion chromatogram (TIC) should correspond to this compound. Confirmation is achieved by comparing the retention time with that of a pure standard and by matching the experimental mass spectrum with a reference spectrum from a database like the NIST Mass Spectral Library.[6] The mass spectrum of this compound is characterized by a molecular ion (m/z 114) that may be of low abundance, and prominent fragment ions corresponding to the loss of a methyl group (m/z 99) and a water molecule (m/z 96). The purity of the synthesized product can be estimated by the relative area percentage of the main peak in the TIC.
Alternative and Complementary Analytical Techniques
While GC-MS is a powerful tool, a comprehensive validation strategy often involves the use of orthogonal techniques to provide a more complete picture of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[4][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive confirmation of the target structure.
Key NMR Features for this compound:
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons with distinct coupling patterns, a singlet for the two equivalent methyl groups attached to the carbon bearing the hydroxyl group, a doublet for the methyl group adjacent to the vinyl group, a multiplet for the methine proton, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will display unique signals for each of the seven carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the hydroxyl group.
NMR is particularly valuable for identifying isomeric impurities that may have similar fragmentation patterns in GC-MS.
High-Performance Liquid Chromatography (HPLC): For Less Volatile Analogs and Derivatized Compounds
For volatile compounds like this compound, HPLC is generally not the primary method of choice due to the analyte's volatility.[8] However, it can be a valuable technique under certain circumstances:
-
Analysis of Non-volatile Impurities: If the synthesis is suspected to produce non-volatile byproducts, HPLC can be used to detect and quantify them.
-
Derivatization: The alcohol can be derivatized with a UV-active chromophore, allowing for sensitive detection by a UV-Vis detector. This can be particularly useful for quantitative analysis.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific goals of the validation, available instrumentation, and the nature of the expected impurities.
| Feature | GC-MS | NMR Spectroscopy | HPLC |
| Primary Application | Separation and identification of volatile and semi-volatile compounds | Unambiguous structural elucidation and purity determination | Separation and quantification of non-volatile or thermally labile compounds |
| Sensitivity | High (ng to pg level) | Moderate to low (µg to mg level) | High (with appropriate detector, e.g., UV-Vis, MS) |
| Selectivity | High (based on retention time and mass spectrum) | Very high (based on unique chemical shifts and coupling constants) | High (based on retention time and detector response) |
| Quantitative Analysis | Excellent (with proper calibration) | Good (qNMR), but can be complex | Excellent (with proper calibration) |
| Sample Throughput | High | Low to moderate | High |
| Cost | Moderate to high | High | Moderate |
| Strengths | Excellent for identifying unknown impurities, high sensitivity.[9] | Provides definitive structural information, non-destructive.[7] | Versatile for a wide range of compounds, excellent for quantitative analysis.[10] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, can be complex for mixture analysis.[4] | Not ideal for highly volatile compounds without derivatization. |
Workflow for the Validation of this compound Synthesis
Caption: A logical workflow for the synthesis and analytical validation of this compound.
Conclusion: An Integrated Approach for Confident Validation
References
- Couchman, L., et al. (2015). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure. Clinical Biochemistry, 48(12), 789-793.
- Pereira, V., et al. (2018). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 23(10), 2469.
- Khan, M. S., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8958760.
- Šturdík, E., et al. (2014). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. International Journal of Engineering Research, 3(5), 329-333.
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved from [Link]
- Nuñez-Gomez, D., et al. (2020).
-
ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
-
News-Medical.Net. (2022). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
- Da Porto, C., et al. (2014). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Planta Medica, 80(11), 933-939.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- Abignente, E., et al. (1987). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Il Farmaco; edizione scientifica, 42(8), 571-580.
-
Testbook. (2025). Reaction between acetone and methylmagnesium chloride follow. Retrieved from [Link]
- Kaviani, S., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
-
Brainly. (2023). A Grignard reaction of n-butylmagnesium bromide with acetone would produce. Retrieved from [Link]
- Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7794.
-
Doc Brown's Chemistry. (n.d.). C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,3-dimethylpentane 1-H nmr. Retrieved from [Link]
- Google Patents. (2013). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
- Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- Al-Bayati, Y. K., & Ali, A. H. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Egyptian Journal of Chemistry, 64(1), 323-331.
- Whitmore, F. C., & Church, J. M. (1949). Preparation of anhydrous methyl vinyl ketone and methyl isopropenyl ketone. Journal of the American Chemical Society, 71(3), 1119.
Sources
- 1. Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. This compound [webbook.nist.gov]
- 7. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Complexities of Tertiary Allylic Alcohol Analysis: A Case Study in the Absence of Definitive Spectral Data
A comprehensive guide to the ¹H NMR spectral interpretation of 2,3-Dimethyl-4-penten-2-ol and a comparative analysis with its derivatives remains an unmet challenge due to the conspicuous absence of publicly available, experimentally verified ¹H NMR data for this specific molecule and its related compounds. While the principles of Nuclear Magnetic Resonance (NMR) spectroscopy provide a robust framework for predicting the spectral features of organic molecules, a definitive, data-driven comparison guide necessitates access to high-resolution experimental spectra. This guide, therefore, pivots to a discussion of the expected ¹H NMR characteristics of this compound based on established chemical shift theory and spin-spin coupling patterns, while highlighting the critical need for empirical data for unambiguous structural elucidation and comparative studies.
The Predicted ¹H NMR Landscape of this compound: A Theoretical Interpretation
Based on its molecular structure, the ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to its unique proton environments. The interpretation of these signals is rooted in the fundamental principles of chemical shielding, electronegativity, and through-bond scalar coupling.
Molecular Structure and Expected Proton Environments:
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dimethyl-4-penten-2-ol
For researchers and professionals in drug development and chemical analysis, a precise understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, and the interpretation of fragmentation patterns is a critical skill. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol. By comparing its fragmentation behavior to a constitutional isomer, 2,4-dimethyl-4-penten-2-ol, and its saturated analog, 2,3-dimethyl-2-pentanol, we will elucidate the structural nuances that dictate the fragmentation pathways.
The Unique Structural Landscape of this compound
This compound is a fascinating molecule for mass spectrometric analysis due to the interplay of three key structural features: a tertiary alcohol, a double bond, and methyl substitutions. These elements create a unique electronic environment that influences which bonds are likely to cleave upon electron ionization. The tertiary nature of the alcohol suggests that the molecular ion peak (M+) is likely to be of low abundance or absent, as is common for tertiary alcohols which tend to fragment readily.[1][2] The presence of the double bond introduces the possibility of allylic cleavage, which can lead to the formation of stable resonance-stabilized cations.
Primary Fragmentation Pathways of this compound
The mass spectrum of this compound is characterized by several key fragments that provide a roadmap to its structure. The most prominent fragmentation pathways are alpha-cleavage and dehydration, which are typical for alcohols.[3]
Alpha-Cleavage: A Tale of Two Methyl Groups
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3] In this compound, the loss of a methyl group (CH₃•) via alpha-cleavage is a highly favored process. This results in a resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 99. The stability of this fragment contributes significantly to its abundance in the spectrum.
Dehydration: The Loss of Water
Another characteristic fragmentation for alcohols is the elimination of a water molecule (H₂O), a process known as dehydration.[1] This results in a fragment ion with a mass 18 units less than the molecular ion. For this compound (molecular weight: 114.19 g/mol ), this would correspond to a peak at m/z 96.[4]
Caption: Primary fragmentation pathways for this compound.
A Comparative Analysis: The Devil is in the Details
To truly appreciate the unique fragmentation pattern of this compound, a comparison with its structural relatives is essential. We will examine a constitutional isomer, 2,4-dimethyl-4-penten-2-ol, and its saturated counterpart, 2,3-dimethyl-2-pentanol.
| Fragment (m/z) | This compound | 2,4-Dimethyl-4-penten-2-ol | 2,3-Dimethyl-2-pentanol | Proposed Fragmentation |
| 116 | - | - | Trace | Molecular Ion (Saturated) |
| 114 | Trace | Trace | - | Molecular Ion (Unsaturated) |
| 99 | Major | Major | Major | [M-CH₃]⁺ (α-cleavage) |
| 98 | - | - | Minor | [M-H₂O]⁺ (Dehydration of Saturated) |
| 96 | Present | Present | - | [M-H₂O]⁺ (Dehydration of Unsaturated) |
| 81 | Minor | Minor | Major | [M-H₂O-CH₃]⁺ (Saturated) |
| 73 | Present | - | Major | [M-C₃H₅]⁺ (Loss of allyl group) / [M-C₃H₇]⁺ |
| 59 | Present | Major | Major | [C₃H₇O]⁺ (α-cleavage) |
| 43 | Base Peak | Base Peak | Base Peak | [C₃H₇]⁺ (Isopropyl cation) |
Data compiled from the NIST Mass Spectrometry Data Center.[5][6][7]
Isomeric Comparison: this compound vs. 2,4-Dimethyl-4-penten-2-ol
While both isomers are tertiary allylic alcohols and exhibit some similar fragments, such as the loss of a methyl group (m/z 99) and a base peak at m/z 43, there are subtle but significant differences. The position of the methyl group at C3 in this compound appears to facilitate the loss of an allyl radical (C₃H₅•), leading to a notable peak at m/z 73. This peak is less prominent in the spectrum of 2,4-dimethyl-4-penten-2-ol, where the methyl groups are at C2 and C4. Instead, the spectrum of 2,4-dimethyl-4-penten-2-ol shows a more significant peak at m/z 59, corresponding to the [C₃H₇O]⁺ ion formed via alpha-cleavage.
Saturated vs. Unsaturated: The Impact of the Double Bond
Comparing this compound with its saturated analog, 2,3-dimethyl-2-pentanol, highlights the influence of the double bond. The molecular ion of the saturated alcohol is at m/z 116, and its dehydration product is at m/z 98.[5] In contrast, the unsaturated alcohol has a molecular ion at m/z 114 and a dehydration peak at m/z 96. A key differentiator is the prominent peak at m/z 81 in the saturated alcohol's spectrum, which arises from the sequential loss of water and a methyl group.[5] This fragment is not observed in the unsaturated compound. The presence of the double bond in this compound opens up fragmentation pathways involving the π-system, which are absent in the saturated analog.
Experimental Protocol for Mass Spectrometry Analysis
To obtain high-quality mass spectra for these compounds, the following gas chromatography-mass spectrometry (GC-MS) parameters are recommended:
Gas Chromatography (GC)
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
This protocol ensures good chromatographic separation of the analytes and provides sufficient energy for characteristic fragmentation while minimizing thermal degradation.
Conclusion
The mass spectrometry fragmentation of this compound is a rich tapestry woven from the threads of its functional groups and substitution patterns. The interplay between the tertiary alcohol, the double bond, and the methyl groups leads to a unique fragmentation fingerprint. By comparing its spectrum with those of a constitutional isomer and a saturated analog, we can confidently assign structures to the major fragment ions and understand the underlying principles governing their formation. This detailed analysis serves as a valuable reference for researchers and scientists, enabling more accurate and efficient structural elucidation of related compounds.
References
-
NIST Mass Spectrometry Data Center. 2-Pentanol, 2,3-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
GCMS Section 6.10 - Whitman People. (n.d.). Retrieved January 12, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. 2,4-Dimethyl-4-penten-2-ol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
NIST Mass Spectrometry Data Center. This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. 2-Pentanol, 2,4-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethyl-2-pentanol. Retrieved January 12, 2026, from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]
Sources
- 1. 3-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 2. 2-Pentanol, 4,4-dimethyl- [webbook.nist.gov]
- 3. 2,3-Dimethyl-2-pentanol | C7H16O | CID 21019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-2-pentanol | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentanol, 2,3-dimethyl- [webbook.nist.gov]
- 6. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of 2,3-Dimethyl-4-penten-2-ol and Other Allylic Alcohols
This guide provides an in-depth technical comparison of the reactivity of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol, with other representative allylic alcohols. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate reaction pathways and efficiencies, supported by experimental data and detailed protocols.
Introduction: The Significance of Allylic Alcohol Reactivity
Allylic alcohols are pivotal intermediates in organic synthesis, offering a versatile platform for the introduction of functionality and the construction of complex molecular architectures. Their reactivity is dominated by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond. This guide focuses on this compound, a sterically hindered tertiary allylic alcohol, and contrasts its chemical behavior with that of primary, secondary, and other tertiary analogues to elucidate the principles governing their reactivity.[1]
Structural Considerations: The Basis of Differential Reactivity
The reactivity of an allylic alcohol is profoundly influenced by its substitution pattern. Key factors include:
-
Steric Hindrance: The substitution around the alcohol-bearing carbon and the double bond can impede the approach of reagents.[2][3] this compound, with two methyl groups on the carbinol carbon and another on the double bond, presents significant steric bulk.
-
Electronic Effects: Alkyl groups are electron-donating, which can increase the electron density of the double bond, making it more susceptible to electrophilic attack.[4][5][6] This increased electron density can also stabilize carbocation intermediates that may form during certain reactions.
-
Substitution of the Carbinol Carbon: Whether the alcohol is primary, secondary, or tertiary dictates the types of reactions it can undergo and the products it will form. For instance, tertiary alcohols lack an alpha-hydrogen and are thus resistant to direct oxidation to ketones or aldehydes.[7]
For the purpose of this guide, we will compare the reactivity of This compound (tertiary) with:
-
Allyl alcohol (primary)
-
But-3-en-2-ol (secondary)
-
Linalool (another tertiary allylic alcohol with a different substitution pattern)
Comparative Reactivity in Key Transformations
Oxidation Reactions
The oxidation of allylic alcohols is a fundamental transformation. However, the outcome is highly dependent on the substrate's structure and the oxidizing agent employed.
While primary and secondary alcohols are readily oxidized by pyridinium chlorochromate (PCC) to aldehydes and ketones, respectively, tertiary allylic alcohols like this compound undergo a unique oxidative rearrangement known as the Babler-Dauben oxidation.[8][9] This reaction proceeds through a[6]-sigmatropic rearrangement of the intermediate chromate ester, leading to a transposed α,β-unsaturated ketone.[8][10]
Comparative Experimental Data: Oxidation of Allylic Alcohols
| Allylic Alcohol | Class | Oxidizing Agent | Product(s) | Typical Yield | Reference |
| This compound | Tertiary | PCC | 2,3-Dimethyl-3-penten-2-one | >75% | [8] |
| Allyl alcohol | Primary | PCC | Acrolein | High | [11][12] |
| But-3-en-2-ol | Secondary | PCC | But-3-en-2-one | High | [13] |
| Linalool | Tertiary | PCC | Citral (via rearrangement and oxidation) | Moderate |
Experimental Protocol: Babler-Dauben Oxidation of this compound
-
To a stirred solution of this compound (1.0 eq.) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2,3-dimethyl-3-penten-2-one.
The Sharpless epoxidation is a highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[14][15] However, it is generally not effective for tertiary allylic alcohols due to steric hindrance around the double bond and the hydroxyl group, which prevents the formation of the necessary titanium-alkoxide complex.[16] This represents a significant point of divergence in reactivity.
Acid-Catalyzed Rearrangements
In the presence of acid, allylic alcohols can undergo a variety of rearrangements, typically proceeding through a stabilized allylic carbocation.[17][18] Tertiary allylic alcohols, like this compound, readily form a stable tertiary allylic carbocation upon protonation of the hydroxyl group and subsequent loss of water. This carbocation can then be attacked by a nucleophile or undergo further rearrangement.
A common rearrangement for tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which yields α,β-unsaturated ketones or aldehydes.[19][20] While not a direct analogue, the principles of carbocation formation and subsequent rearrangement are relevant to tertiary allylic alcohols in acidic media. For instance, this compound, under acidic conditions, could potentially rearrange to form a more stable conjugated diene or be trapped by a nucleophile at a different position.
In comparison, primary and secondary allylic alcohols are less prone to forming stable carbocations and may undergo SN2' reactions or other pathways that do not involve a discrete carbocation intermediate.
Comparative Reactivity in Acid-Catalyzed Reactions
| Allylic Alcohol | Class | Reaction with Acid | Expected Product(s) | Mechanistic Pathway |
| This compound | Tertiary | H₃O⁺ | Rearranged dienes, substitution products | SN1 via stable tertiary allylic carbocation |
| Allyl alcohol | Primary | H₃O⁺ | Slower reaction, potential for SN2' | Less favorable carbocation formation |
| But-3-en-2-ol | Secondary | H₃O⁺ | Mixture of rearranged and direct substitution products | SN1/SN2' competition |
| Linalool | Tertiary | H₃O⁺ | Cyclization products (e.g., terpineol), rearranged dienes | SN1 via stable tertiary allylic carbocation |
Etherification Reactions
The formation of ethers from allylic alcohols can proceed through various mechanisms. Under acidic conditions, the reaction likely involves the formation of an allylic carbocation, which is then trapped by another alcohol molecule. Given the high stability of the tertiary allylic carbocation formed from this compound, it is expected to undergo acid-catalyzed etherification more readily than primary or secondary allylic alcohols.
However, the steric hindrance around the hydroxyl group of this compound could slow down the rate of nucleophilic attack by another alcohol. In contrast, less sterically hindered primary and secondary allylic alcohols might undergo etherification more efficiently under conditions that favor SN2 or SN2' pathways, such as the Williamson ether synthesis.
Conclusion
The reactivity of this compound is characteristic of a sterically hindered tertiary allylic alcohol. Its propensity to undergo rearrangement reactions like the Babler-Dauben oxidation and its resistance to reactions like the Sharpless epoxidation stand in stark contrast to the behavior of primary and secondary allylic alcohols. The formation of a stable tertiary allylic carbocation in acidic media dominates its rearrangement and substitution chemistry. Understanding these structure-reactivity relationships is crucial for designing synthetic strategies that leverage the unique chemical properties of different classes of allylic alcohols.
References
-
Alkene Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Why do alkyl groups increase the stability of alkenes? (2022, March 5). Quora. Retrieved January 12, 2026, from [Link]
-
What factors influence the reactivity of different alkenes? (n.d.). TutorChase. Retrieved January 12, 2026, from [Link]
-
Alkene Structure and Reactivity (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 12, 2026, from [Link]
- Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1–300.
-
Meyer–Schuster rearrangement. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Edens, M., Boerner, D., Chase, C. R., Nass, D., & Schiavelli, M. D. (1977). Mechanism of the Meyer-Schuster rearrangement. The Journal of Organic Chemistry, 42(21), 3403–3408.
-
Sharpless epoxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Reactions of Alcohols. (2024, April 3). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Kinetic resolution of representative allylic alcohols and an example... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Alkenes: Structure and Reactivity. (2024, August 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Edens, M., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. INIS-IAEA.
-
What is effect of steric hinderance on acidity of alcohols? (2023, February 22). Quora. Retrieved January 12, 2026, from [Link]
-
The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. (2020, July 18). YouTube. Retrieved January 12, 2026, from [Link]
-
Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved January 12, 2026, from [Link]
-
Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014, March 26). Chemical Communications. Retrieved January 12, 2026, from [Link]
-
Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Babler oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Babler-Dauben Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Thermodynamic–Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. (2022, March 25). Organometallics. Retrieved January 12, 2026, from [Link]
-
Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... (n.d.). Study Prep in Pearson+. Retrieved January 12, 2026, from [Link]
-
Sharpless Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (2022, July 14). ResearchGate. Retrieved January 12, 2026, from [Link]
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2012). Tikrit Journal of Pure Science, 17(4).
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
Expanding the scope of the Babler-Daubin oxidation: 1,3-oxidative transposition of secondary allylic alcohols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Babler-Dauben Oxidation. (2021, July 31). YouTube. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
On rearrangements by cyclialkylations of arylpentanols to 2,3-dihydro-1H-indene derivatives. Part 2. An unexpected rearrangement by the acid-catalyzed cyclialkylation of 2,4-dimethyl-2-phenylpentan-3-ol under formation of trans-2,3-dihydro-1,1,2,3-. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026, January 6). JACS Au. Retrieved January 12, 2026, from [Link]
-
Two-Phase Synthesis of (−)-Taxuyunnanine D. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? (2019, November 19). Quora. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. study.com [study.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkene Reactivity [www2.chemistry.msu.edu]
- 5. quora.com [quora.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Babler oxidation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2,3-Dimethyl-4-penten-2-ol Versus Other Tertiary Alcohols
Introduction
Tertiary alcohols are foundational building blocks in organic synthesis, prized for their steric presence and their capacity to generate stable carbocation intermediates. Within this class, the specific architecture of the molecule dictates its reactivity and, consequently, its synthetic utility. This guide provides an in-depth comparison of 2,3-dimethyl-4-penten-2-ol, a tertiary allylic alcohol, with other tertiary alcohols, including saturated, propargylic, and homoallylic variants. By examining their divergent reactivity in key transformations, we aim to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to strategically select the optimal tertiary alcohol scaffold for a given synthetic challenge.
This compound (CAS 19781-52-3) is characterized by a unique structural combination: a tertiary alcohol functionality, an adjacent quaternary carbon center, and a terminal vinyl group.[1][2][3][4] This arrangement creates a sterically hindered environment and predisposes the molecule to specific reaction pathways, primarily those involving resonance-stabilized allylic carbocations. This guide will dissect these pathways, contrasting them with the distinct transformations available to other tertiary alcohols, thereby illuminating the causal relationships between structure and synthetic application.
Pillar 1: Carbocation-Mediated Reactions - The Central Hub of Tertiary Alcohol Reactivity
The facile formation of a carbocation upon protonation and loss of water is the hallmark of tertiary alcohol chemistry.[5] However, the fate of this intermediate is profoundly influenced by the presence of neighboring functional groups.
The Case of this compound: Resonance-Stabilized Allylic Cations
Under acidic conditions, this compound generates a tertiary allylic carbocation. This intermediate is not static; it is a resonance hybrid, delocalizing the positive charge across two carbon atoms.[6] This delocalization not only enhances the stability of the cation but also provides two potential sites for nucleophilic attack, leading to a mixture of products if not carefully controlled. The high substitution at the carbon atoms involved in the allylic system makes this particular carbocation exceptionally stable, directing the course of subsequent reactions.
Caption: Workflow for the oxidative rearrangement of a tertiary allylic alcohol.
Comparative Analysis
-
Saturated Tertiary Alcohols: A defining characteristic is their resistance to oxidation under typical conditions (e.g., PCC, chromic acid). [1]This is due to the absence of a hydrogen atom on the carbinol carbon. This inertness makes them useful as protecting groups or scaffolds where the hydroxyl-bearing carbon must remain unoxidized.
-
Secondary Allylic Alcohols: These alcohols are readily oxidized without rearrangement to the corresponding α,β-unsaturated ketone, highlighting the specific requirement of a tertiary center for the transposition-oxidation pathway.
Pillar 3: Unique Rearrangements of Tertiary Propargylic Alcohols
Tertiary propargylic (α-acetylenic) alcohols represent another vital subclass with a reaction profile distinct from their allylic cousins.
The Rupe and Meyer-Schuster Rearrangements
When treated with acid, tertiary propargylic alcohols undergo rearrangement to form α,β-unsaturated ketones. This specific transformation is known as the Rupe rearrangement . [7][8][9]It competes with the Meyer-Schuster rearrangement, which is more common for secondary propargylic alcohols and can yield aldehydes. [10][11]The Rupe reaction proceeds through dehydration, formation of an enyne, and subsequent protonation and hydration to give the final ketone product.
Caption: Simplified mechanism of the Rupe rearrangement.
Comparative Analysis
This pathway is exclusive to propargylic alcohols and has no direct analogue in the chemistry of this compound. The presence of the alkyne is the critical feature that enables this cascade, leading to a carbonyl group. Similarly, propargylic alcohols are key precursors in the Saucy-Marbet rearrangement , a-[8][8]sigmatropic reaction with vinyl ethers to produce β-keto allenes, further expanding their unique synthetic toolbox. [12][13][14]
Data Summary: A Comparative Overview
The following table summarizes the divergent reactivity of different tertiary alcohol classes in key synthetic transformations.
| Reaction Type | This compound (Tertiary Allylic) | Saturated Tertiary Alcohol (e.g., tert-Butanol) | Tertiary Propargylic Alcohol | Tertiary Homoallylic Alcohol |
| Carbocation Formation | Forms resonance-stabilized allylic carbocation. [6] | Forms stable tertiary carbocation. [5] | Forms vinyl cation intermediates. | Can form nonclassical cyclopropyl carbinyl cations. [15] |
| Oxidation | Undergoes oxidative rearrangement to an α,β-unsaturated ketone. [16] | Resistant to oxidation. [1] | Can be oxidized at the alcohol or alkyne depending on conditions. | Oxidation can target alcohol or alkene. |
| Acid-Catalyzed Rearrangement | Primarily substitution/elimination via allylic cation. | Primarily SN1/E1 reactions. [5] | Rupe Rearrangement to α,β-unsaturated ketones. [7][8] | Can undergo stereoretentive SN1 via CPC intermediate. [15] |
| Heterocycle Synthesis | Not a direct precursor for common methods. | Not a typical precursor. | Excellent precursor for substituted furans. [17][18][19] | Can cyclize to form substituted tetrahydrofurans. [20] |
| Sigmatropic Rearrangement | Not a substrate for Saucy-Marbet. | Not applicable. | Substrate for Saucy-Marbet rearrangement. [12][14] | Not applicable. |
Experimental Protocols
Protocol 1: Oxidative Rearrangement of a Tertiary Allylic Alcohol (Representative)
Based on the procedure described by Shibuya et al. for oxoammonium salt-mediated rearrangements. [16]
-
Setup: To a solution of the tertiary allylic alcohol (1.0 mmol) in acetonitrile (5 mL, 0.2 M) in a round-bottom flask, add a magnetic stir bar.
-
Reagent Addition: At room temperature, add TEMPO⁺BF₄⁻ (1.5 mmol, 1.5 equiv.) to the solution in one portion.
-
Reaction: Stir the reaction mixture vigorously. The reaction is typically rapid and can be monitored by TLC (staining with permanganate). A typical reaction time is 3-5 minutes.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure β-substituted α,β-unsaturated carbonyl compound.
Protocol 2: Rupe Rearrangement of a Tertiary Propargylic Alcohol (Representative)
General procedure based on established methods for acid-catalyzed rearrangement. [7][8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the tertiary propargylic alcohol (1.0 mmol) in a mixture of acetic acid (5 mL) and water (1 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over ice water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Neutralization: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the α,β-unsaturated ketone.
Conclusion
The synthetic utility of a tertiary alcohol is not a monolithic concept; it is a function of the molecule's complete architecture. This compound serves as an excellent substrate for transformations leveraging its highly stable, resonance-delocalized allylic carbocation and for oxidative rearrangements that generate complex unsaturated ketones.
In contrast, other tertiary alcohols offer entirely different synthetic opportunities. Saturated tertiary alcohols provide steric bulk and a stable, non-oxidizable hydroxyl-bearing center. Homoallylic tertiary alcohols open doors to sophisticated stereoretentive substitutions via nonclassical carbocations. Most distinctly, tertiary propargylic alcohols possess a unique and powerful reactivity profile, undergoing elegant rearrangements like the Rupe and Saucy-Marbet reactions and serving as premier precursors for heterocyclic synthesis. The judicious choice of a tertiary alcohol substrate, based on a deep understanding of these divergent pathways, is therefore a critical element of strategic and efficient chemical synthesis.
References
- Chemiz (2025). Rupe Rearrangement. YouTube.
- M. A. Fernandez, et al. (2014). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy.
- Unknown Author (n.d.). Rupe Rearrgment. Slideshare.
-
Wikipedia (n.d.). Meyer–Schuster rearrangement. Wikipedia. [Link]
-
ResearchGate (n.d.). Rupe rearrangement. Request PDF. [Link]
- The Chemical Reaction Database (2008). The Saucy-Marbet reaction.
- Merck & Co. (n.d.). Meyer-Schuster Rearrangement; Rupe Rearrangement. The Merck Index Online.
-
Organic Chemistry Portal (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
A. D. G. N. Montalvo, et al. (2024). Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. NIH National Library of Medicine. [Link]
-
S. Hosseyni, Y. Su, X. Shi (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal (n.d.). Furan synthesis. [Link]
-
ResearchGate (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. [Link]
-
LibreTexts Chemistry (2024). 17.6: Reactions of Alcohols. [Link]
-
Y. Tang, et al. (2014). Saucy-Marbet Rearrangements of Alkynyl Halides in the Synthesis of Highly Enantiomerically Enriched Allenyl Halides. NIH National Library of Medicine. [Link]
-
SK (2015). Saucy-Marbet Rearrangement. Chem-Station Int. Ed. [Link]
- Dr. AK (2025). allylic carbocation rearrangement #alcohols #chemistry #organicchemistry. YouTube.
-
ResearchGate (n.d.). Mechanism of Pd‐catalyzed asymmetric Saucy–Marbet–Claisen rearrangement. [Link]
-
R. A. B. K. R. A. B. K. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Royal Society of Chemistry. [Link]
-
Thieme Chemistry (2023). Synthesis of Trisubstituted Furans from Homopropargylic Alcohols. [Link]
-
Organic Chemistry Portal (n.d.). Allylic alcohol synthesis by addition. [Link]
-
LibreTexts Chemistry (2020). 14.5: Carbocation Rearrangements. [Link]
-
ResearchGate (n.d.). Sc‐catalyzed asymmetric Saucy–Marbet–Claisen rearrangement. [Link]
- That Chemist (2022).
-
ChemSynthesis (2025). This compound. [Link]
-
NIST (n.d.). This compound. NIST WebBook. [Link]
-
M. Shibuya, et al. (2008). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry. [Link]
-
PubChem (n.d.). This compound. [Link]
- I. Alabugin, et al. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
-
Stack Exchange (2019). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine?. [Link]
-
T. Rovis, et al. (2022). Synthesis of Highly Congested Tertiary Alcohols via the [8][8]Radical Deconstruction of Breslow Intermediates. NIH National Library of Medicine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Rupe Rearrgment | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 11. Meyer-Schuster Rearrangement [drugfuture.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Saucy-Marbet Rearrangements of Alkynyl Halides in the Synthesis of Highly Enantiomerically Enriched Allenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saucy-Marbet Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 19. Furan synthesis [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stereochemical Outcomes of Reactions with 2,3-Dimethyl-4-penten-2-ol
This guide provides an in-depth comparative analysis of the stereochemical products resulting from key addition reactions of 2,3-dimethyl-4-penten-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind the observed stereoselectivity, offering both theoretical insights and practical experimental protocols.
Introduction: The Stereochemical Significance of this compound
This compound is a tertiary allylic alcohol that serves as an excellent model substrate for investigating the principles of stereocontrol in organic synthesis.[1][2] Its structure is characterized by a chiral center at the C3 position and a sterically hindered tertiary alcohol at C2, adjacent to a terminal double bond.[1] This inherent chirality profoundly influences the stereochemical course of reactions at the alkene, making it a valuable tool for studying diastereoselectivity.[3][4] Understanding and controlling the formation of specific stereoisomers is paramount in fields like medicinal chemistry, where the three-dimensional arrangement of atoms dictates biological activity.
This guide will compare three fundamental alkene addition reactions—Oxymercuration-Demercuration, Hydroboration-Oxidation, and Epoxidation—to illustrate how different mechanistic pathways dictate the final stereochemical architecture of the products.
Oxymercuration-Demercuration: A Markovnikov Addition with Anti-Stereochemistry
The oxymercuration-demercuration sequence is a reliable method for the Markovnikov hydration of alkenes without the carbocation rearrangements that can plague simple acid-catalyzed hydration.[5][6]
Mechanistic Rationale for Stereocontrol
The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene, forming a cyclic mercurinium ion intermediate.[5][7] This bridged ion prevents rotation around the carbon-carbon bond. The subsequent nucleophilic attack by water occurs at the more substituted carbon (C4), following Markovnikov's rule, and from the face opposite to the bulky mercury-containing group.[5][8] This results in a net anti-addition of the hydroxyl group and the mercury substituent across the double bond.
The pre-existing stereocenter at C3 directs the initial formation of the mercurinium ion. The bulky mercury complex will preferentially form on the face of the double bond opposite to the largest substituent on the chiral center to minimize steric hindrance. The subsequent demercuration step, using sodium borohydride (NaBH₄), is a radical process and is generally not stereospecific.[5] However, the stereochemistry established in the initial oxymercuration step is retained in the final alcohol product.
Experimental Protocol: Oxymercuration-Demercuration
-
Oxymercuration:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add mercuric acetate (Hg(OAc)₂) (1.1 eq) to the solution and stir vigorously at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Add a 3 M solution of sodium hydroxide (NaOH) (3.0 eq), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄) (0.5 eq).
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
Visualization of the Oxymercuration Mechanism
Caption: Oxymercuration of this compound.
Hydroboration-Oxidation: An Anti-Markovnikov Syn-Addition
In stark contrast to oxymercuration, hydroboration-oxidation facilitates the anti-Markovnikov addition of water across a double bond.[9][10] This two-step process is renowned for its predictable and high degree of stereospecificity.[11][12]
Mechanistic Rationale for Stereocontrol
The hydroboration step involves the addition of borane (BH₃) across the alkene in a concerted, four-membered transition state.[11] The boron atom adds to the less sterically hindered carbon (C5), and the hydride adds to the more substituted carbon (C4), resulting in anti-Markovnikov regioselectivity.[9] Crucially, this addition occurs on the same face of the double bond, a process known as syn-addition.[9][13]
The facial selectivity is again dictated by the existing chiral center at C3. The borane will approach from the less sterically hindered face of the alkene. The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.[13] This locks in the syn relationship between the newly added hydrogen and hydroxyl group.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a 3 M aqueous solution of NaOH, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product diol via column chromatography.
-
Visualization of the Hydroboration-Oxidation Workflow
Caption: Hydroboration-oxidation experimental workflow.
Epoxidation: Substrate-Directed Oxygen Transfer
Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a versatile transformation in organic synthesis.[14] When performed on a chiral allylic alcohol, the reaction can exhibit remarkable diastereoselectivity due to the directing effect of the hydroxyl group.
Mechanistic Rationale for Stereocontrol
The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism where the oxygen atom is transferred to the alkene. This is often referred to as the "butterfly" transition state.
For allylic alcohols, the stereochemical outcome is often governed by hydrogen bonding between the alcohol's hydroxyl group and the incoming peroxy acid. This interaction directs the epoxidizing agent to the syn-face of the double bond relative to the hydroxyl group. This substrate-controlled delivery of the oxygen atom leads to the formation of a specific diastereomer of the epoxy alcohol. The stereochemistry of the epoxide is therefore directly linked to the stereochemistry of the starting alcohol.
Experimental Protocol: Diastereoselective Epoxidation
-
Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Add a buffer, such as sodium bicarbonate (NaHCO₃) (2.0 eq), to neutralize the acidic byproduct.
-
Cool the mixture to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting epoxy alcohol by column chromatography.
Visualization of the Directed Epoxidation Mechanism
Caption: Hydrogen bonding directs the stereochemical outcome of epoxidation.
Comparative Summary and Data
The choice of reaction has a profound and predictable impact on the stereochemical outcome. The following table summarizes the key differences and expected products.
| Feature | Oxymercuration-Demercuration | Hydroboration-Oxidation | Directed Epoxidation |
| Reagents | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | 1. BH₃·THF2. H₂O₂, NaOH | m-CPBA, DCM |
| Regioselectivity | Markovnikov (OH on C4) | Anti-Markovnikov (OH on C5) | N/A (forms epoxide) |
| Stereochemistry | Anti-addition | Syn-addition | Syn-directed by OH group |
| Key Intermediate | Cyclic Mercurinium Ion | Trialkylborane | Hydrogen-Bonded Transition State |
| Primary Product | (3R/S, 4S/R)-2,3-Dimethylpentane-2,4-diol | (3R/S, 4R/S)-2,3-Dimethylpentane-2,5-diol | (2R/S, 3R/S)-3,4-Epoxy-2,3-dimethylpentan-2-ol |
Conclusion
The stereochemical analysis of reactions involving this compound demonstrates fundamental principles of stereocontrol. The inherent chirality of the starting material, coupled with the distinct mechanisms of oxymercuration, hydroboration, and epoxidation, allows for the selective synthesis of different diastereomeric products.
-
Oxymercuration-demercuration provides the Markovnikov alcohol via anti-addition.
-
Hydroboration-oxidation yields the anti-Markovnikov alcohol via syn-addition.
-
Epoxidation with peroxy acids is directed by the allylic hydroxyl group, leading to a syn-epoxy alcohol.
For drug development and the synthesis of complex molecules, the ability to select a reaction that yields a specific stereoisomer is of utmost importance. This guide provides the foundational knowledge and practical protocols to make informed decisions in the stereoselective synthesis of chiral molecules.
References
-
Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. National Institutes of Health (NIH). Available at: [Link]
-
Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes. Canadian Science Publishing. Available at: [Link]
-
Photooxygenation of chiral allylic alcohols: hydroxy-directed regio- and diastereoselective ene reaction of singlet oxygen. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselectivity. Wikipedia. Available at: [Link]
-
Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry. Available at: [Link]
-
Oxymercuration-Demercuration. Chemistry Steps. Available at: [Link]
-
Oxymercuration reaction. Wikipedia. Available at: [Link]
-
Oxymercuration Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Hydroboration–oxidation reaction. Wikipedia. Available at: [Link]
-
Hydroboration Oxidation of Alkenes. Chemistry Steps. Available at: [Link]
-
Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Available at: [Link]
-
Explain Hydroboration-Oxidation to 3,4-dimethyl-2-pentene. Homework.Study.com. Available at: [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Oxymercuration Demercuration Reaction Mechanism. YouTube. Available at: [Link]
-
This compound | C7H14O. PubChem. Available at: [Link]
-
This compound - 19781-52-3. ChemSynthesis. Available at: [Link]
-
Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Available at: [Link]
-
This compound. NIST WebBook. Available at: [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. Oxymercuration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Epoxide synthesis by epoxidation [organic-chemistry.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,3-Dimethyl-4-penten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,3-Dimethyl-4-penten-2-ol in Mechanistic Studies
This compound is a tertiary allylic alcohol with the molecular formula C₇H₁₄O.[1][2] Its structure, featuring a hydroxyl group on a quaternary carbon adjacent to a vinyl group, makes it a prime candidate for a variety of chemical transformations. The steric hindrance around the alcohol and the presence of both a nucleophilic hydroxyl group and an electrophilic double bond allow for the exploration of regioselective and stereoselective reactions.[1] Of particular interest to the kineticist are the competing pathways of rearrangement, which can be directed by the choice of reaction conditions. This guide will focus on two of the most prominent reaction pathways: the anionic oxy-Cope rearrangement and acid-catalyzed rearrangements.
Mechanistic Overview and Kinetic Considerations
The reaction pathway of this compound is highly dependent on the catalytic conditions employed. Here, we compare a concerted, pericyclic pathway with a stepwise, carbocation-mediated pathway.
The Anionic Oxy-Cope Rearrangement: A Concerted[3][3]-Sigmatropic Shift
The oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction that converts 1,5-dien-3-ols into unsaturated carbonyl compounds.[3] The reaction proceeds through a concerted, chair-like transition state and is a type of[4][4]-sigmatropic rearrangement.[5][6] The driving force for the neutral oxy-Cope rearrangement is often the formation of a more thermodynamically stable, more substituted double bond.[6]
A significant rate enhancement, on the order of 10¹⁰ to 10¹⁷, is observed in the anionic variant of this reaction.[3][7] Deprotonation of the hydroxyl group to form an alkoxide provides a strong electronic push, dramatically lowering the activation energy. This allows the reaction to proceed at or even below room temperature, whereas the neutral counterpart often requires high temperatures.[7] The initial product is an enolate, which upon aqueous workup, tautomerizes to the thermodynamically stable carbonyl compound, rendering the reaction essentially irreversible.[3][8]
Caption: Anionic Oxy-Cope Rearrangement Workflow.
Acid-Catalyzed Rearrangement: A Stepwise Carbocation Pathway
In the presence of a strong acid, this compound is expected to undergo a carbocation-mediated rearrangement. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. This carbocation can then undergo a variety of transformations, including deprotonation to form an alkene or rearrangement to a more stable carbocation followed by deprotonation.
For this compound, the initially formed tertiary carbocation is already relatively stable. Deprotonation from an adjacent carbon would lead to the formation of a conjugated diene. According to Zaitsev's rule, the thermodynamically most stable, most substituted alkene is generally the major product.[9] The kinetics of this pathway are governed by the rate of carbocation formation and any subsequent rearrangement steps.[10]
Caption: Acid-Catalyzed Rearrangement Workflow.
Comparative Kinetic Analysis: An Experimental Design
To objectively compare the kinetics of the anionic oxy-Cope rearrangement and the acid-catalyzed rearrangement of this compound, a series of experiments can be designed to determine the rate constants and activation parameters for each reaction.
Experimental Protocols
Protocol 1: Kinetic Study of the Anionic Oxy-Cope Rearrangement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous tetrahydrofuran (THF).
-
Prepare a suspension of potassium hydride (KH) in anhydrous THF. An 18-crown-6 ether can be added to solubilize the potassium ions and increase the reactivity of the hydride.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the KH suspension.
-
Cool the flask to 0 °C in an ice bath.
-
-
Initiation and Monitoring:
-
Slowly add the solution of this compound to the KH suspension.
-
Start a timer immediately upon addition.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench them with a saturated aqueous solution of ammonium chloride.
-
Extract the quenched aliquots with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Analysis:
-
Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the starting material and the product. An internal standard should be used for accurate quantification.
-
Protocol 2: Kinetic Study of the Acid-Catalyzed Rearrangement
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).
-
Prepare a stock solution of a strong acid catalyst (e.g., sulfuric acid or perchloric acid) in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer and a thermometer, add the solution of this compound.
-
Allow the solution to reach the desired reaction temperature (e.g., 50 °C, 60 °C, 70 °C).
-
-
Initiation and Monitoring:
-
Add the acid catalyst to the reaction vessel and start a timer.
-
At timed intervals, withdraw aliquots and quench them with a cold, saturated solution of sodium bicarbonate.
-
Extract the quenched aliquots with diethyl ether, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the samples by GC-MS to monitor the disappearance of the starting material and the appearance of the diene products.
-
Data Analysis and Presentation
The concentration of the reactant at different times can be used to determine the order of the reaction and the rate constant (k) at each temperature. By plotting the natural logarithm of the reactant concentration versus time for a first-order reaction, a straight line should be obtained with a slope equal to -k.
The activation energy (Ea) for each reaction can be determined using the Arrhenius equation by conducting the experiments at different temperatures and plotting ln(k) versus 1/T. The slope of this line will be equal to -Ea/R, where R is the gas constant.
Table 1: Hypothetical Kinetic Data for the Reactions of this compound
| Reaction | Catalyst/Conditions | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Major Product(s) |
| Anionic Oxy-Cope Rearrangement | KH, THF | 25 | Hypothetical Value | Hypothetical Value | 6,6-Dimethylhept-2-en-4-one |
| Acid-Catalyzed Rearrangement | H₂SO₄, Acetic Acid | 70 | Hypothetical Value | Hypothetical Value | 2,3-Dimethyl-1,3-pentadiene and other isomers |
Comparative Insights and Causality
A kinetic comparison of these two reactions is expected to reveal significant differences:
-
Rate: The anionic oxy-Cope rearrangement is anticipated to be significantly faster, even at much lower temperatures, due to the electronic driving force of the alkoxide.[7]
-
Mechanism: The kinetic data will support a concerted mechanism for the oxy-Cope rearrangement (likely first-order in the substrate) and a stepwise, carbocation-mediated mechanism for the acid-catalyzed reaction (which may have a more complex rate law depending on the rate-determining step).
-
Product Selectivity: The oxy-Cope rearrangement is highly selective, yielding a single carbonyl product. In contrast, the acid-catalyzed reaction is likely to produce a mixture of isomeric dienes, with the product distribution governed by the relative stabilities of the possible alkene products.[9]
Conclusion
The study of this compound provides a valuable platform for comparing the kinetics of concerted versus stepwise reaction mechanisms. The anionic oxy-Cope rearrangement offers a synthetically useful and kinetically favorable pathway to a specific carbonyl compound, driven by a powerful electronic effect. The acid-catalyzed pathway, while mechanistically interesting, is likely to be less selective and require more forcing conditions. By conducting the detailed kinetic studies outlined in this guide, researchers can gain quantitative insights into the factors that govern these fundamental organic transformations, aiding in the rational design of synthetic routes and the development of new catalytic systems.
References
-
Kayal, S., Kikuchi, J., Shinagawa, N., Umemiya, S., & Terada, M. (2022). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. Chemical Science, 13(33), 9607–9613. [Link]
-
Kayal, S., Kikuchi, J., Shinagawa, N., Umemiya, S., & Terada, M. (2022). Kinetic Resolution of Racemic Tertiary Allylic Alcohols through S N 2' Reaction Using a Chiral Bisphosphoric Acid/Silver(I) Salt Co-catalyst System. ResearchGate. [Link]
-
Liu, Y., Liu, S., Li, D., Zhang, N., Peng, L., Ao, J., Song, C. E., & Yan, H. (2018). Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies. Journal of the American Chemical Society, 141(1), 543-552. [Link]
-
Kayal, S., Kikuchi, J., Shinagawa, N., Umemiya, S., & Terada, M. (2022). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. Chemical Science, 13(33), 9607–9613. [Link]
-
Sivakumar, A., & Pandurangan, A. (2012). Kinetics of Oxidation of Allyl Alcohol By Cr(Vi). Oriental Journal of Chemistry, 28(2), 735-741. [Link]
-
Wikipedia. (2023). Oxy-Cope rearrangement. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Cope Rearrangement. Retrieved from [Link]
-
ChemistNate. (2019, July 14). Oxy-Cope Rearrangement Mechanism + Reagents [Video]. YouTube. [Link]
-
Tran, B., Milner, S. T., & Janik, M. J. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. ACS Catalysis, 12(21), 13496-13508. [Link]
-
Schneider, C., & Sickert, M. (2022). Cope, Oxy-Cope and Anionic Oxy-Cope Rearrangements. In Comprehensive Organic Synthesis (pp. 677-758). Elsevier. [Link]
-
Wikipedia. (2023). Cope rearrangement. In Wikipedia. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
-
Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
-
Kostetskyy, P. (2018). STRUCTURE-ACTIVITY RELATIONSHIPS IN ACID-CATALYZED ALCOHOL DEHYDRATION REACTIONS (Doctoral dissertation, University of Pittsburgh). [Link]
-
Toppr. (n.d.). Explain why acid catalysed dehydration of pentan-2-ol gives pent-2-ene as the major product. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Christodoulou, J., & Graves, D. J. (1979). Activation energies for an enzyme-catalyzed and acid catalyzed hydrolysis. Journal of Chemical Education, 56(11), 736. [Link]
-
Chegg. (2022, June 14). 1.a. The acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol yields three alkene products. What are the names of the three alkenes? Retrieved from [Link]
-
Quora. (2017, March 14). When chemists experiment 3,4-dimethyl-2-pentanol with H2SO4 how do they verify that the major product is 2,3-dimethyl-2-pentene experimentally? Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 2). Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol, with conc. sulfuric acid (at high temperature). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 4. [PDF] Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies. | Semantic Scholar [semanticscholar.org]
- 5. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cope Rearrangement [organic-chemistry.org]
- 8. Overcoming Kinetic and Thermodynamic Challenges of Classic Cope Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlas.org [atlas.org]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
A Senior Application Scientist's Guide to the Computational Modeling of 2,3-Dimethyl-4-penten-2-ol Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of computational strategies for modeling the reactivity of 2,3-Dimethyl-4-penten-2-ol, a tertiary allylic alcohol. As a molecule possessing two key reactive centers—a hydroxyl group and a carbon-carbon double bond—it presents a fascinating case study in competing reaction pathways, including carbocation rearrangements and regioselective additions.[1] We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and predictive computational framework.
The Strategic Importance of Modeling this compound
This compound serves as a valuable model substrate in synthetic chemistry. Its structure allows for the investigation of regioselective and stereoselective reactions, particularly those involving tertiary allylic alcohol rearrangements and additions across a double bond.[1] Understanding its reactivity is crucial for controlling reaction outcomes and designing synthetic routes to more complex molecules. Computational modeling offers a powerful lens to dissect these pathways, providing quantitative insights into reaction barriers and thermodynamic stabilities that can be difficult to obtain experimentally.
The primary reactive pathways of interest are:
-
Acid-Catalyzed Dehydration and Rearrangement: Protonation of the tertiary alcohol group creates an excellent leaving group (water), generating a resonance-stabilized tertiary allylic carbocation. This intermediate is a hub for multiple reaction pathways, including direct elimination to form dienes or rearrangement via hydride or alkyl shifts to yield alternative, potentially more stable, products.[1][2]
-
Electrophilic Addition: The nucleophilic π-bond of the alkene moiety is susceptible to attack by electrophiles. These reactions are governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate, guiding the regioselectivity of the addition.[3][4]
This guide will compare computational workflows for predicting the outcomes of these competing reactions.
A Comparative Analysis of Computational Methodologies
While various computational methods exist, Density Functional Theory (DFT) has emerged as the predominant tool for mechanistic studies in organic chemistry due to its excellent balance of accuracy and computational cost.[5][6]
Selecting the Right Tools: Functionals, Basis Sets, and Solvation
The choice of DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.
-
Functionals: For reaction energies and barrier heights, hybrid functionals like B3LYP are a common starting point and have been used effectively in studying allylic alcohol reactions.[7][8] However, for systems involving significant non-covalent interactions or complex potential energy surfaces, functionals from the Minnesota family, such as M06-2X , often provide higher accuracy.
-
Basis Sets: Pople-style basis sets are standard. A 6-31G(d) basis set is often sufficient for initial geometry optimizations, but for final energy calculations, a larger, polarized and diffuse-function-augmented basis set like 6-311+G(d,p) is recommended to accurately describe anionic species and transition states.[8]
-
Solvation Models: Gas-phase calculations can be misleading for reactions involving charged intermediates. A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model , is essential to account for the stabilizing effect of the solvent, a factor shown to be critical for correctly predicting rate-determining steps in related systems.[7][9]
Protocol Guide: Modeling Key Reaction Pathways
Here, we present detailed, self-validating computational protocols for investigating the primary reaction pathways of this compound. The trustworthiness of these protocols is established through systematic verification at each step.
Protocol 1: Acid-Catalyzed Dehydration and Carbocation Rearrangement
This pathway is initiated by protonation of the hydroxyl group, leading to a complex potential energy surface originating from the key tertiary allylic carbocation intermediate.
Experimental Workflow: Dehydration & Rearrangement
Caption: Workflow for modeling acid-catalyzed dehydration and rearrangement.
Step-by-Step Methodology:
-
Reactant Optimization: Perform geometry optimization and frequency calculations for this compound and a proton source (e.g., H₃O⁺) using the selected DFT method (e.g., B3LYP/6-311+G(d,p)) and solvation model. Confirm zero imaginary frequencies.
-
Transition State (TS) Search for Water Loss: Locate the transition state for the departure of a water molecule to form the tertiary allylic carbocation.
-
TS Validation: A frequency calculation must yield exactly one imaginary frequency corresponding to the C-O bond breaking. Further validate by performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the protonated alcohol and the carbocation-water complex.
-
Intermediate Optimization: Optimize the geometry of the resulting resonance-stabilized tertiary allylic carbocation.
-
Probing Rearrangements: From the optimized carbocation, search for transition states corresponding to potential rearrangements, such as a 1,2-hydride shift. The stability of carbocations is a key driver for such shifts.[10] Optimize the structure of the rearranged carbocation.
-
Product Formation: For each carbocation intermediate, locate the transition states for deprotonation at adjacent carbons to form various alkene products. Optimize the final alkene structures.
-
Energy Profile Construction: Using the Gibbs free energies obtained from frequency calculations for all reactants, transition states, intermediates, and products, construct a complete reaction energy profile.
Protocol 2: Electrophilic Addition of HBr to the Alkene
This protocol computationally validates Markovnikov's rule by comparing the two possible pathways for the initial protonation of the double bond.
Experimental Workflow: Electrophilic Addition
Caption: Comparative workflow for modeling electrophilic addition pathways.
Step-by-Step Methodology:
-
Reactant Optimization: Optimize the geometries of this compound and HBr.
-
Transition State Search (Pathway A - Markovnikov): Locate the transition state for the proton from HBr adding to C5 of the double bond. This pathway leads to the more stable tertiary carbocation at C4.
-
Transition State Search (Pathway B - Anti-Markovnikov): Locate the transition state for the proton adding to C4, which would form a less stable secondary carbocation at C5.
-
Validation and Comparison: Perform frequency calculations on both transition states. The activation barrier (Gibbs free energy of activation, ΔG‡) for the Markovnikov pathway is expected to be significantly lower, providing a quantitative validation of the electronic principle.[3][4]
-
Complete the Pathway: For the lower-energy Markovnikov pathway, optimize the tertiary carbocation intermediate and then locate the transition state for the subsequent nucleophilic attack by the bromide ion to form the final product.
-
Final Optimization: Optimize the geometry of the final halo-alcohol product and verify with a frequency calculation.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data derived from these computational protocols should be summarized in tables.
Table 1: Calculated Free Energies for Acid-Catalyzed Dehydration/Rearrangement
| Stationary Point | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| R | Reactants (Alcohol + H₃O⁺) | 0.0 |
| TS₁ | TS for H₂O Loss | Calculated Value |
| Int₁ | Tertiary Allylic Carbocation | Calculated Value |
| TS_rearrange | TS for 1,2-Hydride Shift | Calculated Value |
| Int₂ | Rearranged Carbocation | Calculated Value |
| TS_prod1 | TS for Deprotonation from Int₁ | Calculated Value |
| P₁ | Diene Product | Calculated Value |
| TS_prod2 | TS for Deprotonation from Int₂ | Calculated Value |
| P₂ | Rearranged Alkene Product | Calculated Value |
Table 2: Comparison of Activation Barriers for HBr Addition
| Pathway | Description | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Pathway A | Markovnikov: Protonation at C5 | Calculated Value (Expected Lower) |
| Pathway B | Anti-Markovnikov: Protonation at C4 | Calculated Value (Expected Higher) |
By analyzing these tables, researchers can quantitatively predict the major products. The pathway with the lowest-energy highest transition state (the rate-determining step) will be the kinetically favored one. The product with the lowest overall Gibbs free energy will be the thermodynamically favored one. This level of detail allows for a nuanced prediction of reactivity that transcends simple qualitative rules.
Conclusion
The computational modeling of this compound reactivity demonstrates the predictive power of modern theoretical chemistry. By systematically applying DFT calculations within a rigorous, self-validating framework, we can dissect competing reaction pathways, quantify activation barriers, and predict product distributions with a high degree of confidence. This approach provides invaluable mechanistic insights, guiding experimental design and accelerating the development of novel synthetic methodologies. The protocols outlined herein serve as a robust template for investigating the reactivity of similarly complex organic molecules.
References
- Bel-Abbès, A., Bresson, C., & Guégan, J. P. (2009). DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. Journal of Molecular Structure: THEOCHEM.
-
Jongbloed, L. S. L., et al. (2018). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. Molecules. [Link]
-
Wang, X., et al. (2021). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (n.d.). DFT study of allylic and aliphatic alcohols reactivity: Transesterification and alkylation reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ab initio studies of the allylic hydroxylation: DFT calculation on the reaction of 2-methyl-2-butene with selenium dioxide. ResearchGate. [Link]
-
University of Calgary. (n.d.). Reactions of Alkenes. University of Calgary. [Link]
-
Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology. [Link]
-
Química Orgánica. (n.d.). Allylic systems theory. Química Orgánica. [Link]
-
Tantillo, D. J. (2016). The Carbocation Rearrangement Mechanism, Clarified. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 16.3: Summary of Alkene Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Wikipedia. [Link]
-
Tantillo, D. J. (2010). Theoretical Studies of[1][9]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides. Molecules. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
NIST. (n.d.). This compound. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Allylic systems [quimicaorganica.org]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uregina.ca [uregina.ca]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dimethyl-4-penten-2-ol Quantification
In the landscape of pharmaceutical development and quality control, the accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of three distinct analytical methods for the quantification of 2,3-Dimethyl-4-penten-2-ol, a volatile tertiary alcohol. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Flame Ionization Detector (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The core of this document is a rigorous cross-validation framework, designed to objectively assess the performance of each method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are not only scientifically sound but also meet global regulatory standards.[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable quantitative assays.
The Analyte and the Analytical Imperative
This compound (C₇H₁₄O) is a volatile organic compound whose accurate measurement is critical in various contexts, from synthesis reaction monitoring to impurity profiling.[5][6] The choice of an analytical method is a critical decision, directly impacting data quality, resource allocation, and regulatory compliance. A method must be "fit for purpose," a designation that can only be conferred through meticulous validation.[7] Cross-validation, the process of comparing results from two or more distinct methods, provides the highest level of confidence in analytical data, ensuring that reported values are accurate and reproducible, irrespective of the technique employed.[8]
Overview of Analytical Techniques
Gas Chromatography (GC-MS & GC-FID)
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds.[9][10][11] The inherent volatility of this compound makes GC an ideal choice.[12]
-
Causality : We utilize a heated injection port to vaporize the sample, which is then carried by an inert gas through a column. The column's stationary phase interacts differently with various components, leading to their separation based on boiling point and polarity.
-
GC-FID : The Flame Ionization Detector is a robust, highly sensitive detector for hydrocarbons.[12] It provides excellent quantitative linearity but offers no structural information.
-
GC-MS : Mass Spectrometry provides definitive structural identification by fragmenting the analyte and analyzing the resulting mass-to-charge ratio, offering unparalleled specificity.[12] This is crucial for distinguishing the analyte from structurally similar impurities.
Quantitative NMR (qNMR)
NMR spectroscopy, traditionally a tool for structural elucidation, has emerged as a powerful primary quantitative method.[13][14]
-
Causality : qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal. By integrating a specific proton signal from the analyte and comparing it to the integral of a certified internal standard of known concentration, a highly accurate concentration can be determined without the need for a calibration curve from the analyte itself.[15][16] This makes qNMR a primary ratio method, offering exceptional accuracy.
Why Not HPLC?
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis but is ill-suited for highly volatile compounds like this compound. The high vapor pressure of the analyte can lead to its loss during sample preparation and analysis, and achieving efficient ionization for subsequent mass spectrometry can be challenging.[17] Therefore, GC and NMR are the more appropriate techniques for this application.
The Cross-Validation Workflow
A successful cross-validation study requires a meticulously planned workflow. The process begins with a single, homogenous sample batch, which is then split for analysis by each distinct methodology. This ensures that any observed differences are attributable to the methods themselves, not sample variability.
Caption: Workflow for cross-validation of three analytical methods.
Experimental Protocols
Trustworthy protocols are self-validating systems. The following methods are designed with sufficient detail to ensure reproducibility and include system suitability checks as an integral part of the workflow.
Protocol: GC-MS/FID Quantification
-
Rationale : This protocol uses a single instrumental setup that can be run in either MS or FID mode (or with a splitter to both). An internal standard (I.S.) is used to correct for variations in injection volume and instrument response. Dodecane is chosen as the I.S. due to its chemical stability and chromatographic separation from the analyte.
-
Methodology :
-
Internal Standard Stock (1 mg/mL) : Accurately weigh 100 mg of dodecane into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Analyte Stock (1 mg/mL) : Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards : Prepare a series of 8 calibration standards by diluting the Analyte Stock, ranging from 1 µg/mL to 200 µg/mL. Spike each standard with the Internal Standard Stock to a final I.S. concentration of 50 µg/mL.
-
Sample Preparation : Dilute the test sample of this compound with methanol to an expected concentration of ~100 µg/mL. Spike with the Internal Standard Stock to a final I.S. concentration of 50 µg/mL.
-
GC Parameters :
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet : Split mode (20:1), 250°C.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 2 min.
-
Injection Volume : 1 µL.
-
-
Detector Parameters :
-
FID : 280°C.
-
MS : Transfer line at 250°C. Ion source at 230°C. Scan mode from m/z 40-200 for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (ions: e.g., m/z 59, 99).
-
-
Data Analysis : Generate a calibration curve by plotting the peak area ratio (Analyte/I.S.) against the concentration. Determine the sample concentration using the linear regression equation.
-
Protocol: qNMR Quantification
-
Rationale : This protocol uses Maleic Acid as a certified internal standard. It is non-volatile, has a simple singlet signal in a clean region of the ¹H spectrum, and is soluble in the same deuterated solvent as the analyte. A long relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest is critical for ensuring full relaxation and, therefore, accurate signal integration.[16]
-
Methodology :
-
Sample Preparation : Accurately weigh ~10 mg of this compound and ~15 mg of certified maleic acid internal standard into a vial. Record weights precisely.
-
Dissolution : Dissolve the mixture in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
NMR Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : Standard ¹H acquisition.
-
Number of Scans : 16 (for good signal-to-noise).[13]
-
Relaxation Delay (D1) : 30 seconds (ensures full quantitation).
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved singlet from maleic acid (~6.3 ppm, 2H) and a unique, well-resolved signal from the analyte (e.g., the vinyl proton at ~5.8 ppm, 1H).
-
-
Calculation : Use the following formula to determine the purity (w/w %) of the analyte: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Performance Comparison: The Validation Data
The following data represents a typical outcome of a cross-validation study, evaluated against pre-defined acceptance criteria based on ICH Q2(R1) guidelines.[1][3][18]
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | qNMR | Acceptance Criteria |
| Specificity | Susceptible to co-eluting impurities. | Highly specific due to mass fragmentation pattern. | Highly specific; relies on unique chemical shifts. | Method is unambiguous. |
| Linearity (r²) | > 0.9995 | > 0.9992 | N/A (Primary Method) | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | N/A | Defined by linearity, accuracy, and precision.[1] |
| Accuracy (% Recovery) | 99.2% ± 1.1% | 100.5% ± 0.9% | 100.1% ± 0.4% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.8% | 0.6% | 0.2% | RSD ≤ 2.0% |
| - Intermediate | 1.3% | 1.1% | 0.5% | RSD ≤ 3.0% |
| LOQ (µg/mL) | 1.0 | 0.5 | ~500 | S/N ≥ 10; demonstrate acceptable precision/accuracy. |
| Robustness | Passed | Passed | Passed | No significant impact from minor variations. |
Synthesis and Interpretation
The cross-validation exercise reveals the distinct strengths and weaknesses of each method, which is essential for making an informed decision.
Caption: How validation parameters determine if a method is fit for purpose.
-
GC-FID : Emerges as a workhorse for routine quality control where the sample matrix is well-characterized and free of interferences. Its key advantages are robustness, low operational cost, and excellent precision. However, its lack of specificity is a significant drawback in complex matrices or during early development.
-
GC-MS : Is the gold standard for both quantification and identification. Its superior specificity makes it the method of choice for stability studies, impurity profiling, and as a reference method. While slightly less precise than FID in this example, its ability to confirm analyte identity provides a higher degree of confidence.
-
qNMR : Stands out as a primary, non-destructive method that does not require an analyte-specific reference standard for calibration. It demonstrated the best accuracy and precision. Its main limitations are lower sensitivity (higher LOQ) and higher capital cost. It is exceptionally valuable for certifying reference materials or as an orthogonal method to confirm the results from chromatographic techniques.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound demonstrates that no single technique is universally superior; the optimal choice is dictated by the specific application.
-
For high-throughput QC environments with known sample matrices, GC-FID offers a cost-effective and precise solution.
-
For regulatory filings, stability testing, and development work where specificity is non-negotiable, GC-MS is the recommended method.
-
For the certification of reference standards or when an orthogonal, highly accurate method is required to resolve discrepancies, qNMR is the unparalleled choice.
Ultimately, this guide demonstrates that a multi-faceted analytical approach, underpinned by rigorous cross-validation according to ICH guidelines, provides the most robust and trustworthy data package for any scientific or regulatory endeavor.
References
- Altabrisa Group. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Chemical Education. (2017).
- Journal of Chemical Education. (2017).
- AZoM. (2019). How to Measure Alcohol Content with Benchtop qNMR.
- Oxford Instruments Magnetic Resonance. Measurement of beverage ABV by Benchtop NMR Spectroscopy.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025).
- ResearchGate. (2014). Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS?
- Slideshare.
- European Bioanalysis Forum.
- Altabrisa Group. (2025).
- AZoLifeSciences. (2021).
- Cannabis Science and Technology. (2019).
- SCION Instruments.
- CannMed Events. (2019). Headspace Gas Chromatography Mass Spectrometry Analysis of Terpenes.
- NIST. This compound.
- NIH. (2022). Determination of volatile organic compounds (VOCs)
- Benchchem.
- PubChem. This compound.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 11. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Dimethyl-4-penten-2-ol: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2,3-Dimethyl-4-penten-2-ol, a tertiary allylic alcohol. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure a safe laboratory environment and maintain regulatory compliance. This document moves beyond a simple checklist, offering a comprehensive understanding of the "why" behind each procedural step, grounded in scientific principles and field-proven best practices.
Understanding the Compound: Properties and Hazards of this compound
This compound (C7H14O) is a volatile organic compound (VOC) characterized by the presence of both a hydroxyl group and a carbon-carbon double bond.[1][2] This unique structure informs its reactivity and dictates the necessary precautions for its handling and disposal.
A thorough risk assessment is the foundation of safe chemical management. The primary hazards associated with this compound include:
-
Flammability: As with many low-molecular-weight alcohols, this compound is a flammable liquid.[3][4][5] Its vapors can form explosive mixtures with air, which can be ignited by heat, sparks, or open flames.[6][7] Therefore, it is crucial to handle this chemical away from any potential ignition sources.[3][8]
-
Health Hazards: The compound is classified as harmful if swallowed.[1] Inhalation of high concentrations of its vapor may cause symptoms such as headache, dizziness, nausea, and vomiting.[6][7] It may also cause skin and eye irritation upon contact.[6]
-
Environmental Hazards: this compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7] This underscores the critical importance of preventing its release into drains or waterways.
Key Physical and Chemical Properties
A summary of essential quantitative data for this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C7H14O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Boiling Point | ~142.8°C at 760 mmHg | Benchchem[2] |
| Flash Point | 49.9°C | Benchchem[2] |
| Density | ~0.832 g/cm³ | Benchchem[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The following protocol outlines the necessary steps for its safe and compliant disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.[5][8] This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[8][9]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[8]
-
Body Protection: A laboratory coat should be worn to protect skin and clothing.[8]
-
Footwear: Closed-toe shoes are required to protect feet from spills.[8]
Segregation and Containment: Preventing Hazardous Reactions
Proper waste segregation is a cornerstone of laboratory safety. Never mix this compound with incompatible materials. It should be stored separately from oxidizing agents, acids, and alkali metals.[10]
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[11][12] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent the escape of flammable vapors.[12]
Disposal Procedure for Small Quantities (e.g., <100 mL)
For small quantities of this compound, the following steps should be followed:
-
Work in a Ventilated Area: All handling and disposal activities must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[8][11][13]
-
Transfer to Waste Container: Carefully transfer the this compound into a designated "Flammable Liquid" or "Organic Liquid" hazardous waste container.[8] Use a funnel to avoid spills.
-
Secure and Label: Securely cap the waste container.[12] Ensure the container is clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate quantity.
-
Storage: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from ignition sources.[4][10]
Disposal Procedure for Large Quantities (e.g., >100 mL)
The disposal of larger volumes of this compound requires additional precautions:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for a scheduled waste pickup.
-
Use Appropriate Containers: EHS will provide or approve the use of larger, suitable containers for the accumulation of the waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for the labeling, storage, and pickup of hazardous waste.[8]
Under no circumstances should this compound be disposed of down the drain. [8][12] This is illegal and poses a significant threat to the environment and public health.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[15] Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately.[14]
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia Research.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Justrite. (n.d.). How to Decrease VOC Exposure in the Workplace.
- Safety Data Sheet. (2025, December 23). 2,4-Dimethylpentane.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?
- Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
- Safety Data Sheet. (2021, February 1). FORMULA 3578.
- Safety Data Sheet. (2025, December 19). 4-Penten-2-ol.
- University of Colorado Boulder. (n.d.). Lab Safety - Organic Chemistry.
- MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids.
- (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know.
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 2,4-Dimethyl-3-pentanone.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 2,4-Dimethylpentane.
- TCI Chemicals. (n.d.). Safety Data Sheet - 4-Methyl-3-penten-2-one.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2,3-Dimethylpentane.
- Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
- CAMEO Chemicals - NOAA. (n.d.). 2,3-DIMETHYL-1-PENTANOL.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%.
- Benchchem. (n.d.). This compound|CAS 19781-52-3.
Sources
- 1. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. samex-env.com [samex-env.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. cerritos.edu [cerritos.edu]
- 10. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. justrite.com [justrite.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of 2,3-Dimethyl-4-penten-2-ol
As researchers and scientists, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 2,3-Dimethyl-4-penten-2-ol, a flammable organic alcohol. The protocols outlined below are designed to provide a self-validating system of safety, ensuring that procedural steps are underpinned by a clear understanding of the chemical's properties and potential hazards.
Hazard Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the substance's inherent risks is paramount. This compound, like many volatile organic alcohols, presents a primary hazard of flammability.[1][2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] While specific toxicity data for this compound is limited, GHS classifications indicate it is harmful if swallowed.[5] General principles for handling similar organic solvents also call for precautions against irritation from skin and eye contact, as well as inhalation of vapors which may cause dizziness or respiratory irritation.[1][2][6]
| Property/Hazard | Identifier | Source |
| Chemical Name | This compound | PubChem[5] |
| Molecular Formula | C7H14O | PubChem[5] |
| Primary Physical Hazard | Flammable Liquid | TCI Chemicals, Fisher Scientific[4] |
| Primary Health Hazard | Harmful if swallowed [Warning Acute toxicity, oral] | PubChem[5] |
| Potential Health Effects | May cause eye, skin, and respiratory irritation. | Cole-Parmer, NOAA[7][8] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is essential, but it is the last line of defense. The primary method for mitigating exposure to this compound vapors is through proper engineering controls.
Chemical Fume Hood: All work involving the transfer, mixing, or heating of this solvent must be conducted inside a certified chemical fume hood.[9][10] This captures flammable and potentially harmful vapors at the source, preventing them from accumulating to flammable concentrations or being inhaled by laboratory personnel.[9] Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and proper use of PPE are critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are mandatory.[9] Safety glasses with side shields may not provide adequate protection against splashes. When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling organic solvents.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate laboratory waste container immediately after use.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] This protects your skin and personal clothing from splashes and spills. For larger volume transfers, a chemical-resistant apron may be worn over the lab coat. Avoid wearing loose clothing, and ensure long hair is tied back.[9][10] Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[10]
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergency situations, such as a large spill or a failure of the ventilation system.[6] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Workflow
This section provides a procedural guide for the safe handling of this compound from initial preparation to final disposal.
Diagram: Safe Handling Workflow for this compound
Step 1: Pre-Operational Safety Checks
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and certified.
-
Assemble PPE: Gather all necessary PPE as detailed in Section 3. Inspect each item for integrity.
-
Locate Emergency Equipment: Be aware of the location and accessibility of the fire extinguisher, safety shower, and eyewash station.[9][11]
-
Minimize Quantities: Only bring the amount of this compound needed for the immediate procedure into the work area.[9]
-
Eliminate Ignition Sources: Ensure there are no open flames, spark-producing equipment, or hot surfaces in the vicinity.[1][4]
Step 2: Handling and Experimental Use
-
Grounding: When transferring volumes greater than 4 liters, ensure that both the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity.[4][6]
-
Dispensing: Always conduct transfers and dispensing of the chemical deep within the fume hood.
-
Heating: If heating is required, use a flameless heat source such as a heating mantle, steam bath, or hot plate. Never use an open flame.[10]
-
Storage: Keep containers tightly closed when not in use to minimize vapor release.[3][12]
Step 3: Spill Management
-
Small Spills (within the fume hood):
-
Contain the spill with an absorbent material like sand or a commercial sorbent.
-
Remove all ignition sources.[1]
-
Clean the area with the absorbent, then place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (outside the fume hood):
-
Immediately alert others in the laboratory and evacuate the area.
-
If safe to do so, remove any nearby ignition sources.
-
Contact your institution's environmental health and safety (EHS) office or emergency response team.
-
Step 4: Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.[13]
-
Container Requirements: The waste container must be made of a compatible material, kept tightly closed, and clearly labeled as "Flammable Hazardous Waste" with the full chemical name of its contents.[13][14]
-
Prohibited Disposal: Never dispose of this chemical by pouring it down the sink or in the regular trash.[13][15][16] This can lead to fires, explosions, and environmental contamination.[15]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13][14]
By integrating these safety protocols into every aspect of your workflow, you create a robust system that protects you, your colleagues, and your research.
References
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Available at: [Link]
-
Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Available at: [Link]
-
CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Available at: [Link]
-
National Science Teachers Association (NSTA). Safer Handling of Alcohol in the Laboratory. Available at: [Link]
-
TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Unknown Source.
- Unknown Source.
- Unknown Source.
- Thermo Fisher Scientific. (2025, September 19).
- Fisher Scientific.
-
Xylem Robotics. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab. Available at: [Link]
-
WM. Household Hazardous Waste Recycling & Disposal. Available at: [Link]
-
California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
- Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94%.
- CLEAPSS Science. Student safety sheets 66 Higher alcohols.
Sources
- 1. flinnsci.com [flinnsci.com]
- 2. science.cleapss.org.uk [science.cleapss.org.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H14O | CID 5365340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,3-DIMETHYL-1-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 10. csub.edu [csub.edu]
- 11. xylemtech.com [xylemtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. triumvirate.com [triumvirate.com]
- 15. youtube.com [youtube.com]
- 16. tft-pneumatic.com [tft-pneumatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
